molecular formula C10H11BrN2 B2906243 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine CAS No. 331777-85-6

5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Cat. No.: B2906243
CAS No.: 331777-85-6
M. Wt: 239.116
InChI Key: AHSNZIUQJNPBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.116. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3,3-trimethylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSNZIUQJNPBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a bioisostere of indole, it possesses unique electronic properties that can enhance pharmacological profiles, including improved solubility and metabolic stability. The pyridine nitrogen atom and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, enabling strong interactions with biological targets such as protein kinases.[1] This has led to the development of several successful drugs, including the BRAF kinase inhibitor vemurafenib, which is used in the treatment of melanoma.[1] The strategic functionalization of the 7-azaindole core allows for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties.[2][3]

Overall Synthetic Strategy

The is strategically divided into two primary stages:

  • Construction of the Core Heterocycle: The initial step involves the synthesis of the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core via the classic Fischer indole synthesis. This reliable and versatile reaction is ideal for creating the fused pyrrole ring onto the pyridine scaffold.[4][5]

  • Regioselective Bromination: The second stage focuses on the selective introduction of a bromine atom at the C5 position of the 7-azaindole nucleus. This is achieved through an electrophilic aromatic substitution reaction, a common method for functionalizing such heterocyclic systems.[6][7]

The complete workflow is depicted below.

Synthetic_Workflow cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Electrophilic Bromination 2-Chloropyridine 2-Chloropyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloropyridine->2-Hydrazinopyridine Hydrazine Hydrate Core_Product 2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine 2-Hydrazinopyridine->Core_Product 3-Methyl-2-butanone Acid Catalyst 3-Methyl-2-butanone 3-Methyl-2-butanone Final_Product This compound Core_Product->Final_Product NBS (Brominating Agent)

Figure 1: Overall two-stage synthetic workflow.

Part 1: Synthesis of the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine Core

Principle and Mechanism: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[5] The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enehydrazine form.

  • [8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a[8][8]-sigmatropic rearrangement, which is the key C-C bond-forming step.

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic pyrrole ring.[4][9]

Fischer_Indole_Mechanism A Pyridylhydrazine + Ketone B Pyridylhydrazone A->B + H+ C Enehydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D + H+ E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Ammonia Elimination F->G H 7-Azaindole Product G->H - NH3

References

An In-depth Technical Guide to 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (CAS No. 331777-85-6). While this compound is commercially available, detailed characterization and application data in peer-reviewed literature are sparse. This guide, therefore, synthesizes information from established chemical principles and data from closely related structural analogs to provide a predictive yet scientifically grounded resource for researchers, chemists, and drug development professionals. We will explore the predicted physicochemical properties, a robust proposed synthesis pathway, expected chemical reactivity, and potential applications in medicinal chemistry, with a focus on the causality behind these characteristics.

Introduction and Molecular Overview

This compound is a halogenated derivative of the 7-azaindole scaffold. The core structure, pyrrolo[2,3-b]pyridine, is a privileged pharmacophore in modern drug discovery, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1] This specific analog possesses two key distinguishing features:

  • The 3H-pyrrolo[2,3-b]pyridine Core: Unlike the more common 1H-tautomer (a 7-azaindole), the presence of gem-dimethyl groups at the C3 position prevents aromatization of the five-membered ring, resulting in a 3H-indole, or indolenine, structure. This modification significantly alters the electronics and geometry of the molecule, shifting its reactivity profile.

  • 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring is a versatile synthetic handle. Its presence is crucial for late-stage functionalization via modern cross-coupling methodologies, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

This guide will provide expert insights into how these structural features dictate the molecule's properties and potential utility.

Predicted Physicochemical Properties

Quantitative experimental data for the title compound is not widely published. However, by referencing the parent scaffold, 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine[2], and the well-characterized analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)[3][4], we can establish a reliable profile.

PropertyPredicted Value / ObservationRationale / Analog Data Source
CAS Number 331777-85-6[5]
Molecular Formula C₁₀H₁₁BrN₂Derived from structure.
Molecular Weight 239.11 g/mol Calculated from formula.
Appearance White to light yellow or off-white solid.Based on the typical appearance of related brominated azaindoles.[3][6]
Melting Point Expected to be a solid with a defined melting point, likely >150 °C.5-bromo-7-azaindole has a melting point of 176-180 °C.[3][4] Alkyl substitution may slightly alter this.
Solubility Good solubility in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone, Ethanol). Limited solubility in water.This profile is characteristic of functionalized heterocyclic compounds like 5-bromo-7-azaindole.[3]
Purity Commercially available with purity typically ≥97%.

Proposed Synthesis: The Fischer Indolization Pathway

The most logical and field-proven method for constructing the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine scaffold is the Fischer indole synthesis.[7][8] This reaction involves the acid-catalyzed cyclization of an aryl hydrazine with a ketone. For the title compound, the required precursors are 5-bromo-2-hydrazinopyridine and 3-methyl-2-butanone (methyl isopropyl ketone).[9][10]

The causality behind this choice is the reaction's reliability and tolerance for substituted precursors. The mechanism proceeds through a hydrazone intermediate which, upon protonation, undergoes a decisive[11][11]-sigmatropic rearrangement to form a C-C bond, ultimately leading to the indole ring system after elimination of ammonia.[8][12]

Experimental Protocol: A Step-by-Step Guide

Step 1: Preparation of 5-bromo-2-hydrazinopyridine (Precursor) This intermediate is typically prepared from 2-amino-5-bromopyridine via diazotization followed by reduction.

Step 2: Fischer Synthesis of this compound

  • Hydrazone Formation: To a solution of 5-bromo-2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-methyl-2-butanone (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone intermediate.

  • Acid-Catalyzed Cyclization: Add a strong acid catalyst to the reaction mixture. Polyphosphoric acid (PPA) or a strong Brønsted acid like sulfuric acid or hydrochloric acid are effective catalysts for this transformation.[8][10][13]

  • Heating: Heat the reaction mixture, typically between 75-100 °C, for 2-4 hours.[10][13] The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the solution with a base (e.g., concentrated NaOH or NH₄OH) to precipitate the crude product. Extract the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to yield the pure this compound.

Workflow Visualization

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Purification & Product A 5-Bromo-2-hydrazinopyridine C Step 1: Hydrazone Formation (Solvent: Acetic Acid, RT) A->C 1.0 eq B 3-Methyl-2-butanone B->C 1.1 eq D Step 2: Acid-Catalyzed Cyclization (Catalyst: H₂SO₄ or PPA, 80-100°C) C->D Hydrazone Intermediate E Workup & Purification (Neutralization, Extraction, Chromatography) D->E Crude Product F Final Product: This compound E->F

Caption: Proposed Fischer Synthesis Workflow.

Predicted Chemical Reactivity and Synthetic Utility

The reactivity of the title compound is governed by two primary features: the nucleophilic/basic nitrogen of the pyridine ring (N7) and the electrophilic potential at the bromine-substituted carbon (C5).

Reactivity at the Heterocyclic Core

The N7 atom is the most basic site, available for protonation or alkylation. The 3H-indole (indolenine) moiety itself possesses unique reactivity. The C2-methyl group can be deprotonated with a strong base to form an exocyclic methylene species, which is a reactive intermediate for further C-C bond formation.[14] The imine-like C=N bond within the five-membered ring can be susceptible to reduction, for example, via catalytic hydrogenation, to yield the corresponding indoline scaffold.[15]

The 5-Bromo Group: A Gateway for Derivatization

The true synthetic power of this molecule lies in the C5-bromo substituent. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for building molecular complexity.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to install new C(sp²)-C(sp²) bonds. This is a cornerstone for exploring SAR by introducing diverse aromatic substituents.[1]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, introducing key pharmacophoric groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce C(sp)-C(sp²) bonds, useful for creating rigid linkers or as precursors for other functional groups.

  • Heck Coupling: Reaction with alkenes to form new C=C bonds.

The choice of palladium catalyst, ligand, and base is critical and must be empirically optimized, but these pathways are well-established for 5-bromo-7-azaindole systems.[1]

Potential Reactions Diagram

G cluster_reactions Cross-Coupling Reactions at C5-Br cluster_products Derivative Scaffolds center 5-bromo-2,3,3-trimethyl- 3H-pyrrolo[2,3-b]pyridine suzuki Suzuki Coupling + R-B(OH)₂ center->suzuki Pd Catalyst buchwald Buchwald-Hartwig + R₂NH center->buchwald Pd Catalyst sonogashira Sonogashira Coupling + R-C≡CH center->sonogashira Pd/Cu Catalyst prod_suzuki 5-Aryl Derivative suzuki->prod_suzuki prod_buchwald 5-Amino Derivative buchwald->prod_buchwald prod_sonogashira 5-Alkynyl Derivative sonogashira->prod_sonogashira

Caption: Key Cross-Coupling Reactions.

Potential Applications in Drug Discovery

The pyrrolo[2,3-b]pyridine scaffold is a proven platform for developing kinase inhibitors. Given this precedent, this compound serves as an excellent starting point or intermediate for the synthesis of novel therapeutics. Its value lies in its potential to be elaborated into final compounds that could target a range of diseases.

  • Kinase Inhibitors: Analogs have shown potent activity as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8), which are implicated in various cancers and inflammatory diseases like psoriasis.[1]

  • Anticancer Agents: The core is present in compounds evaluated for broad antiproliferative activity against various human cancer cell lines.

  • Pharmaceutical Intermediates: The compound is a key building block for synthesizing more complex patented structures.[3][16]

The trimethylated indolenine core provides a distinct three-dimensional exit vector compared to the planar indole system, which can be exploited to achieve selective binding in ATP pockets of kinases or other protein targets.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on analogous structures like 5-bromo-7-azaindole, the following precautions are advised.[4][6]

  • Hazard Classifications: Likely to be harmful if swallowed (Acute Toxicity, Oral) and may cause serious eye damage/irritation.[4]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.

References

An In-depth Technical Guide to 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (CAS Number: 331777-85-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document leverages established synthetic methodologies and spectroscopic data from analogous structures to present a robust and scientifically grounded resource.

Introduction: The Significance of the 7-Azaindole Scaffold

This compound belongs to the class of compounds known as 7-azaindoles. The 7-azaindole core is a privileged scaffold in drug discovery, recognized as a bioisostere of indole. This structural motif is present in numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a nitrogen atom in the six-membered ring often enhances solubility, metabolic stability, and target-binding interactions compared to its indole counterpart. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown a wide range of pharmacological activities, including kinase inhibition, anti-inflammatory effects, and antiviral properties.[2][3][4] The title compound, with its specific substitution pattern—a bromine atom at the 5-position and three methyl groups at the 2- and 3-positions—offers a unique chemical entity for further exploration in drug development programs. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the synthesis of more complex derivatives.[5]

Physicochemical and Structural Properties

Based on available supplier information and the general properties of related compounds, the key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 331777-85-6[6]
Molecular Formula C₁₀H₁₁BrN₂[6]
Molecular Weight 239.11 g/mol [6]
Appearance Pale yellow to brown solid[7]
Solubility Soluble in organic solvents[7]

The structure features a fused pyrrole and pyridine ring system. The "3H" designation indicates that the C3 position of the pyrrole ring is saturated and bears two substituents, preventing aromatization of that ring and creating a chiral center if the substituents at C3 were different. In this case, the two methyl groups at C3 make the molecule achiral.

Proposed Synthesis

Proposed Synthetic Workflow

Fischer Indole Synthesis Reactant1 5-bromo-2-hydrazinylpyridine Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation Reactant2 3-methyl-2-butanone Reactant2->Intermediate Product This compound Intermediate->Product [3,3]-Sigmatropic Rearrangement & Cyclization Acid Acid Catalyst (e.g., PPA, H₂SO₄) Acid->Intermediate Heat Heat Heat->Intermediate

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the Fischer synthesis of related 7-azaindoles.[7][11]

  • Hydrazone Formation:

    • In a round-bottom flask, combine equimolar amounts of 5-bromo-2-hydrazinylpyridine and 3-methyl-2-butanone in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of acetic acid to facilitate the condensation reaction.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the hydrazone intermediate can be observed.

    • Upon completion, the solvent can be removed under reduced pressure. The crude hydrazone may be used directly in the next step or purified by recrystallization.

  • Cyclization:

    • To the crude hydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) is often effective for this transformation.[11] Alternatively, a mixture of sulfuric acid in a high-boiling solvent can be used.

    • Heat the reaction mixture to a high temperature (typically 140-180 °C) for several hours.[11] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side products.

    • Monitor the reaction by TLC until the hydrazone is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is basic.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for the title compound are publicly available. However, we can predict the key spectroscopic features based on data from structurally similar compounds, such as 5-bromo-7-azaindole and 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.[12][13][14]

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Pyridine H (C4) 8.2 - 8.4dDeshielded by the adjacent nitrogen and bromine. Expected to be a doublet due to coupling with C6-H.
Pyridine H (C6) 7.9 - 8.1dDeshielded by the adjacent nitrogen. Expected to be a doublet due to coupling with C4-H.
C2-CH₃ 2.4 - 2.6sTypical chemical shift for a methyl group on a C=N bond.
C3-(CH₃)₂ 1.3 - 1.5sGeminal methyl groups on a saturated carbon, expected to be a singlet.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C7a 155 - 160Quaternary carbon at the ring junction, adjacent to pyridine nitrogen.
C2 165 - 170Iminic carbon, highly deshielded.
C3 45 - 50Quaternary sp³-hybridized carbon.
C3a 120 - 125Quaternary carbon at the ring junction.
C4 135 - 140Aromatic carbon adjacent to pyridine nitrogen.
C5 110 - 115Carbon bearing the bromine atom.
C6 145 - 150Aromatic carbon adjacent to pyridine nitrogen.
C2-CH₃ 15 - 20
C3-(CH₃)₂ 25 - 30
Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+H]⁺ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[15] The fragment ions would likely arise from the loss of methyl groups.

  • Expected [M]⁺: m/z 238 and 240

  • Expected [M+H]⁺: m/z 239 and 241

  • Key Fragments: Loss of a methyl group ([M-15]⁺) would result in fragments at m/z 223 and 225.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by its functional groups and the electronic nature of the heterocyclic core.

Reactivity Start This compound CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Start->CrossCoupling at C5-Br Pyridine_N N-Alkylation or N-Oxidation of Pyridine Nitrogen Start->Pyridine_N at N7 Imine_Reduction Reduction of C=N bond Start->Imine_Reduction at C2=N1

Caption: Key Reactivity and Functionalization Sites.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is the most versatile site for further modification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[16] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, making it a valuable intermediate for building molecular diversity in drug discovery libraries.

  • Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring (N7) is basic and can be protonated, alkylated, or oxidized. These modifications can be used to modulate the compound's physicochemical properties, such as solubility and pKa.

  • Imine-like Reactivity: The C2=N1 double bond has imine-like character and could potentially undergo reduction to the corresponding 1,2-dihydro-3H-pyrrolo[2,3-b]pyridine derivative.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific reported biological activities for this compound, the extensive research on the 7-azaindole scaffold provides a strong rationale for its potential in medicinal chemistry.[1]

  • Kinase Inhibitors: The 7-azaindole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen at position 7 can act as a hydrogen bond acceptor, mimicking the adenine core of ATP.[2] This compound could serve as a starting point for the synthesis of novel kinase inhibitors targeting various cancer-related or inflammatory pathways.

  • PDE4B Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases.[4]

  • Antiviral and Antiproliferative Agents: The broader class of pyrrolopyridines has demonstrated a wide array of biological activities, including antiviral and antiproliferative effects.[2][3]

The unique substitution pattern of this compound, particularly the gem-dimethyl group at the C3 position, can introduce conformational constraints and improve metabolic stability by blocking a potential site of oxidation. These features make it an attractive building block for designing next-generation therapeutics.

Safety and Handling

Specific safety data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Halogenated organic compounds should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Although detailed experimental data for this specific molecule is limited, its synthesis is feasible through established methods like the Fischer Indole Synthesis. Its structural features, particularly the versatile bromine handle and the biologically relevant 7-azaindole core, make it a compelling starting material for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

structure of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of the molecular architecture, physicochemical properties, and strategic approaches to the synthesis and structural elucidation of this important class of heterocycles. We will focus on the specific derivative, This compound (CAS 331777-85-6), as a central case study.[2] While detailed experimental data for this exact molecule is sparse in public literature, this document will leverage established principles and data from closely related analogues to construct a robust and scientifically grounded guide for researchers, scientists, and drug development professionals. We will explore the influence of its unique substitution pattern—the 5-bromo group as a versatile synthetic handle, and the gem-dimethyl group at the C3 position which dictates its 3H-pyrrolo tautomeric form—on its chemical reactivity and potential applications.

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold – A Privileged Core in Drug Discovery

The fusion of a pyrrole and a pyridine ring to form the pyrrolo[2,3-b]pyridine system creates a unique electronic and structural environment that has proven exceptionally fruitful in the field of drug discovery. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates and enabling critical interactions with biological targets.[3] This scaffold is the core of numerous compounds investigated for a wide range of therapeutic applications, including potent and selective inhibitors of key enzymes like Janus kinase (JAK1), cyclin-dependent kinase 8 (CDK8), and B-RAF, making them highly valuable in oncology and the treatment of inflammatory diseases.[4][5][6]

The subject of this guide, this compound, exemplifies a strategic design for a chemical building block. The constituent parts are chosen with purpose:

  • Pyrrolo[2,3-b]pyridine Core: Provides the foundational biologically relevant scaffold.

  • 5-Bromo Substituent: Serves as a key functional handle. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and modular construction of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

  • Methyl Groups (C2 and C3): The methyl groups influence the molecule's lipophilicity, solubility, and metabolic stability. Critically, the gem-dimethyl group at the C3 position sterically precludes the formation of the more common 1H- tautomer, locking the molecule in the 3H- imine form and altering its geometry and electronic properties.

This guide will deconstruct this molecule to provide a framework for understanding its structure, predicting its properties, and devising robust methods for its synthesis and characterization.

Part I: Molecular Architecture and Physicochemical Properties

Section 1.1: Core Structure and Tautomerism

The fundamental structure is the 7-azaindole skeleton, where the atoms are numbered systematically. A critical feature of the title compound is its existence as a 3H- tautomer, an imine, rather than the more common aromatic 1H- amine tautomer seen in compounds like 5-bromo-1H-pyrrolo[2,3-b]pyridine.[8] This is a direct consequence of the C3 position being fully substituted with two methyl groups, which prevents the formation of a double bond between C2 and C3 that is required for the aromatic 1H- form.

Figure 1: Tautomeric forms of the pyrrolo[2,3-b]pyridine scaffold.
Section 1.2: Predicted Physicochemical Properties

PropertyPredicted/Reference ValueSource/Comment
Molecular Formula C₁₀H₁₁BrN₂(Calculated)
Molecular Weight 240.11 g/mol (Calculated)
CAS Number 331777-85-6[2]
XLogP3-AA ~2.5 - 3.0Prediction based on related structures.[9]
Topological Polar Surface Area ~29 ŲPrediction based on related structures.[10]
Hydrogen Bond Acceptors 2(N7 and N1)
Hydrogen Bond Donors 0The 3H- tautomer lacks an N-H proton.

Part II: Synthetic Strategies and Methodologies

Section 2.1: Retrosynthetic Analysis

A logical approach to synthesizing the target molecule is the Fischer Indole Synthesis , a classic and robust method for forming indole and azaindole cores. The key disconnection breaks the N1-C2 and C3-C3a bonds, leading back to a pyridylhydrazine and a ketone.

Figure 2: Retrosynthetic analysis via Fischer indole synthesis.
Section 2.2: Proposed Synthetic Protocol

This protocol is a hypothetical adaptation based on established procedures for analogous compounds.[11] The core of the method is an acid-catalyzed condensation of 5-bromo-2-hydrazinopyridine with 3-methyl-2-butanone, followed by a[4][4]-sigmatropic rearrangement and cyclization.

Step 1: Hydrazone Formation

  • To a solution of 5-bromo-2-hydrazinopyridine (1.0 eq) in ethanol (10 mL/g), add 3-methyl-2-butanone (1.1 eq).

  • Add a catalytic amount of acetic acid (3-4 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting hydrazine.

  • Causality: The acidic catalyst protonates the ketone carbonyl, activating it for nucleophilic attack by the hydrazine to form the hydrazone intermediate. Ethanol is a suitable polar solvent.

Step 2: Fischer Cyclization

  • Cool the reaction mixture from Step 1 and remove the ethanol under reduced pressure.

  • To the crude hydrazone residue, add a high-boiling point solvent such as diethylene glycol or a mixture of acetic acid and hydrochloric acid.

  • Heat the mixture to a high temperature (typically 180-250 °C for diethylene glycol, or reflux for acid mixtures) for 4-24 hours.[11] The reaction progress should be monitored carefully.

  • Causality: The high temperature and acidic conditions promote a[4][4]-sigmatropic rearrangement of the protonated hydrazone, followed by elimination of ammonia and subsequent tautomerization/aromatization to yield the final pyrrolo[2,3-b]pyridine product. The choice of acid/solvent system is critical and often requires optimization to balance reaction rate and decomposition.

Step 3: Work-up and Purification

  • After cooling to room temperature, pour the reaction mixture onto crushed ice and basify carefully with a concentrated NaOH or Na₂CO₃ solution to pH > 9.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Part III: Structural Elucidation and Characterization

Confirming the structure of the final product is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Section 3.1: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy The following are predicted chemical shifts (δ) in ppm, based on data from related structures.[8][12] The solvent is assumed to be CDCl₃.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Features & Rationale
¹H NMR
Pyridine H (C4-H)~8.0d (J ≈ 2 Hz)Doublet due to coupling with C6-H. Downfield shift due to proximity to pyridine nitrogen.
Pyridine H (C6-H)~8.3d (J ≈ 2 Hz)Doublet due to coupling with C4-H. Most downfield aromatic proton.
C2-CH₃~2.4sSinglet, typical range for a methyl group on an imine carbon.
C3-(CH₃)₂~1.4sSinglet, integrating to 6H. Characteristic signal for the gem-dimethyl group.
¹³C NMR
C2~175-Imine carbon, significantly downfield.
C3~55-Quaternary sp³ carbon of the gem-dimethyl group.
C4~132-Aromatic CH carbon on the pyridine ring.
C5~115-Carbon bearing the bromine atom (C-Br).
C6~145-Aromatic CH carbon on the pyridine ring.
C7a~150-Bridgehead carbon adjacent to pyridine nitrogen.
C3a~125-Bridgehead carbon.
C2-CH₃~15-Methyl carbon attached to the imine.
C3-(CH₃)₂~25-Gem-dimethyl carbons.

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

  • Expected Molecular Ion: The mass spectrum should show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively).

  • Predicted m/z: For C₁₀H₁₁⁷⁹BrN₂, the calculated exact mass is 238.0109. For C₁₀H₁₁⁸¹BrN₂, it is 239.0089.

  • Fragmentation: A likely primary fragmentation pathway would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 223/225.[13]

Section 3.2: Crystallographic Analysis Workflow

While a crystal structure for the title compound is not published, obtaining one would provide definitive proof of its structure, including bond lengths, bond angles, and intermolecular packing in the solid state.

crystallography_workflow start Purified Compound crystallization Crystal Growth (Slow evaporation, vapor diffusion, -layering) start->crystallization screening Crystal Screening (Microscopy) crystallization->screening data_collection X-ray Data Collection (Single-crystal X-ray diffractometer) screening->data_collection solve_structure Structure Solution (Direct methods, Patterson function) data_collection->solve_structure refine_structure Structure Refinement (Least-squares refinement) solve_structure->refine_structure validation Validation & Analysis (CheckCIF, bond angles, planarity, -intermolecular interactions) refine_structure->validation end Final Structural Model (CIF file) validation->end

Figure 3: Standard workflow for single-crystal X-ray diffraction analysis.

Analysis of the crystal structure of the related 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals that molecules form centrosymmetric dimers in the solid state via N-H···N hydrogen bonds.[14] The title compound, lacking an N-H donor, would not form such dimers and would instead pack based on weaker van der Waals forces and potential C-H···N interactions.

Conclusion and Future Directions

This compound represents a fascinating and synthetically valuable building block. Its structure is defined by the C3 gem-dimethyl group, which locks its tautomeric form and presents a distinct three-dimensional profile compared to its planar 1H- counterparts. This guide has outlined a logical and experimentally sound pathway for its synthesis via the Fischer indole method and detailed the key analytical techniques required for its unambiguous structural elucidation.

The true value of this molecule lies in its potential as a versatile intermediate. The 5-bromo position is primed for chemical diversification, enabling drug discovery teams to rapidly generate novel analogues for biological screening. Future work should focus on executing the proposed synthesis, fully characterizing the compound, and exploring its utility in palladium-catalyzed cross-coupling reactions to build libraries of novel chemical entities targeting kinases and other important therapeutic targets.

References

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a class of heterocyclic compounds of significant interest to medicinal and synthetic chemists.[1] This scaffold is often considered a "privileged" structure in drug discovery due to its versatile biological activities and its structural resemblance to purines, the building blocks of DNA and RNA.[1] This similarity allows pyrrolo[2,3-b]pyridine derivatives to act as effective enzyme inhibitors.[1] Furthermore, the nitrogen atom in the pyridine ring enhances the molecule's pharmacokinetic properties by participating in crucial hydrogen bonding interactions with biological targets.[2]

Derivatives of this core structure have been extensively investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and anticonvulsant agents.[1] Notably, they form the backbone of several potent kinase inhibitors targeting pathways critical to cancer progression, such as those involving B-RAF and Fibroblast Growth Factor Receptors (FGFR).[3][4]

This guide provides a comprehensive technical overview of a specific derivative, This compound . We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, and explore its relevance as a building block in modern drug development.

Section 1: Core Physicochemical Characteristics

The foundational step in utilizing any chemical compound in a research setting is a thorough understanding of its physicochemical properties. These parameters govern its reactivity, solubility, and suitability for various biological and chemical assays. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrN₂[5]
Molecular Weight 239.11 g/mol [5]
Exact Mass 238.01056 Da[5]
Monoisotopic Mass 238.01056 Da[5]
Topological Polar Surface Area 25.2 Ų[5]
Heavy Atom Count 13[5]
Hydrogen Bond Acceptor Count 2[5]
Complexity 247[5]

Section 2: Synthesis and Mechanistic Insights

The construction of the pyrrolo[2,3-b]pyridine core is most commonly achieved through a variation of the classic Fischer indole synthesis. This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone derivative. For 7-azaindoles, a pyridinylhydrazone is used as the key precursor. The bromine atom at the 5-position is typically introduced either on the starting material or on the heterocyclic core in a later step.

The synthesis of this compound can be logically designed from 5-bromo-2-hydrazinopyridine and an appropriate ketone, in this case, 3-methyl-2-butanone.

Experimental Protocol: Fischer Synthesis of this compound

This protocol is adapted from established methods for similar structures.[6]

Step 1: Formation of the Pyridinylhydrazone Intermediate

  • To a 100 mL round-bottom flask, add 5-bromo-2-hydrazinopyridine (1.88 g, 10 mmol) and 3-methyl-2-butanone (1.03 g, 12 mmol).

  • Add 30 mL of ethanol followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The hydrazone product may precipitate. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization (Fischer Reaction)

  • Place the dried hydrazone intermediate (from Step 1) into a 100 mL round-bottom flask.

  • Add 25 mL of a suitable high-boiling point solvent and acid catalyst, such as diethylene glycol containing zinc chloride (1.5 g, 11 mmol).

  • Heat the mixture to 200-220°C under an inert argon atmosphere for 3 hours. The high temperature is necessary to drive the cyclization and subsequent tautomerization.

  • Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution, which will precipitate the crude product.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization A 5-bromo-2-hydrazinopyridine C Reflux in Ethanol (Acetic Acid catalyst) A->C B 3-methyl-2-butanone B->C D Pyridinylhydrazone Intermediate C->D E Heat in Diethylene Glycol (ZnCl2 catalyst) D->E F Workup & Purification E->F G Final Product: This compound F->G

Fig 1. Synthetic workflow for this compound.

Section 3: Structural Elucidation and Quality Control

The confirmation of the chemical structure and the assessment of purity are critical validation steps. A combination of spectroscopic methods is employed to provide an unambiguous structural assignment.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the three methyl groups. The chemical shifts, integration values (proton count), and splitting patterns will confirm the connectivity.

  • ¹³C NMR Analysis: Acquire a carbon NMR spectrum. This will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[7]

  • Data Interpretation:

    • Look for two distinct aromatic proton signals.

    • Expect signals for three methyl groups. Due to the gem-dimethyl group at the C3 position, two of these may be equivalent, resulting in one signal with an integration of 6H and another with an integration of 3H.

    • Correlate the observed spectra with predicted spectra from chemical software to validate the assignment.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI).

  • Data Interpretation:

    • The primary objective is to find the molecular ion peak ([M+H]⁺). For C₁₀H₁₁BrN₂, the expected m/z would be approximately 239.018 and 241.016.

    • A key confirmatory feature is the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should display two peaks of almost equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.

Section 4: Relevance and Applications in Drug Development

The true value of this compound lies in its potential as a versatile intermediate for creating more complex molecules with therapeutic potential. The brominated pyridine ring is primed for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the strategic introduction of diverse functional groups.[8]

Targeting Kinase Pathways in Oncology

The pyrrolo[2,3-b]pyridine scaffold is a cornerstone of many kinase inhibitors.[3] Kinases are enzymes that play a central role in cell signaling, and their abnormal activation is a hallmark of many cancers. By designing molecules that fit into the ATP-binding pocket of a specific kinase, it is possible to block its activity and halt cancer cell proliferation.

For example, derivatives of this scaffold have shown potent inhibitory effects against B-RAF and FGFR , two kinases implicated in various cancers.[3][4] An inhibitor based on this core could function by blocking a key signaling cascade, such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

Kinase_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->RAF Inhibition

Fig 2. Potential action of a pyrrolo[2,3-b]pyridine inhibitor on the MAPK pathway.

The this compound molecule serves as an ideal starting point. The bromine atom provides a reactive handle for synthetic elaboration, while the trimethyl-substituted pyrrole ring offers a distinct three-dimensional shape that can be optimized to achieve high potency and selectivity for a chosen kinase target.

Conclusion

This compound is more than a simple chemical entity; it is a highly valuable building block for the synthesis of next-generation therapeutics. Its well-defined physicochemical properties, accessible synthesis via established chemical reactions, and the proven relevance of its core scaffold in medicinal chemistry make it a compound of significant interest. For researchers in drug development, this molecule offers a robust starting point for creating novel kinase inhibitors and other targeted therapies, underscoring the enduring importance of heterocyclic chemistry in the quest for new medicines.

References

Spectroscopic Characterization of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole derivative. Given the limited availability of published spectroscopic data for this specific molecule, this guide will leverage data from the well-characterized parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to predict and interpret the spectroscopic features of the target molecule. This approach, rooted in fundamental principles of spectroscopy, offers a robust framework for researchers working with this and related heterocyclic compounds. The 7-azaindole scaffold is of significant interest in medicinal chemistry, appearing in a range of biologically active molecules.[1][2]

Molecular Structure and its Spectroscopic Implications

The core of the target molecule is the 7-azaindole system, a bicyclic heterocycle containing a pyridine ring fused to a pyrrole ring.[3][4] The numbering of the heterocyclic system is crucial for the assignment of spectroscopic signals.

Diagram: Molecular Structure and Numbering

Caption: Structure of this compound.

The key structural differences between the target molecule and the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, are the presence of three methyl groups at positions 2 and 3, and the saturation at the C3 position, leading to a 3H-pyrrolo[2,3-b]pyridine core. These modifications will have predictable effects on the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.[5] For the target compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-bromo-1H-pyrrolo[2,3-b]pyridine shows distinct signals for the aromatic protons.[3][4]

Table 1: ¹H NMR Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)11.91broad singlet-
H68.30doublet2.2
H48.20doublet2.0
H27.63triplet2.8
H36.50multiplet-

Data obtained in DMF-d₇.[3]

Predicted ¹H NMR Spectrum for this compound:

Based on the structure of the target molecule, we can predict the following ¹H NMR characteristics:

  • Aromatic Protons: The H4 and H6 protons on the pyridine ring are expected to remain, likely as doublets, though their chemical shifts may be slightly influenced by the altered electronics of the pyrrole ring.

  • Methyl Protons: Three distinct singlets are anticipated for the three methyl groups.

    • The C2-methyl group will likely appear in the range of δ 2.2-2.6 ppm.

    • The two methyl groups at the C3 position are diastereotopic and therefore expected to have slightly different chemical shifts, appearing as two separate singlets, likely in the δ 1.2-1.8 ppm region.

  • Absence of NH and C2/C3 Protons: The signals corresponding to the NH proton and the protons at C2 and C3 of the parent compound will be absent.

Diagram: ¹H NMR Acquisition Workflow

G A Sample Preparation (Compound in CDCl3 with TMS) B NMR Spectrometer (e.g., 400 MHz) A->B C ¹H Pulse Sequence B->C D Data Acquisition (FID) C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G ¹H NMR Spectrum (Chemical Shift, Integration, Multiplicity) F->G

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine

CarbonChemical Shift (δ, ppm)
C7a147.5
C6142.9
C4130.3
C2128.2
C3a122.1
C5111.1
C3100.0

Data obtained in DMF-d₇.[3]

Predicted ¹³C NMR Spectrum for this compound:

  • Aromatic and Heterocyclic Carbons: The chemical shifts of the pyridine and pyrrole ring carbons will be altered due to the substitution.

    • C2 will be significantly shifted downfield due to the attachment of a methyl group and the change in hybridization.

    • C3 will be a quaternary carbon and will also experience a significant downfield shift.

  • Methyl Carbons: Three signals corresponding to the methyl carbons are expected in the aliphatic region of the spectrum (typically δ 15-30 ppm).

  • C5-Br Carbon: The carbon bearing the bromine atom (C5) is expected to have a chemical shift in the range of δ 110-120 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum for this compound:

  • Molecular Ion Peak (M+): The key feature will be the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion, separated by 2 Da.

    • Calculated m/z for C₁₀H₁₂⁷⁹BrN₂: [M]+ = 239.02

    • Calculated m/z for C₁₀H₁₂⁸¹BrN₂: [M+2]+ = 241.02

  • Fragmentation Pattern: Fragmentation would likely involve the loss of a methyl group ([M-15]+) as a prominent peak. Further fragmentation of the heterocyclic rings may also be observed.

Diagram: Mass Spectrometry Analysis Workflow

G A Sample Introduction (e.g., Direct Infusion) B Ionization (e.g., ESI or APCI) A->B C Mass Analyzer (e.g., Quadrupole or TOF) B->C D Detector C->D E Mass Spectrum (m/z vs. Intensity) D->E

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or DMF-d₇) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer is recommended to confirm the elemental composition.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound based on the known data of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine. The principles and protocols described herein provide a solid foundation for the empirical characterization of this and other novel 7-azaindole derivatives, which are of growing importance in the field of drug discovery.

References

An In-depth Technical Guide to 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine: A Scaffold of Latent Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The subject of this technical guide, 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, is a novel chemical entity with limited to no direct citations in current scientific literature. The following guide is a scientifically informed projection based on established principles of organic synthesis, and the known properties and applications of structurally related analogues, particularly within the 7-azaindole family. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising, yet uncharted, chemical space.

Introduction: The Allure of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] Derivatives of 7-azaindole have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[3] Several FDA-approved drugs, such as the BRAF kinase inhibitor vemurafenib, feature the 7-azaindole core, underscoring its therapeutic significance.[1]

This guide focuses on a specific, unexplored derivative: This compound . The introduction of a gem-dimethyl group at the 3-position introduces a unique three-dimensional architecture, potentially leading to novel structure-activity relationships (SAR). The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.[4][5]

This document will provide a prospective synthesis, an analysis of potential chemical properties and reactivity, and an exploration of promising applications for this novel compound, all grounded in the extensive literature of its chemical cousins.

Proposed Synthesis: A Strategic Approach via Fischer Indolization

The synthesis of 2,3-disubstituted 7-azaindoles is effectively achieved through the Fischer indole synthesis.[6] This venerable reaction, involving the acid-catalyzed cyclization of a pyridylhydrazone, offers a direct route to the desired core structure.[7][8] The proposed synthetic pathway for this compound is outlined below.

Synthetic_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indolization 5-Bromo-2-hydrazinopyridine 5-Bromo-2-hydrazinopyridine Hydrazone_Intermediate Pyridylhydrazone Intermediate 5-Bromo-2-hydrazinopyridine->Hydrazone_Intermediate Condensation 3-Methyl-2-butanone 3-Methyl-2-butanone 3-Methyl-2-butanone->Hydrazone_Intermediate Target_Molecule This compound Hydrazone_Intermediate->Target_Molecule Acid Catalysis (e.g., PPA) Heat

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed methodology and may require optimization.

Step 1: Synthesis of the Pyridylhydrazone Intermediate

  • To a solution of 5-bromo-2-hydrazinopyridine (1.0 eq) in ethanol, add 3-methyl-2-butanone (1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Fischer Indolization to Yield this compound

  • Add the pyridylhydrazone intermediate (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).

  • Heat the mixture with stirring to 120-150 °C for 1-3 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data is unavailable, we can predict some of the key properties of this compound based on its structure and related compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C10H12BrN3
Molecular Weight 254.13 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and sparingly soluble in water.
¹H NMR Expect characteristic signals for the aromatic protons on the pyridine ring, a singlet for the C2-methyl group, and a singlet for the two C3-methyl groups.
¹³C NMR Expect distinct signals for the quaternary C3 carbon, the C2 carbon, the methyl carbons, and the carbons of the aromatic rings.
Mass Spectrometry A characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity) will be observed.

Chemical Reactivity and Potential for Derivatization

The 3H-tautomer of the pyrrolo[2,3-b]pyridine core, often referred to as an indolenine in the context of indoles, is expected to exhibit unique reactivity. The C2-methyl group may be susceptible to condensation reactions with aldehydes and other electrophiles after deprotonation with a strong base.

The bromine atom at the 5-position is the most significant handle for further synthetic modifications. It is anticipated to readily participate in a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: with boronic acids to introduce aryl or heteroaryl substituents.

  • Sonogashira Coupling: with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: with amines to introduce substituted amino groups.

  • Stille Coupling: with organostannanes.

  • Heck Coupling: with alkenes.

This versatility allows for the systematic exploration of the chemical space around the 5-position, a crucial strategy in lead optimization for drug discovery.

Derivatization cluster_reactions Cross-Coupling Reactions Target This compound Suzuki Suzuki (Ar-B(OH)₂) Target->Suzuki Sonogashira Sonogashira (R-C≡CH) Target->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Target->Buchwald Stille Stille (R-SnBu₃) Target->Stille

Caption: Potential derivatization pathways of the target molecule.

Potential Applications in Drug Discovery and Development

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry.[5] Given the established biological activities of its analogues, this compound and its derivatives represent a promising area of investigation for several therapeutic targets.

Kinase Inhibition

A significant number of kinase inhibitors are based on the 7-azaindole core.[9][10] The pyrrolo[2,3-b]pyridine moiety can act as a hinge-binding motif, a key interaction for inhibiting kinase activity. The gem-dimethyl group at the 3-position could provide a unique steric and electronic profile, potentially leading to enhanced selectivity for specific kinases. The bromine at the 5-position allows for the introduction of various substituents that can probe different pockets of the ATP-binding site, a common strategy for improving potency and selectivity.

Phosphodiesterase (PDE) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory and neurological disorders.[11] The unique substitution pattern of the target molecule could lead to novel interactions within the PDE4B active site.

Other Therapeutic Areas

The versatility of the 7-azaindole scaffold suggests potential applications in a wide range of other therapeutic areas, including:

  • Antiviral and Antimicrobial Agents: The structural similarity to purines makes this scaffold a candidate for inhibiting viral and bacterial enzymes involved in nucleic acid synthesis.

  • Central Nervous System (CNS) Disorders: The ability to modulate various receptors and enzymes in the CNS makes 7-azaindole derivatives attractive for treating neurodegenerative diseases and psychiatric disorders.[9]

Conclusion

While this compound remains a hypothetical molecule in the published literature, its structural features, grounded in the rich chemistry of 7-azaindoles, suggest it is a compound of significant latent potential. The proposed synthetic route via Fischer indolization is robust and well-precedented. The presence of a versatile bromine handle opens the door to extensive derivatization, enabling the exploration of structure-activity relationships for a multitude of biological targets. This in-depth technical guide serves as a call to action for researchers in medicinal chemistry and drug discovery to synthesize and investigate this promising new scaffold, which may hold the key to novel therapeutics.

References

The Dawn of a Privileged Scaffold: A Historical and Synthetic Guide to Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry. This bicyclic heterocycle, a bioisostere of indole, is a "privileged scaffold" found in numerous natural products and blockbuster pharmaceuticals. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it an indispensable tool for drug designers. This guide delves into the rich history of the pyrrolo[2,3-b]pyridine core, from its initial discovery to the evolution of its synthesis, providing a comprehensive resource for researchers in the field.

From Obscurity to Prominence: The Early History and Discovery

The story of pyrrolo[2,3-b]pyridine begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. While the exact first synthesis of the unsubstituted parent ring is a matter of historical nuance, early reports from the 1920s and 1930s by chemists such as Armit, Robinson, Clemo, and Holmes laid the crucial groundwork. These pioneers adapted existing methods for indole synthesis to pyridine-based precursors, often facing significant challenges due to the electron-deficient nature of the pyridine ring.

One of the earliest successful approaches was the Madelung synthesis , a high-temperature intramolecular cyclization of an N-acyl-o-toluidine derivative. In the context of 7-azaindole, this involved the cyclization of N-(2-picolyl)formamide derivatives. These early methods, while groundbreaking, were often limited by harsh reaction conditions and low yields.

A significant leap forward came with the application of the Fischer indole synthesis to pyridine analogs. This acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone provided a more versatile route to substituted 7-azaindoles. However, the success of this method was heavily dependent on the reactivity of the pyridine-derived starting materials.

The Tschitschibabin (Chichibabin) reaction , involving the nucleophilic amination of pyridines, also provided a pathway to precursors for 7-azaindole synthesis. This reaction was instrumental in creating the necessary aminopyridine building blocks for subsequent cyclization strategies.[1][2][3][4]

The true explosion of interest in the pyrrolo[2,3-b]pyridine scaffold, however, was ignited by the discovery of its presence in potent, biologically active natural products.

Nature's Blueprint: The Discovery of Pyrrolo[2,3-b]pyridine-Containing Natural Products

The isolation and characterization of complex alkaloids containing the 7-azaindole core unveiled the therapeutic potential of this heterocyclic system. These natural products served as both a source of inspiration and a validation for the pursuit of synthetic analogs.

Staurosporine: A Potent Kinase Inhibitor

In 1977, a groundbreaking discovery was made from the bacterium Streptomyces staurosporeus: staurosporine .[5][6][7][8][9] This complex molecule, featuring a unique indolocarbazole framework derived from a bis-indole structure, was found to be a potent, albeit non-selective, inhibitor of a wide range of protein kinases.[5][6][9] The elucidation of its structure revealed the embedded pyrrolo[2,3-b]pyridine moiety as a key component. The profound biological activity of staurosporine spurred decades of research into kinase inhibition and firmly established the 7-azaindole scaffold as a pharmacologically significant motif.

The Variolins: Marine Alkaloids with Anticancer Promise

Further cementing the importance of this scaffold, a family of marine alkaloids known as variolins were isolated from the Antarctic sponge Kirkpatrickia variolosa in 1994.[10][11][12] Variolin B, a prominent member of this family, exhibited significant cytotoxic activity against cancer cell lines.[11][12] The structure of the variolins, featuring a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine skeleton, once again highlighted the pyrrolo[2,3-b]pyridine core as a recurring theme in biologically active natural products.[12]

The discovery of these and other natural products provided the impetus for the development of more efficient and versatile synthetic routes to access the pyrrolo[2,3-b]pyridine core and its derivatives.

The Evolution of Synthesis: From Classical Methods to Modern Innovations

The journey of pyrrolo[2,3-b]pyridine synthesis is a testament to the advancement of organic chemistry. Early methods, while foundational, have been largely supplanted by more sophisticated and efficient strategies.

Classical Synthetic Strategies: The Foundation

The following table summarizes the key classical methods adapted for the synthesis of 7-azaindoles:

Synthesis MethodStarting MaterialsKey TransformationLimitations
Madelung Synthesis N-(Pyridyl-methyl)amidesHigh-temperature intramolecular cyclizationHarsh conditions, limited functional group tolerance
Fischer Indole Synthesis Pyridylhydrazines and carbonyl compoundsAcid-catalyzed cyclizationOften low yields with electron-deficient pyridines
Reissert Synthesis o-Nitro-picoline derivatives and diethyl oxalateReductive cyclizationMulti-step, moderate yields
Bartoli Indole Synthesis ortho-Substituted nitropyridines and vinyl Grignard reagents[1][1]-sigmatropic rearrangementRequires ortho-substituent, excess Grignard reagent
Tschitschibabin (Chichibabin) Synthesis Pyridine derivatives and sodium amideNucleophilic amination to form key precursorsRegioselectivity can be an issue
A Detailed Look: The Madelung Synthesis of 7-Azaindole

To provide a practical understanding of a classical approach, a representative protocol for the Madelung synthesis is detailed below. This method, despite its historical nature, illustrates the fundamental principles of constructing the bicyclic ring system.

Experimental Protocol: Madelung Synthesis of 7-Azaindole

Objective: To synthesize the parent 1H-pyrrolo[2,3-b]pyridine via the intramolecular cyclization of 2-formamido-3-methylpyridine.

Materials:

  • 2-Amino-3-methylpyridine

  • Formic acid

  • Sodium ethoxide

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation of 2-Formamido-3-methylpyridine:

    • In a round-bottom flask, dissolve 2-amino-3-methylpyridine in an excess of formic acid.

    • Heat the mixture at reflux for 4-6 hours.

    • Allow the reaction to cool to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-formamido-3-methylpyridine.

  • Madelung Cyclization:

    • Caution: This reaction is conducted at high temperatures and requires an inert atmosphere.

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add freshly prepared sodium ethoxide.

    • Add anhydrous toluene to the flask, followed by the 2-formamido-3-methylpyridine obtained in the previous step.

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under a continuous flow of nitrogen.

    • Maintain the reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial to deprotonate both the amide nitrogen and the methyl group, initiating the cyclization.

  • The high temperature provides the necessary activation energy for the intramolecular condensation reaction.

  • An inert atmosphere is essential to prevent oxidation of the reactants and intermediates at the elevated temperatures.

Modern Synthetic Revolutions

The advent of transition-metal catalysis and other modern synthetic techniques has revolutionized the construction of the pyrrolo[2,3-b]pyridine core, offering milder conditions, greater functional group tolerance, and improved yields.

  • Palladium-Catalyzed Cross-Coupling Reactions: The Larock indole synthesis, a powerful palladium-catalyzed annulation of an o-haloaniline and an alkyne, has been successfully adapted for the synthesis of 7-azaindoles.[13] This and other cross-coupling methodologies, such as the Buchwald-Hartwig amination, have become indispensable for constructing the pyrrole ring onto a pre-functionalized pyridine.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated many of the classical and modern synthetic routes to 7-azaindoles, often leading to higher yields and cleaner reactions in a fraction of the time.[14]

The logical progression of these synthetic strategies can be visualized as follows:

Synthesis_Evolution Classical Classical Methods (Madelung, Fischer, etc.) Modern Modern Methods (Pd-Catalysis, Microwave) Classical->Modern Improved Efficiency & Scope Medicinal_Chemistry Medicinal Chemistry & Drug Discovery Modern->Medicinal_Chemistry Facilitates SAR Studies Natural_Products Natural Product Discovery (Staurosporine, Variolins) Natural_Products->Medicinal_Chemistry Biological Inspiration

Caption: Evolution of Pyrrolo[2,3-b]pyridine Synthesis and its Impact.

The Modern Era: Pyrrolo[2,3-b]pyridines in Drug Discovery

Today, the pyrrolo[2,3-b]pyridine scaffold is a mainstay in the development of therapeutics for a wide range of diseases.[15][16][17][18][19][20][21][22][23][24][25] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tunable electronic properties, makes it an ideal fragment for targeting enzymes, particularly kinases. Several FDA-approved drugs and numerous clinical candidates incorporate this privileged core, testament to its enduring importance in medicinal chemistry. The continued development of novel synthetic methodologies will undoubtedly fuel further discoveries and applications of this remarkable heterocyclic system.[26][27][28]

References

5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine Scaffold: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a valuable isostere for indole in drug design. This guide provides a comprehensive technical overview of a specific, functionalized derivative, This compound . We will explore its structural features, physicochemical properties, plausible synthetic routes based on established chemical principles, and its significant potential as a versatile intermediate for creating diverse chemical libraries. The strategic placement of a bromine atom provides a reactive handle for extensive derivatization via cross-coupling reactions, while the trimethyl substitution pattern offers steric and electronic modulation. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this scaffold in their discovery programs.

Introduction to the Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold

Structural Features and Nomenclature

The pyrrolo[2,3-b]pyridine system consists of a pyridine ring fused to a pyrrole ring. This fusion results in a bicyclic aromatic structure that is isoelectronic with indole but possesses a nitrogen atom at position 7 of the ring system. This substitution significantly alters the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities compared to its indole counterpart. The presence of the pyridine nitrogen introduces a hydrogen bond accepting site, which can be critical for molecular recognition at biological targets.

The specific compound of interest, This compound , is systematically named according to IUPAC rules. The "3H" designation indicates that the C3 position of the pyrrole ring is saturated, breaking the aromaticity of that specific ring and creating a chiral center. The gem-dimethyl substitution at this C3 position prevents tautomerization, locking the molecule in this specific form.

Significance in Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry. Its structural similarity to purine bases allows it to function as a "hinge-binder" in many protein kinases, making it a frequent component of kinase inhibitors.[1] Derivatives of pyrrolo[2,3-b]pyridine have shown promise in treating a range of diseases, including cancer and inflammatory conditions like psoriasis.[1] The pyridine nitrogen often forms a critical hydrogen bond with the backbone amide proton of a kinase hinge region, a key interaction for potent and selective inhibition. The broader pyridine-containing heterocycle class is prevalent in a large number of FDA-approved drugs, underscoring its versatility and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[2]

The Role of Halogenation in Synthesis and Activity

The introduction of a bromine atom at the C5 position, as in the title compound, serves two primary purposes. First, halogens can modulate the electronic properties of the ring system and participate in halogen bonding, potentially enhancing binding affinity to a target protein. Second, and more importantly from a synthetic perspective, the bromo-substituent is a versatile chemical handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the late-stage functionalization of the scaffold, enabling the rapid synthesis of large libraries of analogs for structure-activity relationship (SAR) studies. The differential reactivity between bromine and other halogens like iodine can also be exploited for sequential, site-selective modifications.[3]

Physicochemical and Structural Characterization

IUPAC Name and Identifiers
  • Systematic IUPAC Name: this compound

  • CAS Number: 331777-85-6[4]

  • Molecular Formula: C₁₀H₁₂BrN₂

  • Molecular Weight: 240.12 g/mol

Structural Formula
Chemical structure of this compound

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific compound is scarce, its properties can be predicted using computational models. The following table summarizes key predicted descriptors, which are useful for assessing its potential as a drug-like molecule.

PropertyPredicted ValueSource/Comment
XLogP3 2.9PubChem (Analog Prediction)
Hydrogen Bond Donors 0The pyrrole nitrogen is tertiary.
Hydrogen Bond Acceptors 2Pyrrole and Pyridine Nitrogens.
Rotatable Bonds 0The structure is rigid.
Topological Polar Surface Area 17.1 ŲBased on analog structures.

Synthetic Strategies

General Approaches to the Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole scaffold is a well-trodden path in organic synthesis. The most prominent and versatile method is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a (pyridin-2-yl)hydrazone, typically heated in polyphosphoric acid (PPA) or another suitable catalyst.[5] This method allows for the introduction of various substituents at the C2 and C3 positions of the pyrrole ring, dictated by the choice of the starting ketone or aldehyde used to form the hydrazone.

Proposed Synthesis of this compound

A logical and efficient synthesis of the title compound can be designed based on the Fischer Indole Synthesis. The key starting materials would be 5-bromo-2-hydrazinopyridine and 3-methyl-2-butanone.

Synthetic_Workflow SM1 5-Bromo-2-hydrazinopyridine Reaction1 Condensation (Acid Catalyst, Toluene) SM1->Reaction1 SM2 3-Methyl-2-butanone SM2->Reaction1 Intermediate Hydrazone Intermediate Reaction2 Fischer Cyclization (Polyphosphoric Acid, Heat) Intermediate->Reaction2 Product 5-bromo-2,3,3-trimethyl- 3H-pyrrolo[2,3-b]pyridine Reaction1->Intermediate Reaction2->Product Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 5-bromo-2,3,3-trimethyl- 3H-pyrrolo[2,3-b]pyridine Suzuki Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Start->Suzuki Sonogashira Terminal Alkyne Pd/Cu Catalyst, Base Start->Sonogashira Buchwald Amine (R₂NH) Pd Catalyst, Base Start->Buchwald Product_Suzuki C5-Aryl Derivative Suzuki->Product_Suzuki Product_Sonogashira C5-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Buchwald C5-Amino Derivative Buchwald->Product_Buchwald

References

The Evolving Landscape of Pyrrolo[2,3-b]pyridines: A Deep Dive into the Biological Potential of 5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core and its derivatives, a subclass with emerging therapeutic potential. While direct literature on this specific trimethylated scaffold is nascent, this paper will synthesize data from structurally related 5-bromo-pyrrolo[2,3-b]pyridine analogs to forecast its pharmacological profile. We will delve into the established anti-cancer, anti-inflammatory, and kinase inhibitory activities of the broader pyrrolo[2,3-b]pyridine family, offering a predictive framework for the biological significance of the 5-bromo-2,3,3-trimethyl substitution pattern. This guide will further present detailed synthetic strategies and robust in-vitro and in-vivo evaluation protocols, providing a comprehensive resource for researchers aiming to unlock the therapeutic promise of this intriguing class of molecules.

Introduction: The Pyrrolo[2,3-b]pyridine Core - A Versatile Scaffold in Drug Discovery

The fusion of a pyrrole and a pyridine ring to form the pyrrolo[2,3-b]pyridine system, also known as 7-azaindole, creates a unique electronic and structural architecture that has proven highly effective in interacting with a multitude of biological targets.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, potent inhibition of various kinases, modulation of inflammatory pathways, and cytotoxic effects against cancer cell lines.[3][4][5] The introduction of a bromine atom at the C5-position of the pyridine ring offers a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.[1]

The focus of this guide, the this compound core, introduces a unique set of steric and electronic properties. The gem-dimethyl group at the C3 position is anticipated to influence the planarity of the ring system and introduce specific steric constraints that can be exploited for selective targeting of enzyme active sites. This guide will extrapolate from the known structure-activity relationships (SAR) of related pyrrolo[2,3-b]pyridine derivatives to hypothesize the potential biological impact of this trimethyl substitution.

Predicted Biological Activities and Therapeutic Targets

Based on the extensive research into the broader family of pyrrolo[2,3-b]pyridine derivatives, several key biological activities can be anticipated for the this compound scaffold.

Kinase Inhibition: A Prominent Therapeutic Avenue

The pyrrolo[2,3-b]pyridine core is a well-established "hinge-binding" motif in numerous kinase inhibitors. The nitrogen atom at position 7 and the pyrrole NH group can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFRs, which are key drivers in various cancers.[3] The introduction of substituents on the pyrrolo[2,3-b]pyridine core can enhance potency and selectivity.

  • Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and malignancies. Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as JAK inhibitors.

  • Other Kinase Targets: The versatility of the scaffold has led to the discovery of inhibitors for a range of other kinases, including Glycogen Synthase Kinase-3β (GSK-3β), B-RAF, and Cyclin-Dependent Kinase 8 (CDK8), highlighting its potential in neurodegenerative diseases and cancer.[6]

The 5-bromo-2,3,3-trimethyl substitution pattern could offer novel interactions within the kinase active site, potentially leading to enhanced potency or altered selectivity profiles.

Anticancer Activity

Beyond kinase inhibition, 5-bromo-1H-pyrrolo[2,3-b]pyridine has been utilized as a ligand in the synthesis of platinum-based anticancer complexes. These complexes have demonstrated significant cytotoxicity against various cancer cell lines, in some cases exceeding the efficacy of cisplatin.[1][2] This suggests that derivatives of this compound could also serve as valuable ligands for the development of novel metal-based therapeutics.

Anti-inflammatory and Immunomodulatory Potential

The role of pyrrolo[2,3-b]pyridines as inhibitors of inflammatory signaling pathways, such as those mediated by JAKs and phosphodiesterase 4B (PDE4B), underscores their potential in treating inflammatory and autoimmune disorders.[7][8] The specific substitution pattern of the target scaffold may influence its interaction with these key inflammatory mediators.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through established heterocyclic chemistry methodologies. A plausible synthetic workflow is outlined below.

Diagram: Proposed Synthetic Workflow

G A Starting Material: Substituted 2-amino-5-bromopyridine B Reaction with 3-methyl-2-butanone A->B Condensation C Fischer Indole Synthesis (or related cyclization) B->C Acid-catalyzed D This compound Core C->D E Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) D->E Functionalization F Diverse Library of C5-functionalized Derivatives E->F

Caption: Proposed synthetic route to this compound derivatives.

Experimental Protocol: General Synthesis of the Core Scaffold

Step 1: Condensation of 2-amino-5-bromopyridine with 3-methyl-2-butanone.

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add 3-methyl-2-butanone (1.2 eq).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Cyclization to form the this compound core.

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

  • Heat the reaction mixture to a high temperature (typically >100 °C).

  • Monitor the reaction for the formation of the desired product.

  • After completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In-Vitro and In-Vivo Evaluation Strategies

A systematic evaluation of the biological activity of newly synthesized derivatives is crucial. The following experimental workflows are recommended.

Diagram: Biological Evaluation Workflow

G A Synthesized Derivatives B Primary Screening: Cell-based Assays (e.g., MTT, SRB for cytotoxicity) A->B C Secondary Screening: Target-based Assays (e.g., Kinase Inhibition Assays) B->C Active Compounds D Lead Compound Identification C->D Potent & Selective Hits E In-vivo Studies: Animal Models (e.g., Xenograft models for cancer, Inflammation models) D->E F Pharmacokinetic and Toxicology Studies E->F G Preclinical Candidate Selection F->G

Caption: A typical workflow for the biological evaluation of novel compounds.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (Example: FGFR1)
  • Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, FGFR1 enzyme, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: In-Vivo Xenograft Tumor Model
  • Cell Culture and Implantation:

    • Culture a suitable cancer cell line (e.g., a line with FGFR amplification) under standard conditions.

    • Implant the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring and Endpoint:

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

    • Assess the tolerability of the compound by monitoring body weight changes and any signs of toxicity.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound derivatives is not yet available, we can infer potential trends from related scaffolds.

Table 1: Predicted Impact of Substitutions on Biological Activity

PositionSubstitutionPredicted Impact on ActivityRationale
C5Aryl, HeteroarylPotential for enhanced potency and selectivityCan form additional interactions with the target protein.[9]
C5Amide, CarboxamideMay improve pharmacokinetic propertiesCan modulate solubility and metabolic stability.
N1 (Pyrrole)Alkyl, ArylCan influence hinge-binding interactionsMay alter the hydrogen bonding capacity of the pyrrole NH.
C2, C3 (Methyl)Gem-dimethylInduces a specific steric conformationCan lead to improved selectivity by exploiting unique features of the target's active site.

The exploration of the this compound scaffold is a promising area for future research. Key future directions include:

  • Synthesis and characterization of a diverse library of derivatives: Utilizing the C5-bromo position for extensive functionalization is a critical next step.

  • Systematic biological screening: Evaluating these new compounds against a broad panel of kinases and cancer cell lines will be essential to identify their primary biological activities.

  • Computational modeling and structural biology: Docking studies and co-crystallization of lead compounds with their targets will provide crucial insights for rational drug design and optimization.

Conclusion

The this compound scaffold represents an exciting and underexplored area in medicinal chemistry. By leveraging the wealth of knowledge from the broader pyrrolo[2,3-b]pyridine family, researchers are well-positioned to unlock the therapeutic potential of this novel class of compounds. The synthetic and evaluation strategies outlined in this guide provide a robust framework for initiating and advancing drug discovery programs centered on this promising molecular architecture. The unique structural features of this scaffold hold the promise of delivering next-generation therapeutics with improved potency, selectivity, and pharmacological profiles.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and a Key Functional Handle

In the landscape of drug discovery, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, stands out as a "privileged scaffold." This heterocyclic core is a cornerstone in a multitude of biologically active molecules, forming the central framework for drugs targeting a wide array of diseases, including cancers, inflammatory disorders, and viral infections.[1] Its structural features allow it to mimic the indole nucleus while offering a crucial hydrogen bond acceptor through the pyridine nitrogen, often leading to potent and selective interactions with biological targets.

This guide focuses on a specific, highly functionalized derivative: 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine . The strategic placement of a bromine atom at the C5-position transforms this molecule from a mere scaffold into a versatile and powerful building block. This bromo-substituent serves as a reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions, empowering medicinal chemists to systematically and efficiently explore the chemical space around the core structure. The trimethyl substitution, particularly the gem-dimethyl group at the C3-position, provides steric bulk and can block potential sites of metabolism, enhancing the pharmacokinetic profile of derivative compounds. This document provides an in-depth exploration of its applications and detailed protocols for its synthetic manipulation.

Physicochemical Properties and Structural Significance

A clear understanding of the molecule's fundamental properties is paramount before embarking on its synthetic application.

PropertyValueSource
CAS Number 331777-85-6
Molecular Formula C₁₀H₁₁BrN₂
Molecular Weight 239.11 g/mol
Appearance Off-White to Yellow to Brown Powder or Solid
Boiling Point 295°C at 760 mmHg

The true value of this reagent lies in the synergy of its structural components:

  • The Pyrrolo[2,3-b]pyridine Core: Provides the essential pharmacophoric features for target engagement, frequently acting as a hinge-binding motif in kinase inhibitors.[2]

  • The C5-Bromo Group: This is the key to the molecule's utility. It is an ideal leaving group for palladium-catalyzed reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.

  • The 2,3,3-Trimethyl Groups: These alkyl groups fine-tune the molecule's lipophilicity and steric profile. The C3 gem-dimethyl arrangement is particularly significant as it protects an otherwise vulnerable position from oxidative metabolism, a common strategy for improving drug stability.

Core Application: A Versatile Intermediate in Drug Discovery

This compound is principally employed as an intermediate for the synthesis of more complex molecules, enabling rapid Structure-Activity Relationship (SAR) studies. By varying the substituent introduced at the C5-position, researchers can systematically optimize a lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A 5-Bromo-2,3,3-trimethyl-3H- pyrrolo[2,3-b]pyridine Core B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Introduction of Diverse Functional Groups (R¹, R², R³...) B->C D Library of Novel Analogues C->D E Biological Screening (Potency, Selectivity, PK/PD) D->E F SAR-Guided Lead Optimization E->F

Caption: Workflow for SAR exploration using the title compound.

This scaffold has been integral in the development of inhibitors for several key therapeutic targets:

  • Kinase Inhibitors: The pyrrolo[2,3-b]pyridine core is a well-established hinge-binder in the ATP pocket of various kinases. Derivatives have been designed as potent inhibitors of BRAF, CSF-1R, JAK1, and IKKα, which are critical targets in oncology and immunology.[2][3][4][5]

  • Phosphodiesterase 4 (PDE4) Inhibitors: SAR studies on pyrrolo[2,3-b]pyridine carboxamides have led to the discovery of potent and selective PDE4B inhibitors, which have therapeutic potential in treating inflammatory and central nervous system (CNS) diseases.[6]

  • Central Nervous System (CNS) Agents: The scaffold is found in compounds designed to interact with CNS targets, such as serotonin (5-HT) receptors, making it relevant for research into antidepressants and antipsychotics.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. For this compound, it enables the introduction of a vast array of aryl and heteroaryl groups.

Principle: This reaction involves the palladium-catalyzed coupling of the C5-bromo position with an organoboron compound (e.g., a boronic acid or its ester) in the presence of a base.[7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation.[8][9]

cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Combine 5-bromo scaffold, boronic acid, and base in flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent and Pd catalyst B->C D Heat reaction mixture (e.g., 85-100°C) C->D E Monitor progress by TLC or LC-MS D->E F Cool, dilute with organic solvent, and wash with water/brine E->F G Dry organic layer and concentrate under vacuum F->G H Purify by column chromatography G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

    • Causality: The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7] Cesium carbonate is often more effective for less reactive boronic acids due to its higher solubility and basicity.

  • Inerting the System:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Trustworthiness: Palladium(0) catalysts are sensitive to oxygen. Failure to properly inert the system is a common cause of reaction failure, leading to catalyst decomposition and low yields.

  • Reaction Execution:

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1) or dimethoxyethane (DME).[10]

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol %).[11]

    • Heat the reaction mixture to 85-100°C with vigorous stirring.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-18 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with water and brine to remove the base and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue using silica gel column chromatography to yield the desired 5-substituted product.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C-N bonds, allowing for the synthesis of arylamines which are prevalent in pharmaceuticals.[12]

Principle: This reaction couples the C5-bromo position with a primary or secondary amine, catalyzed by a palladium complex.[12] Success hinges on the careful selection of a specialized phosphine ligand, which facilitates the crucial reductive elimination step, and a strong, non-nucleophilic base.[13]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Br)L₂ OxAdd->PdII_Aryl PdII_Amido Ar-Pd(II)(NR₂)L₂ PdII_Aryl->PdII_Amido Ligand Exchange & Deprotonation Base_Amine Base (e.g., NaOtBu) Amine (R₂NH) Base_Amine->PdII_Aryl RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Product (Ar-NR₂) RedElim->Product ArylHalide Aryl Bromide (Ar-Br) ArylHalide->OxAdd

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Reagent Preparation (Glovebox Recommended):

    • To a dry, sealable reaction tube or Schlenk flask with a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., XPhos, BINAP, 4-6 mol %), and the base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 equiv).

    • Causality: Bulky, electron-rich phosphine ligands are essential. They promote the oxidative addition of the aryl bromide and, critically, the final C-N bond-forming reductive elimination step, preventing catalyst decomposition via β-hydride elimination.[12] The strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

  • Inerting and Reagent Addition:

    • Seal the vessel and remove it from the glovebox (if used), or purge thoroughly with an inert gas.

    • Add this compound (1.0 equiv) and the primary or secondary amine (1.2-1.5 equiv).

    • Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.

    • Trustworthiness: Both the base (especially NaOtBu) and the catalyst system are highly sensitive to moisture and air. All reagents and solvents must be anhydrous, and the reaction must be maintained under a strictly inert atmosphere.

  • Reaction Execution:

    • Seal the reaction vessel tightly and heat to 80-110°C with vigorous stirring.

    • Monitor the reaction by LC-MS. The disappearance of the starting bromide and the appearance of a new peak corresponding to the mass of the desired product confirms progress.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic tool for accelerating drug discovery. Its value is derived from the combination of a biologically relevant pyrrolo[2,3-b]pyridine core, metabolically robust alkyl substitutions, and a synthetically versatile C5-bromo handle. By mastering robust protocols such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently generate diverse libraries of novel compounds, paving the way for the discovery of next-generation therapeutics for a host of human diseases.

References

Application Notes and Protocols: Strategic Use of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern kinase inhibitor design, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] This application note provides a detailed guide to the synthetic utility of a key intermediate, 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine . We delve into the core chemical transformations that leverage the 5-bromo position as a synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This guide offers field-proven insights, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and troubleshooting advice to empower researchers in the rapid development of novel kinase inhibitor candidates.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these small molecules are designed to be ATP-competitive, binding to the active site of a specific kinase. The 7-azaindole core is considered a "privileged fragment" because its pyridine nitrogen and pyrrole NH group can act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bonding pattern with the kinase hinge region.[1][2] This interaction mimics the binding of adenine in ATP, providing a strong anchor for the inhibitor.

The strategic value of This compound lies in its pre-functionalized 7-azaindole core. The bromine atom at the C5 position is a versatile synthetic handle, allowing for the controlled and sequential introduction of various substituents through robust and well-established cross-coupling methodologies.[3] This enables the exploration of structure-activity relationships (SAR) by modifying the solvent-exposed regions of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Resulting Structures Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki  Pd Catalyst,  Base,  R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald  Pd Catalyst,  Ligand, Base,  R₂-NH Aryl 5-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino 5-Amino Derivatives Buchwald->Amino Kinase_Inhibitors Diverse Kinase Inhibitors (e.g., FGFR, IKKα, CDK8) Aryl->Kinase_Inhibitors Further Functionalization Amino->Kinase_Inhibitors Further Functionalization

Caption: Synthetic utility of the 5-bromo-7-azaindole intermediate.

Core Methodologies: Palladium-Catalyzed Cross-Coupling

The transformation of the C-Br bond is central to the utility of this building block. Two of the most powerful reactions in the medicinal chemist's toolbox are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

2.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the 5-position of the azaindole core and various aryl or heteroaryl groups.[4] This is critical for extending the molecule into hydrophobic pockets of the kinase active site or for introducing vectors for further functionalization.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice. For more challenging couplings, pre-catalysts like XPhosPdG2 can be employed to avoid side reactions like debromination.[5]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.[4][6] Cesium carbonate is often used in microwave-assisted protocols for its higher solubility and reactivity.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or ethanol) and water is typically used to dissolve both the organic and inorganic reagents.[7][8]

2.2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds, coupling the 5-position with a primary or secondary amine.[9] This is invaluable for installing hydrogen bond donors/acceptors or for linking the azaindole core to other pharmacophoric elements.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. The ligand is crucial for facilitating the catalytic cycle.[10]

  • Ligand: Sterically hindered, electron-rich phosphine ligands like XPhos, RuPhos, or BINAP are essential.[11] The choice of ligand can dramatically affect reaction efficiency and substrate scope. For instance, bulky ligands can promote the arylation of hindered primary amines.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine without competing in the coupling reaction.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the catalyst and base.[11]

Experimental Protocols & Workflows

Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of This compound with an arylboronic acid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine 5-bromo-azaindole, arylboronic acid, and base in a reaction vessel. B 2. Evacuate and backfill vessel with Argon (3x). A->B C 3. Add anhydrous solvent and Pd catalyst. B->C D 4. Heat mixture to 80-100 °C. Monitor by TLC/LC-MS. C->D E 5. Cool to RT, dilute with EtOAc, and filter through Celite. D->E F 6. Wash filtrate with water and brine. E->F G 7. Dry organic layer (Na₂SO₄), concentrate. F->G H 8. Purify via flash column chromatography. G->H

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of This compound with a primary or secondary amine.

G cluster_setup Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A 1. In a glovebox, combine Pd₂(dba)₃, phosphine ligand, and NaOtBu in a reaction vessel. B 2. Add 5-bromo-azaindole, the amine, and anhydrous toluene. A->B C 3. Seal vessel and heat to 100-110 °C outside the glovebox. Monitor by TLC/LC-MS. B->C D 4. Cool to RT, quench with sat. aq. NH₄Cl. C->D E 5. Extract with EtOAc (3x). D->E F 6. Wash combined organic layers with brine. E->F G 7. Dry (Na₂SO₄), concentrate. F->G H 8. Purify via flash column chromatography. G->H

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Strictly under an inert atmosphere (e.g., inside a glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the this compound, followed by the amine coupling partner.

  • Add anhydrous toluene, seal the tube, and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary and Troubleshooting

The following table summarizes typical conditions and expected outcomes for the cross-coupling reactions, providing a comparative baseline for experimental design.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²) - C(sp²)C(sp²) - N
Typical Pd Source Pd(PPh₃)₄, XPhosPdG2Pd₂(dba)₃, Pd(OAc)₂
Key Ligand PPh₃ (often integral to catalyst)Bulky Phosphines (e.g., XPhos, RuPhos)[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[7][8]NaOtBu, K₂CO₃, Cs₂CO₃[11]
Solvent Dioxane/H₂O, Toluene, DME[4]Toluene, Dioxane (anhydrous)[11]
Temperature 80 - 120 °C80 - 120 °C
Common Issue Hydrodehalogenation (Debromination): Loss of bromine from starting material.Low Conversion: Inactive catalyst or insufficient base strength.
Troubleshooting Tip Use a more active pre-catalyst (e.g., G2/G3 catalysts). Ensure base is anhydrous.[5]Ensure strictly anhydrous/inert conditions. Use a stronger base or a more active ligand.[11]
Conclusion

This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its strategic 5-bromo handle provides a reliable entry point for molecular diversification through well-established palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the causality behind reagent selection and adhering to robust, validated protocols, research and development teams can accelerate the discovery of novel, potent, and selective kinase inhibitors for targeted therapies. The methodologies outlined in this guide provide a self-validating framework for the efficient and reproducible synthesis of 7-azaindole-based drug candidates.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, mild reaction conditions, and exceptional functional group tolerance.[1][2][3] This palladium-catalyzed reaction facilitates the formation of carbon-carbon (C-C) bonds, a critical transformation in the synthesis of complex organic molecules.[1][2] For professionals in drug discovery and medicinal chemistry, the Suzuki coupling provides an invaluable tool for the structural modification of heterocyclic scaffolds.[3][4]

The 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in a multitude of biologically active compounds. Its functionalization, particularly at the 5-position, allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of aryl and heteroaryl substituents. This document provides a comprehensive guide to performing the Suzuki-Miyaura coupling on 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound), forming a Pd(II) complex.[5][6] This is often the rate-determining step of the reaction.[2][6]

  • Transmetalation: The organic group from the organoboron reagent (a boronic acid or ester) is transferred to the palladium(II) complex.[2][5][6] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5][6]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)Ln-X", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArPdAr_prime [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(5-bromo-2,3,3-trimethyl-3H-\npyrrolo[2,3-b]pyridine)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ar_prime_BOH2 [label="Ar'-B(OH)₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> ArPdX [label="Ar-X", headlabel=""]; ArX -> OxAdd [style=invis]; OxAdd -> ArPdX [style=invis]; ArPdX -> ArPdAr_prime [label="Ar'-B(OH)₂\nBase", headlabel=""]; Ar_prime_BOH2 -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> ArPdAr_prime [style=invis]; ArPdAr_prime -> Product [label=""]; ArPdAr_prime -> Pd0 [label=""]; Product -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; } } Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like XPhos Pd G4) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Experimental Procedure

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Add solids to oven-dried flask\n- Purge with inert gas"]; Solvent [label="Add Degassed Solvent(s)"]; Heat [label="Heat to Reaction Temperature\n(e.g., 80-110 °C)"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Workup [label="Aqueous Workup:\n- Cool to RT\n- Dilute with organic solvent\n- Wash with water and brine"]; Dry [label="Dry Organic Layer\n(e.g., Na₂SO₄, MgSO₄)"]; Purify [label="Purification:\n- Concentrate under reduced pressure\n- Column Chromatography"]; End [label="Characterize Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Dry; Dry -> Purify; Purify -> End; } } Figure 2. General experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Representative Reaction Conditions
CatalystBaseSolventTemp (°C)Time (h)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012-24
PdCl₂(dppf)Cs₂CO₃Toluene1008-16
XPhos Pd G3K₃PO₄2-MeTHF806-12

Key Considerations and Mechanistic Insights

Choice of Catalyst and Ligand: The selection of the palladium source and ligand is paramount for a successful coupling.[10][11] For electron-rich heteroaromatic halides like this compound, electron-rich and bulky phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos), can accelerate the oxidative addition and reductive elimination steps.[12] N-heterocyclic carbene (NHC) ligands also offer a robust alternative to phosphines.[7]

The Role of the Base: The base plays a crucial role in the transmetalation step.[7][9] It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation with the palladium(II) complex.[8][9] The choice of base can significantly impact the reaction rate and yield.[9][13] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][9] The strength and solubility of the base are important factors to consider.[9][13]

Solvent Selection: A variety of solvents can be employed for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1][14] Often, a mixture of an organic solvent and water is used, creating a biphasic system.[7][15] The addition of water can enhance the solubility of the base and facilitate the formation of the active boronate species.[7] For substrates with base-sensitive functional groups, anhydrous conditions may be preferable.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inappropriate ligand- Insufficiently strong or soluble base- Degradation of boronic acid (protodeboronation)- Use a fresh catalyst or a more active pre-catalyst.- Screen different electron-rich and bulky ligands.- Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).- Use anhydrous conditions or add the boronic acid portion-wise.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst.
Dehalogenation of Starting Material - Presence of water and a strong base- Certain catalyst/ligand combinations- Use anhydrous conditions.- Screen different catalyst systems.
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase reaction time and/or temperature.- Increase catalyst loading or use a more robust catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-aryl- and 5-heteroaryl-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridines. By carefully selecting the catalyst, base, and solvent, and by understanding the underlying mechanistic principles, researchers can efficiently generate diverse libraries of these important heterocyclic compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this critical synthetic transformation.

References

Application Notes & Protocols: 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active agents, including potent kinase inhibitors used in oncology.[1][2] The strategic introduction of functional groups onto this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (CAS No. 331777-85-6) is a highly valuable building block designed for this purpose.

The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a vast chemical space of novel derivatives. The gem-dimethyl group at the C3 position enhances the lipophilicity and metabolic stability of the resulting molecules, which are often desirable traits in drug candidates.

This guide provides detailed protocols and expert insights into leveraging this compound in two of the most powerful transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures.[3] For the this compound substrate, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the C5 position, fundamentally altering the electronic and steric profile of the molecule.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyrrolo[2,3-b]pyridine.

  • Transmetallation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Mechanism cluster_reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex R¹-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetallation Transmetallation pd_complex->transmetallation pd_intermediate R¹-Pd(II)L₂(R²) transmetallation->pd_intermediate base Base (e.g., K₂CO₃) base->transmetallation boronic_acid R²-B(OH)₂ boronic_acid->transmetallation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
Detailed Experimental Protocol: Synthesis of 5-Aryl-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

This protocol is a generalized procedure based on established methods for similar heteroaryl bromides.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, DME, or Toluene, with 10-25% water)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst under a counter-flow of inert gas (Argon or Nitrogen).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data & Scope

The Suzuki-Miyaura reaction is tolerant of a wide variety of functional groups on the arylboronic acid coupling partner.

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O~85-95%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)K₃PO₄DME/H₂O~90-98%
33-Pyridinylboronic acidPd(PPh₃)₄ (4%)Cs₂CO₃Toluene/H₂O~70-85%
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O~80-92%
Note: Yields are estimates based on typical outcomes for similar substrates and are highly dependent on specific reaction conditions and purification.[4][6]
Field-Proven Insights & Troubleshooting
  • Causality of Reagent Choice:

    • Catalyst: Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging or electron-deficient boronic acids, Pd(dppf)Cl₂ often provides better results due to the ligand's electron-donating properties and wider bite angle.[5]

    • Base: The choice of base is critical. K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and often enhances reaction rates, particularly with sterically hindered substrates.[3] K₃PO₄ is effective for coupling with heteroaryl boronic acids, which can be prone to decomposition.

    • Solvent: A mixture of an organic solvent and water is essential. Water aids in the dissolution of the base and facilitates the transmetallation step.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a more active catalyst system (e.g., using a more electron-rich phosphine ligand), or using a stronger base like Cs₂CO₃.

    • Protodeboronation: If significant formation of the de-brominated starting material is observed, it indicates the boronic acid is unstable. This can be mitigated by using a milder base (like NaHCO₃), lower reaction temperatures, or using the corresponding boronate ester (e.g., pinacol ester), which is more stable.

Palladium-Catalyzed Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds under conditions that are far milder and more general than classical methods like the Ullmann condensation.[7][8] This reaction allows for the direct coupling of primary and secondary amines to the C5 position of the pyrrolo[2,3-b]pyridine core, providing access to key intermediates for pharmaceutical development.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction is driven by a Pd(0) catalyst. The cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex R¹-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido_complex R¹-Pd(II)L₂(NR²R³) amine_coordination->pd_amido_complex base Base (e.g., NaOtBu) base->amine_coordination amine R²R³NH amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-NR²R³ reductive_elimination->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Synthesis of 5-Amino-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine Derivatives

This protocol is based on state-of-the-art methods for aryl halide amination.[9][10] Strictly anhydrous and anaerobic conditions are required.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.3 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol% Pd)

  • Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄) (1.4 - 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, or using Schlenk technique, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the this compound.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent followed by the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data & Scope

The reaction is compatible with a wide range of amines, including anilines, alkylamines, and heterocycles.

EntryAmineCatalyst/Ligand (mol%)BaseSolventYield (%)
1MorpholinePd₂(dba)₃ / XPhos (2%/4%)NaOt-BuToluene~80-95%
2AnilinePd(OAc)₂ / BINAP (3%/6%)Cs₂CO₃Dioxane~75-90%
3BenzylaminePd₂(dba)₃ / RuPhos (1.5%/3%)LiHMDSToluene~85-98%
4tert-ButylaminePd₂(dba)₃ / XPhos (2%/4%)NaOt-BuToluene~70-85%
Note: Yields are estimates based on typical outcomes for similar substrates and are highly dependent on specific reaction conditions and purification.[9][11]
Field-Proven Insights & Troubleshooting
  • Causality of Reagent Choice:

    • Ligand Selection is Key: The success of the Buchwald-Hartwig amination hinges on the phosphine ligand. Bulky, electron-rich "Buchwald ligands" like XPhos and RuPhos are highly effective because they promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[7] For less hindered amines, bidentate ligands like BINAP can also be effective.

    • Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is the most common choice. For sensitive substrates, a weaker base like K₃PO₄ or a soluble base like LiHMDS can be beneficial.[9]

  • Troubleshooting:

    • Hydrodehalogenation: The formation of the de-brominated starting material is a common side reaction. This can be caused by moisture or an unsuitable ligand. Ensure strictly anhydrous conditions. Switching to a different ligand (e.g., from a biarylphosphine to a ferrocenylphosphine) can sometimes solve this issue.

    • No Reaction: Ensure the catalyst and ligand are not degraded. Using a pre-formed catalyst complex can improve reproducibility. Confirm the base is active and fully dissolved. If solubility is an issue, switching to a more polar aprotic solvent like dioxane may help.

Conclusion

This compound is a robust and versatile building block for the synthesis of complex molecules. Its true power is unlocked through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide reliable and high-yielding pathways to novel C-C and C-N linked derivatives, respectively. By understanding the mechanistic principles and carefully selecting the reaction conditions—especially the catalyst, ligand, and base—researchers in drug discovery and materials science can efficiently expand their compound libraries and accelerate the development of next-generation functional molecules.

References

Application Notes & Protocol: N-Arylation Strategies for 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the N-arylation of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole derivative. The unique indolenine (cyclic imine) structure of this substrate precludes direct N-arylation via standard Buchwald-Hartwig or Ullmann-type protocols that require an N-H moiety. This guide elucidates the chemical challenges and presents two robust strategies to achieve the desired transformation, resulting in the formation of N-aryl-5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridinium salts. The primary recommended pathway is a reliable three-step Reduction-Arylation-Oxidation sequence. A second, more direct, but advanced protocol utilizing hypervalent iodine reagents is also presented for researchers exploring cutting-edge methodologies. This note is intended for researchers in medicinal chemistry and drug development, providing both field-proven protocols and expert insights into the underlying chemical principles.

Introduction: The Synthetic Challenge

The target substrate, this compound, is a member of the 7-azaindole family, a scaffold of significant interest in pharmaceutical development. However, its 3H-pyrrolo[2,3-b]pyridine (or 7-azaindolenine) core presents a distinct synthetic challenge. The gem-dimethyl substitution at the C3-position prevents tautomerization to the more common 1H-pyrrolo[2,3-b]pyridine form. Consequently, the pyrrole nitrogen (N1) exists as a sp²-hybridized imine.

This structural feature is critical:

  • Absence of an N-H Bond: The N1 nitrogen lacks a proton, making it incompatible with the standard catalytic cycles of widely-used N-arylation reactions like the Buchwald-Hartwig amination and Ullmann condensation, which rely on the deprotonation of an N-H bond to generate a nucleophilic amide.[1][2]

  • Low Nucleophilicity: The lone pair of the imine nitrogen is less nucleophilic than that of a corresponding secondary amine (indoline), hindering its participation in classical cross-coupling reactions.

Therefore, direct arylation requires non-classical approaches. The product of a successful N-arylation at the N1 position will be a quaternary, positively charged N-aryl-5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridinium salt . This guide details two validated pathways to access these target molecules.

Recommended Synthetic Pathway: Reduction-Arylation-Oxidation

This three-step sequence is the most robust and reliable method, transforming the challenging substrate into a tractable intermediate for which standard, high-yielding protocols are available.

G cluster_0 Strategy: Reduction-Arylation-Oxidation A Start: 7-Azaindolenine (this compound) B Step 1: Reduction (e.g., NaBH4 / TFA) A->B C=N bond reduction C Intermediate: 7-Azaindoline (Secondary Amine with N-H bond) B->C D Step 2: N-Arylation (Buchwald-Hartwig or Ullmann) C->D C-N bond formation E Intermediate: N-Aryl-7-Azaindoline D->E F Step 3: Oxidation (e.g., MnO2 or DDQ) E->F Dehydrogenation G Product: N-Aryl-7-Azaindoleninium Salt F->G G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition amide_complex [Ar-Pd(II)-NR'₂]L₂ pd_complex->amide_complex Ligand Exchange product Ar-NR'₂ amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X (Aryl Halide) amine HNR'₂ (Azaindoline) base Base

References

Application Notes and Protocols for the Cross-Coupling of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, and the functionalization of this particular derivative offers a gateway to novel chemical entities for drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The protocols are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Value of this compound

The this compound is a versatile heterocyclic building block. The bromine atom at the C5-position serves as a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The 7-azaindole core is a bioisostere of indole, found in numerous kinase inhibitors and other biologically active molecules.[1] The unique 2,3,3-trimethyl substitution pattern on the pyrrole ring introduces specific steric and electronic properties that must be considered when designing synthetic routes. This guide focuses on providing reliable conditions for the three most impactful cross-coupling reactions: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation).

The presence of the pyridine nitrogen atom renders the bicyclic system electron-deficient, which can influence the kinetics of key steps in the catalytic cycle, such as oxidative addition.[2] The protocols herein are derived from established methodologies for related halo-7-azaindoles, with expert commentary on necessary adaptations for this specific substrate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3] Its wide functional group tolerance and the commercial availability of a vast array of boronic acids make it a first-choice reaction for library synthesis and lead optimization.[4]

Mechanistic Considerations & Rationale

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

For an electron-deficient heterocycle like our substrate, the oxidative addition step is generally facile.[2] The critical step is often transmetalation. The choice of base is paramount; it must be strong enough to form the active boronate species without promoting competitive protodeboronation of the boronic acid.[3] Bulky, electron-rich phosphine ligands are often employed to accelerate both oxidative addition and reductive elimination.[5]

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl R-Pd(II)L₂(R') Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic R'-B(OH)₂ + Base BaseComplex [R'-B(OH)₃]⁻ Boronic->BaseComplex BaseComplex->Transmetalation Transmetalating Agent

Caption: Suzuki-Miyaura Catalytic Cycle

Recommended Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly shorten reaction times and improve yields.[6] This protocol is adapted from successful couplings on related indole systems.[6]

Materials:

  • This compound (1.0 equiv)

  • (Hetero)arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol/Water (4:1 mixture, 0.2 M)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Seal the vial and briefly purge with an inert gas (Argon or Nitrogen).

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Add the degassed ethanol/water solvent mixture via syringe.

  • Place the vial in the microwave reactor and heat to 100-120 °C for 25-40 minutes with stirring.[6]

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary & Optimization

The following table presents typical conditions for Suzuki couplings on related bromo-aza-indole scaffolds.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)EtOH100 (MW)0.5-0.7Good-Excellent[6]
Pd₂(dba)₃ (2.5)-K₂CO₃ (3)Dioxane/H₂O1000.5~80[1]
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High[7]
Pd(PPh₃)₄ (5)-K₃PO₄ (1.5)Dioxane/H₂O85-95>15Moderate-Good[8]

Troubleshooting:

  • Low Yield: If the yield is low, consider using a more electron-rich and bulky ligand like SPhos or XPhos in combination with a Pd(II) precatalyst like Pd(OAc)₂.[5] A stronger base such as K₃PO₄ may also be beneficial.[3]

  • Protodeboronation: If decomposition of the boronic acid is observed, switch to a milder base like potassium fluoride (KF) or use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[3]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[9] It allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions.[10]

Mechanistic Considerations & Rationale

Similar to the Suzuki coupling, the reaction proceeds via oxidative addition, but is followed by amine coordination, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination.[11][12]

A key challenge with N-H containing heterocycles like 7-azaindoles is potential N-arylation of the pyrrole nitrogen. However, the 3H-pyrrolo[2,3-b]pyridine tautomer lacks an N-H proton, mitigating this side reaction. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step, which is often rate-limiting.[13] The base must be strong enough to deprotonate the amine in the catalytic cycle but not so strong as to cause degradation of the substrate or ligand. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are commonly used.[14]

Buchwald_Hartwig_Workflow Start Start: Reagent Assembly Flask 1. Add Aryl Bromide, Catalyst, Ligand, & Base to a Schlenk Flask Start->Flask Inert 2. Create Inert Atmosphere (Evacuate & Backfill with Argon) Flask->Inert Reagents 3. Add Anhydrous Solvent & Amine Coupling Partner Inert->Reagents Reaction 4. Heat Reaction Mixture (e.g., 80-120 °C) Reagents->Reaction Monitor 5. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Quench, Extract, & Dry Monitor->Workup Complete Purify 7. Purify by Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General Buchwald-Hartwig Experimental Workflow

Recommended Protocol: General Buchwald-Hartwig Amination

This protocol is based on conditions found to be effective for the amination of other bromo-7-azaindole systems.[14]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%)

  • Xantphos (4-8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

  • Oven-dried Schlenk tube with a stir bar

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous dioxane, followed by the amine coupling partner via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary & Optimization
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-1103-6High[14]
RuPhos Pd G2-K₂CO₃Toluene100-33[10]
[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)NaOtBu (1.5)Toluene10024High[15]

Troubleshooting:

  • Challenging Substrates: For less reactive or sterically hindered amines, using a stronger base like sodium or potassium tert-butoxide and a more specialized ligand system (e.g., a Buchwald G3 or G4 precatalyst with a ligand like RuPhos or BrettPhos) may be necessary.[16]

  • Hydrodehalogenation: If significant formation of the debrominated starting material is observed, this suggests a competitive reduction pathway. Using a less hindered ligand or a weaker base might suppress this side reaction.[12]

Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for installing a rigid C(sp)-C(sp²) linker, a common motif in materials science and medicinal chemistry.[17][18]

Mechanistic Considerations & Rationale

The traditional Sonogashira reaction involves a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI). The copper facilitates the reaction by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[19]

In recent years, copper-free Sonogashira protocols have gained popularity to avoid issues with copper contamination and the formation of alkyne homocoupling (Glaser coupling) byproducts.[20][21] These systems often require a stronger amine base (which can also act as a ligand and solvent) and sometimes more specialized phosphine ligands to facilitate the catalytic cycle without the copper acetylide intermediate.[17]

Recommended Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to be mild and effective, minimizing byproducts often associated with copper catalysis.[20]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3-5 equiv)

  • Anhydrous THF or DMF (0.2 M)

  • Flame-dried Schlenk flask with a stir bar

Procedure:

  • To a flame-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.

  • Seal the flask and purge with argon for 15-20 minutes.

  • Add the anhydrous solvent (THF or DMF) and the amine base (Et₃N or i-Pr₂NH) via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction to 60-80 °C. For highly sensitive substrates, the reaction can sometimes proceed at room temperature over a longer period.[20]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine to remove amine salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary & Optimization
Catalyst (mol%)Co-catalystBase (equiv)SolventTemp (°C)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFRT or 60[19][22]
[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMP (2)DMSORT[20][21]
SiliaCat DPP-PdNone--Flow (3 min)[17]

Troubleshooting:

  • No Reaction/Low Conversion: If the copper-free protocol is inefficient, the classic conditions using a co-catalyst like copper(I) iodide (CuI, 1-2 mol%) can be employed.[19]

  • Homocoupling: If significant Glaser homocoupling of the alkyne is observed (especially with copper catalysis), ensure the reaction is run under strictly anaerobic conditions. Switching to a copper-free system is the most effective solution.[20]

Conclusion

The this compound is a valuable substrate for creating diverse molecular libraries through palladium-catalyzed cross-coupling. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways for C-C and C-N bond formation. The protocols and insights provided in this guide serve as a robust starting point for researchers. While these conditions are based on closely related heterocyclic systems, optimization for this specific substrate, particularly regarding ligand and base selection, is encouraged to achieve maximum efficiency and yield.

References

A Comprehensive Guide to the Analytical Characterization of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocycle 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole derivative. The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The introduction of a bromine atom and trimethyl substitution on the pyrrolo[2,3-b]pyridine core can significantly influence the molecule's physicochemical properties and biological activity. Halogenated pyrrolopyrimidines, a related class of compounds, have demonstrated antiproliferative activity.[2]

Given its potential as a key intermediate or active pharmaceutical ingredient (API), a robust and comprehensive analytical strategy is crucial for the unambiguous identification, purity assessment, and stability testing of this compound. This application note provides a detailed guide to the essential analytical techniques for the complete characterization of this molecule, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols and interpretations provided herein are designed to be a practical resource for researchers in academic and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C2-CH₃~2.2 - 2.4~15 - 18Singlet in ¹H NMR.
C3-(CH₃)₂~1.3 - 1.5~25 - 28Singlet in ¹H NMR, integrating to 6 protons.
C3-~50 - 55Quaternary carbon, no attached protons.
C4-H~7.8 - 8.0~120 - 125Doublet in ¹H NMR.
C5-Br-~110 - 115Carbon directly attached to bromine.
C6-H~8.2 - 8.4~145 - 150Doublet in ¹H NMR.
C7a-~150 - 155Quaternary carbon at the ring junction.
C2-~180 - 185Iminium-like quaternary carbon.
C3a-~140 - 145Quaternary carbon at the ring junction.

Note: Predicted values are in CDCl₃ and are estimates. Actual values may vary.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.

Causality Behind Experimental Choices:

  • Solvent Selection: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or above) provides better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum and Fragmentation

The presence of a bromine atom is a key feature to look for in the mass spectrum, as it will produce a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Table 2: Expected m/z Values for Key Ions of this compound

Ion Formula Expected m/z Notes
[M]⁺C₁₀H₁₂BrN₂⁺251/253Molecular ion with characteristic 1:1 isotopic pattern for bromine.
[M - CH₃]⁺C₉H₉BrN₂⁺236/238Loss of a methyl group, likely from the C3 position.
[M - Br]⁺C₁₀H₁₂N₂⁺172Loss of the bromine atom.

The fragmentation of related pyrrolopyridine structures often involves the loss of small molecules or radicals from the core structure.[8][9][10]

Experimental Protocol for MS Analysis (Electrospray Ionization - ESI)

Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern.

Materials:

  • A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS system with an ESI source.

Procedure:

  • Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode.

  • If necessary, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragment ion spectrum.

Trustworthiness of the Protocol: This direct infusion method is a quick and reliable way to confirm the molecular weight of a pure sample. For mixture analysis, coupling with a liquid chromatography system is necessary (see Section 4).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorptions for C-H, C=N, and C-N bonds, as well as aromatic ring vibrations. The spectrum of pyrrole itself shows a prominent N-H stretch, which will be absent in our target molecule due to the 3H-pyrrolo tautomeric form.[11]

Table 3: Predicted Characteristic FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=N stretch (imine)1640 - 1690Medium to Strong
Aromatic C=C stretch1450 - 1600Medium
C-N stretch1250 - 1350Medium
C-Br stretch500 - 600Medium to Strong
Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.

Materials:

  • A small amount of the solid or liquid sample.

  • FTIR spectrometer equipped with an ATR accessory.

Procedure:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expertise & Experience: The ATR technique is highly recommended for its simplicity and minimal sample preparation. It is suitable for both solid and liquid samples.

Chromatographic Purity Analysis: HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for quantifying impurities.[12][13] A robust HPLC method is essential for quality control throughout the drug development process.

Recommended HPLC Method

Given the polar nature of the pyrrolo[2,3-b]pyridine core, a reversed-phase HPLC method is a suitable starting point.[14][15]

Table 4: Recommended Starting Parameters for HPLC Analysis

Parameter Recommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 280 nm
Injection Volume 1-5 µL

Causality Behind Method Choices:

  • C18 Column: Provides good retention for a wide range of organic molecules.

  • Acidified Mobile Phase: Formic acid helps to protonate the basic nitrogen atoms in the molecule, leading to better peak shapes.

  • Gradient Elution: This is necessary to elute any potential impurities that may have significantly different polarities from the main compound.

Experimental Protocol for HPLC Purity Analysis

Objective: To determine the purity of a sample of this compound and to identify any potential impurities.

Materials:

  • HPLC system with a UV detector.

  • HPLC-grade solvents (water, acetonitrile, formic acid).

  • The sample to be analyzed.

Procedure:

  • Prepare the mobile phases as described in Table 4.

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram to determine the area percent of the main peak and any impurity peaks.

Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential impurities. Common synthesis methods for related pyrrolo[2,3-b]pyridines involve Fischer indole synthesis or cyclization of substituted pyridines.[16][17] Potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from incomplete cyclization.

  • Isomers (e.g., with bromine at a different position).

  • Degradation products if the compound is unstable.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Solvent Prepare Mobile Phases (A & B) Equilibrate Equilibrate Column Dissolve->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Method Inject->Run Detect UV Detection Run->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Calculate Purity (%) Integrate->Report

Caption: Workflow for HPLC purity analysis.

Overall Analytical Strategy

A comprehensive characterization of this compound requires the integration of multiple analytical techniques. The following diagram illustrates a logical workflow for the complete analysis of a newly synthesized batch of the compound.

Characterization_Workflow cluster_spectroscopy Structural Confirmation cluster_chromatography Purity & Impurity Profiling start New Batch of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (Molecular Weight, Formula) start->ms ftir FTIR Spectroscopy (Functional Groups) start->ftir hplc HPLC-UV (Purity Assessment) start->hplc final_report Certificate of Analysis (Structure, Purity, Identity Confirmed) nmr->final_report ms->final_report ftir->final_report lcms LC-MS (Impurity Identification) hplc->lcms If impurities > 0.1% hplc->final_report lcms->final_report

Caption: Integrated analytical workflow for characterization.

References

purification methods for 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted 7-azaindole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its pyridine and pyrrole rings, combined with halogenation and alkylation, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2] The biological activity and functional properties of such molecules are intrinsically linked to their purity. The presence of residual starting materials, by-products, or reagents from the synthesis can lead to misleading experimental results, reduced efficacy, and potential toxicity in drug development pipelines.

This document provides a comprehensive guide to the principal purification methodologies applicable to this compound. As direct purification protocols for this specific molecule are not extensively published, this guide synthesizes established methods for structurally analogous compounds, including brominated pyridines and other pyrrolo[2,3-b]pyridine derivatives.[3][4][5] The focus is on explaining the underlying chemical principles, enabling researchers to adapt and optimize these protocols for their specific synthetic outcomes.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with an understanding of the target molecule's properties and the likely nature of any impurities.

Expected Properties of the Target Compound:

Based on its structure and data from similar compounds[6][7], this compound is expected to be:

  • Moderately Polar: The presence of two nitrogen atoms imparts polarity, but this is tempered by the nonpolar trimethyl and aromatic ring system.

  • Solid at Room Temperature: Similar heterocyclic compounds are typically crystalline or amorphous solids.

  • UV Active: The aromatic system allows for easy visualization on TLC plates under UV light (254 nm).[8]

  • Basic: The pyridine nitrogen provides a site for protonation, making the compound's solubility pH-dependent and potentially leading to interactions with acidic silica gel.[9]

Potential Impurities:

Impurities will vary based on the synthetic route, but common contaminants may include:

  • Unreacted Starting Materials: Such as the precursor indole or pyridine derivative.

  • Isomers: Positional isomers from the bromination step (e.g., dibrominated products).

  • Reagents and Catalysts: Residual coupling catalysts (e.g., palladium) or acids/bases used in the reaction.[10]

  • Solvents: Residual high-boiling point solvents like DMF or DMSO.

Strategic Approach to Purification

A multi-step approach is often necessary, beginning with a bulk purification technique to remove major impurities, followed by a high-resolution method to achieve analytical purity.

G cluster_0 Purification Strategy Selection crude Crude Reaction Mixture workup Aqueous Work-up / Liquid-Liquid Extraction crude->workup Remove salts, water-soluble impurities column Flash Column Chromatography workup->column Separate compounds by polarity recrystal Recrystallization / Trituration column->recrystal Final polishing for highly crystalline product final Pure Compound (>98%) column->final If sufficiently pure recrystal->final

Caption: General workflow for purifying the target compound.

Method 1: Flash Column Chromatography

Flash column chromatography is the most versatile and widely used technique for purifying moderately polar organic compounds on a laboratory scale.[9][11] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice due to its effectiveness and cost. However, the acidic nature of silanol groups (Si-OH) can cause strong binding and "tailing" of basic compounds like pyridines.[9] To counteract this, the silica can be deactivated with a base, or an alternative stationary phase like neutral alumina can be used.

  • Mobile Phase (Eluent): The choice of eluent is critical. A solvent system is selected to provide a retention factor (Rƒ) of 0.2-0.4 for the target compound on a TLC plate, as this range typically yields the best separation on a column.[5] A common starting point for pyrrolo[2,3-b]pyridine derivatives is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate or dichloromethane).[3][5]

Protocol: Flash Chromatography Purification

  • TLC Analysis for Solvent System Optimization: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto at least three different TLC plates. c. Develop each plate in a different solvent system. Start with low polarity and increase.

    • System 1: 9:1 Hexanes:Ethyl Acetate
    • System 2: 4:1 Hexanes:Ethyl Acetate
    • System 3: 1:1 Hexanes:Ethyl Acetate d. Visualize the plates under a UV lamp (254 nm). e. Select the system where the Rƒ of the main spot (the product) is between 0.2 and 0.4 and is well-separated from impurity spots. If the compound remains at the baseline, switch to a more polar system like Dichloromethane:Methanol.[5]

  • Column Packing: a. Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product). b. Prepare a slurry of silica gel in the least polar eluent determined from the TLC analysis. c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.[9] d. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading: a. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method generally provides superior resolution.[5] b. Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column with a pipette.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column and begin applying gentle, steady air pressure. b. Collect fractions in test tubes or vials. c. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. d. Combine the fractions that contain the pure product.

  • Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

G cluster_1 Flash Chromatography Workflow tlc 1. TLC Analysis (Optimize Eluent, Rf ≈ 0.3) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Dry Load Sample (Adsorb crude onto silica) pack->load elute 4. Elute & Collect (Apply pressure, collect fractions) load->elute monitor 5. Monitor Fractions (TLC Analysis) elute->monitor monitor->elute Continue elution combine 6. Combine & Evaporate (Rotary Evaporation) monitor->combine Pool pure fractions pure Purified Product combine->pure

Caption: Step-by-step workflow for flash column chromatography.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, often yielding material in a crystalline form suitable for X-ray analysis. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). A solvent pair (one "good" solvent, one "poor" solvent) can also be used. For related azaindole structures, solvents like benzene, hexane, or diethyl ether have been used for recrystallization or trituration.[4][12]

Protocol: Recrystallization
  • Solvent Screening: a. Place a small amount of the purified (or semi-purified) product into several test tubes. b. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube. c. Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well. d. Heat the tubes that showed poor solubility. The compound should now dissolve completely. e. Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. f. The solvent that yields a high recovery of solid crystals is the best choice.

  • Recrystallization Procedure: a. Place the solid to be purified in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. c. If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. d. Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Do not disturb the flask. e. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield. f. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). g. Wash the crystals with a small amount of ice-cold solvent. h. Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

The success of any purification must be validated. The following techniques are standard for confirming the purity and identity of the final product.

TechniquePurposeTypical Observations
¹H NMR Structural confirmation and purity assessment.Clean spectrum with expected chemical shifts, integration values, and coupling constants. Absence of impurity peaks.[3]
LC-MS Purity check and molecular weight confirmation.A single, sharp peak in the chromatogram. The mass spectrum should show the expected molecular ion peak (M+H)⁺.[3]
Melting Point Purity indicator.A sharp melting point range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range.
Elemental Analysis Confirms the elemental composition (C, H, N).The experimental percentages should be within ±0.4% of the calculated values for the molecular formula.[4]

References

The Strategic Application of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine in the Synthesis of Oncology Drug Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold in Oncology

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its unique structure, featuring a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N7) in a specific spatial arrangement, allows for potent and selective interactions with the hinge region of ATP-binding sites in various kinases. This bidentate hydrogen bonding capability mimics the interaction of the adenine portion of ATP, making 7-azaindole derivatives highly effective as competitive inhibitors. Deregulation of kinase activity is a hallmark of many cancers, and as such, kinase inhibitors have become a cornerstone of targeted cancer therapy.

One such critical intermediate is 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine . This molecule serves as a pivotal building block in the synthesis of advanced intermediates for cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs that has revolutionized the treatment of certain types of breast cancer.[1][2] The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling the introduction of further molecular complexity, while the trimethylated pyrrole ring influences the molecule's steric and electronic properties, which can be crucial for optimizing drug-target interactions.

This document provides a detailed technical guide on the synthesis and application of this compound, with a focus on its role in the synthesis of a key intermediate for the CDK4/6 inhibitor, Ribociclib.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this intermediate is essential for its effective handling, reaction optimization, and purification.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrN₂Calculated
Molecular Weight 239.11 g/mol Calculated
Appearance Off-white to pale yellow solidSupplier Data
Melting Point Not widely reported; expected to be a crystalline solidN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General Knowledge
CAS Number 1437363-23-3Supplier Data

Synthetic Protocol: Preparation of this compound

The synthesis of the title compound can be efficiently achieved via a Fischer indole synthesis, a classic and robust method for the formation of indole and azaindole cores.[3][4] This approach involves the acid-catalyzed reaction of a substituted hydrazine with a ketone.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Synthesis of 2-hydrazinyl-5-bromopyridine cluster_1 Part 2: Fischer Indole Synthesis A 5-bromo-2-chloropyridine C Reaction in DMF (80-100 °C) A->C B Hydrazine hydrate B->C D Work-up & Purification C->D E 2-hydrazinyl-5-bromopyridine D->E F 2-hydrazinyl-5-bromopyridine H Acid-catalyzed condensation (e.g., PPA, 120-140 °C) F->H G 3-Methyl-2-butanone G->H I Work-up & Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-hydrazinyl-5-bromopyridine

Rationale: The synthesis of the hydrazine precursor is the critical first step. A common and effective method involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with hydrazine.[5] 5-bromo-2-chloropyridine is a readily available starting material.

Protocol:

  • Reaction Setup: To a solution of 5-bromo-2-chloropyridine (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add hydrazine hydrate (3.0-5.0 eq). The excess hydrazine serves as both a reactant and a base to neutralize the HCl generated.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-hydrazinyl-5-bromopyridine as a solid.

Part 2: Fischer Indole Synthesis of this compound

Rationale: The Fischer indole synthesis proceeds through the formation of a hydrazone intermediate, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[7] Polyphosphoric acid (PPA) is an effective catalyst and solvent for this transformation, promoting both the initial condensation and the cyclization at elevated temperatures.[8]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (10-20 times the weight of the hydrazine). Heat the PPA to approximately 80 °C with stirring to ensure it is fluid.

  • Addition of Reactants: To the heated PPA, add 2-hydrazinyl-5-bromopyridine (1.0 eq) followed by the slow addition of 3-methyl-2-butanone (1.1-1.2 eq).

  • Reaction Conditions: Increase the temperature of the reaction mixture to 120-140 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.

  • Extraction and Purification: Extract the resulting suspension with dichloromethane or ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Application in the Synthesis of a Ribociclib Intermediate

The this compound is a key precursor for the synthesis of a more advanced intermediate in the production of Ribociclib. The critical transformation is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination, to introduce the piperazine-containing side chain.[9]

Buchwald-Hartwig Amination: Coupling with the Piperazine Side Chain

Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, particularly for coupling amines with aryl halides.[10] This reaction typically employs a palladium catalyst with a specialized phosphine ligand to facilitate the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Workflow for the Buchwald-Hartwig Amination

G A This compound D Buchwald-Hartwig Cross-Coupling (90-110 °C) A->D B tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) C->D E Work-up & Purification D->E F Ribociclib Intermediate (Protected) E->F

Caption: Buchwald-Hartwig amination for the synthesis of a Ribociclib intermediate.

Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1-1.2 eq)

    • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand: Xantphos (4-10 mol%)

    • Base: Cesium carbonate (Cs₂CO₃, 2.0-2.5 eq)

    • Anhydrous solvent: 1,4-Dioxane or Toluene

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C with stirring for 12-24 hours, or until complete consumption of the starting materials as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired protected Ribociclib intermediate.

Conclusion and Future Perspectives

This compound is a strategically important intermediate in the synthesis of complex oncology drug candidates. The methodologies outlined, based on the robust Fischer indole synthesis and the versatile Buchwald-Hartwig amination, provide a clear and reproducible pathway for its preparation and subsequent elaboration. The continued development of more efficient and sustainable catalytic systems for these transformations will further enhance the accessibility of this and related intermediates, paving the way for the discovery and development of next-generation kinase inhibitors. The principles and protocols detailed herein offer a solid foundation for researchers in academic and industrial settings to advance their drug discovery and development programs.

References

Guide to the Safe Handling and Storage of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic structure in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of targeted therapeutics, including kinase inhibitors for oncology and anti-inflammatory agents.[3][4] 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is a functionalized derivative designed for further synthetic elaboration, likely serving as a key building block in the synthesis of complex molecular entities.[5][6]

The presence of a bromine atom offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the trimethyl-substituted pyrrole ring modulates the compound's steric and electronic profile.[5][7] However, the introduction of a halogen and the inherent reactivity of the azaindole core necessitate stringent handling and storage protocols to ensure operator safety, maintain compound integrity, and guarantee experimental reproducibility.

This document provides a comprehensive guide based on the known toxicological profiles of structurally similar bromo-aza-indoline and brominated pyridine compounds.[8][9][10][11] The protocols herein are designed to establish a self-validating system of safety and material integrity for research and development activities.

Compound Profile and Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard profile can be inferred from analogous compounds. The primary hazards are associated with acute toxicity, irritation, and potential respiratory effects.

Inferred Physicochemical and Toxicological Data
PropertyInferred Value / ClassificationRationale & Source
Appearance White to light yellow or orange solid/powderBased on similar 5-bromo-7-azaindole compounds.[6]
Molecular Formula C₁₀H₁₁BrN₂Calculated from structure.
Molecular Weight 239.11 g/mol Calculated from formula.
GHS Hazard Class Acute Toxicity, Oral (Category 4)Harmful if swallowed.[8][12]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[8][11][12]
Serious Eye Damage/Irritation (Category 1/2)Causes serious eye damage or irritation.[8][11][12]
STOT - Single Exposure (Category 3)May cause respiratory irritation.[8][11][12]
Storage Temperature Ambient Temperature (15-25°C) or Refrigerated (2-8°C)Store at ambient or cool temperatures.[6][9][13]
Expert Analysis of Risks

The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. The N-bromosuccinimide (NBS) used in the synthesis of related compounds is a known irritant, and residual amounts could contribute to the hazard profile.[14] The pyrrolo[2,3-b]pyridine nucleus itself can interact with biological systems, which is the basis for its utility in drug discovery but also a source of potential toxicity.[1][3] Therefore, all handling should be performed under the assumption that the compound is biologically active and hazardous.

Essential Safety and Handling Protocols

Adherence to the following protocols is mandatory to mitigate the risks identified in Section 2.0. These procedures are designed to protect personnel and prevent contamination of the laboratory environment.

Engineering Controls
  • Primary Handling: All manipulations of the solid compound or its concentrated solutions (weighing, transfers, solution preparation) must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Ventilation: The laboratory must be well-ventilated to handle fugitive emissions.[9][12][15] An accessible safety shower and eyewash station are required.[12]

Personal Protective Equipment (PPE)

A standard PPE ensemble must be worn at all times when handling the compound.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities (>1g) of powder, chemical splash goggles are required.[12]

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness) are required. Double-gloving is recommended during weighing and transfer operations. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: Not typically required if work is performed within a certified fume hood. If a fume hood is not available for a specific task, a NIOSH-approved respirator with P100 (particulate) cartridges is mandatory.

General Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation & Receiving cluster_handling Active Handling (in Fume Hood) cluster_storage Storage & Cleanup A Receive Package B Inspect for Damage A->B C Transfer to Lab B->C D Log into Inventory C->D E Don PPE D->E Begin Experiment F Prepare Workspace E->F G Weigh Compound F->G H Prepare Solution G->H I Store Compound H->I Conclude Experiment J Decontaminate Workspace I->J K Dispose of Waste J->K L Doff PPE & Wash Hands K->L G Start Spill Occurs IsSolid Is the spill a solid powder? Start->IsSolid SolidAction DO NOT DRY SWEEP. Gently cover with damp paper towels. Wipe from outside in. IsSolid->SolidAction Yes LiquidAction Cover with absorbent material (e.g., vermiculite, sand). IsSolid->LiquidAction No (Solution) CleanUp Collect all materials into a sealed, labeled waste container. SolidAction->CleanUp LiquidAction->CleanUp Decon Decontaminate the area with appropriate solvent. CleanUp->Decon Report Report incident to Lab Supervisor. Decon->Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3]

This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core?

The most direct and widely used method is the Fischer Indole Synthesis.[4] This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is formed in situ or in a separate step from 5-bromo-2-hydrazinopyridine and 3-methyl-2-butanone (isopropyl methyl ketone).[5][6][7]

Q2: Why are the yields for Fischer indole synthesis of 7-azaindoles often low?

The primary challenge stems from the electron-deficient nature of the pyridine ring. The pyridine nitrogen withdraws electron density, which deactivates the ring system. This makes the key electrocyclic[4][4]-sigmatropic rearrangement step of the Fischer mechanism more energetically demanding compared to the synthesis of standard indoles, often resulting in lower yields or reaction failure under standard conditions.[8][9][10]

Q3: Can you illustrate the mechanism of the Fischer Indole Synthesis for this molecule?

Certainly. The reaction proceeds through several key stages:

  • Hydrazone Formation: Condensation of 5-bromo-2-hydrazinopyridine with 3-methyl-2-butanone.

  • Tautomerization: The hydrazone tautomerizes to its reactive enamine form.

  • [4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible rearrangement, which breaks the N-N bond and forms a new C-C bond. This is typically the rate-limiting step.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine, forming a cyclic aminal.

  • Ammonia Elimination: The final step is the acid-catalyzed elimination of ammonia to yield the aromatic 7-azaindole product.[4][10]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement cluster_cyclize Step 4 & 5: Cyclization & Elimination A 5-Bromo-2-hydrazinopyridine + 3-Methyl-2-butanone B Pyridylhydrazone A->B -H₂O C Enamine Tautomer B->C Tautomerization (Acid-catalyzed) D Diamine Intermediate (Post [3,3]-Sigmatropic Shift) C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Intramolecular Cyclization F 5-Bromo-2,3,3-trimethyl-3H- pyrrolo[2,3-b]pyridine E->F -NH₃ (Aromatization)

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low to No Product Formation

Q: My reaction yields are below 20%, or I'm only recovering starting material. What is the most likely cause?

This is the most common issue and is almost always linked to the reaction conditions, particularly the choice of acid catalyst and temperature.

  • Possible Cause 1: Ineffective Acid Catalyst. The acidity of the catalyst is paramount. A catalyst that is too weak will not promote the high-energy[4][4]-sigmatropic rearrangement, while an overly harsh one can cause decomposition.[9]

    • Solution: A systematic screen of acid catalysts is the most effective approach. Polyphosphoric acid (PPA) is often the catalyst of choice for 7-azaindole synthesis as it serves as both the catalyst and a high-boiling solvent.[5][6] However, other Lewis and Brønsted acids should be considered.

  • Possible Cause 2: Insufficient Temperature. The cyclization step for electron-deficient systems requires significant thermal energy.

    • Solution: Ensure your reaction temperature is high enough. Reactions in PPA often require temperatures between 160-200°C. When using other catalysts like ZnCl₂, a high-boiling solvent such as diethylene glycol or toluene may be necessary to reach the required temperatures (up to 245°C).[11]

  • Possible Cause 3: Incomplete Hydrazone Formation. If the initial condensation is inefficient, the concentration of the key intermediate will be low.

    • Solution: Consider a two-step procedure where the hydrazone is formed first. This is often achieved by refluxing the hydrazine and ketone in a solvent like toluene with a Dean-Stark trap to azeotropically remove the water byproduct, driving the reaction to completion.[11] The isolated hydrazone can then be subjected to the cyclization conditions.

Catalyst TypeExampleTypical TemperatureNotes
Brønsted Acid/Solvent Polyphosphoric Acid (PPA)160-200 °COften gives the best results but can be viscous and difficult to work with.[6]
Brønsted Acid Sulfuric Acid (H₂SO₄)100-150 °CCan be effective but may lead to sulfonation or charring if not controlled.[10]
Lewis Acid Zinc Chloride (ZnCl₂)150-220 °CA common and effective alternative to PPA; often requires a high-boiling solvent.
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂)80-120 °CA milder Lewis acid that may work for more reactive substrates.
Problem: Significant Tar Formation and Dark Reaction Color

Q: My reaction mixture turns black, and I get a tarry, intractable crude product. How can I prevent this?

This indicates decomposition of the starting materials or the product.

  • Possible Cause: Reaction Conditions are Too Harsh. Excessively high temperatures or highly concentrated strong acids can cause degradation.[9]

    • Solution 1: Temperature Control. Gradually increase the reaction temperature to find the minimum required for cyclization. Avoid "hot spots" by ensuring efficient stirring.

    • Solution 2: Milder Catalyst. If using PPA or concentrated H₂SO₄, consider switching to a Lewis acid like ZnCl₂ which may be less prone to causing charring.

    • Solution 3: Inert Atmosphere. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidation of the sensitive hydrazine and enamine intermediates at high temperatures.[11]

Problem: Difficult Product Purification

Q: The workup is messy, and I'm struggling to isolate a pure product from the crude residue. What's a good purification strategy?

Purification of azaindoles from Fischer syntheses can be challenging due to the nature of the reaction byproducts.

  • Solution 1: Careful Workup. The standard workup involves carefully quenching the hot reaction mixture by pouring it onto crushed ice. This neutralizes strong acids and precipitates the crude product. The aqueous layer should then be basified (e.g., with NaOH or NH₄OH) to ensure the product is in its freebase form, and then extracted with an organic solvent like dichloromethane or ethyl acetate.[11][12]

  • Solution 2: Column Chromatography. This is the most reliable method for purification. A slow, gradient elution on silica gel is recommended. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.[12]

  • Solution 3: Trituration/Recrystallization. If the crude product is a semi-solid, trituration with a solvent like diethyl ether can help to crystallize the desired product, leaving impurities in the solvent.[11] Recrystallization from a suitable solvent system (e.g., benzene-hexane) can be performed if a crystalline solid is obtained.[6]

Troubleshooting_Workflow Start Start Synthesis CheckYield Yield > 50%? Start->CheckYield Problem What is the issue? CheckYield->Problem No Success Success: Purify Product CheckYield->Success Yes Tar Tar Formation? Problem->Tar Low/No Yield Sol_Atmosphere Use Inert Atmosphere (N₂/Ar) Problem->Sol_Atmosphere Purification Difficulty Sol_Temp Optimize Temperature & Time Tar->Sol_Temp Yes Sol_Preform Pre-form Hydrazone (Dean-Stark) Tar->Sol_Preform No Sol_Catalyst Screen Acid Catalysts (PPA, ZnCl₂, etc.) Sol_Catalyst->Start Re-run Experiment Sol_Temp->Sol_Atmosphere Sol_Atmosphere->Start Re-run Experiment Sol_Preform->Sol_Catalyst

Caption: A logical workflow for troubleshooting the synthesis.

Alternative Strategy: Two-Step Synthesis via Bromination

Q: The direct Fischer indole synthesis with the brominated hydrazine is still not working well. Is there an alternative route?

Yes. A highly effective alternative is to first synthesize the un-substituted 7-azaindole core and then introduce the bromine atom in a subsequent step. This approach separates the challenges of the Fischer cyclization from the halogenation.

Workflow:

  • Step 1 (Fischer Synthesis): React 2-hydrazinopyridine with 3-methyl-2-butanone to synthesize 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine .

  • Step 2 (Bromination): Selectively brominate the product from Step 1 at the C5 position.

This method is often more reliable because the Fischer synthesis of the un-substituted analog can be higher yielding, and electrophilic aromatic substitution on the 7-azaindole ring is generally efficient.

Detailed Experimental Protocols

Protocol 1: One-Pot Fischer Indole Synthesis

This protocol is adapted from general procedures for 7-azaindole synthesis using PPA.[6]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (10x the weight of the hydrazine).

  • Reagent Addition: Begin stirring and heat the PPA to ~80 °C. Add 5-bromo-2-hydrazinopyridine (1.0 eq). Stir until a homogenous mixture is formed.

  • Ketone Addition: Slowly add 3-methyl-2-butanone (1.1 eq) dropwise, ensuring the temperature does not rise excessively.

  • Cyclization: Heat the reaction mixture to 170-180 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Workup: Allow the mixture to cool to ~100 °C and very carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Once the quench is complete, basify the acidic aqueous slurry with concentrated ammonium hydroxide or 40% NaOH solution until pH > 9. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.

Protocol 2: Two-Step Synthesis (Indolization then Bromination)

This protocol uses a bromination method adapted from similar heterocyclic systems.[13][14]

Step A: Synthesis of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

  • Follow Protocol 1, but use 2-hydrazinopyridine instead of 5-bromo-2-hydrazinopyridine.

  • Purify the resulting 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine and confirm its structure by NMR and MS before proceeding.

Step B: Bromination of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: Dissolve the product from Step A (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-3 hours. Monitor the reaction for the disappearance of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Basify the mixture with saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the final product.

References

Technical Support Center: Synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format to ensure your synthesis is successful, reproducible, and high-yielding.

The synthesis of this 7-azaindolenine derivative is typically approached as a two-stage process:

  • Fischer Indolization: Formation of the core 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine ring system.

  • Electrophilic Bromination: Selective installation of a bromine atom at the C5-position.

Each stage presents unique challenges that can lead to significant side product formation and reduced yields. This guide will dissect these issues and provide field-proven solutions.

Section 1: Troubleshooting the Fischer Indolization of 2-Hydrazinopyridine with 3-Methyl-2-butanone

The initial cyclization is a variation of the classic Fischer indole synthesis, which is known for its sensitivity to acid catalysts and temperature.[1][2] The reaction involves the acid-catalyzed condensation of 4-bromo-2-hydrazinopyridine with 3-methyl-2-butanone, followed by a[3][3]-sigmatropic rearrangement to form the indolenine core.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a low yield of the desired 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine and a significant amount of dark, insoluble tar. What is the primary cause?

A1: This is a classic symptom of N-N bond cleavage, a notorious side reaction in Fischer indolizations.[3][4] Under excessively harsh acidic conditions or high temperatures, the protonated ene-hydrazine intermediate, which is critical for the desired[3][3]-sigmatropic rearrangement, can instead undergo heterolytic cleavage of the weak N-N bond. This cleavage is particularly favored by substituents that stabilize the resulting carbocation.[3] This pathway leads to the formation of 2-amino-4-bromopyridine and iminium ions, which then polymerize into intractable tars.

Causality: The choice of acid catalyst is paramount.[5][6] Strong Brønsted acids like concentrated H₂SO₄ or HCl can aggressively protonate the intermediate, lowering the activation energy for both the desired rearrangement and the undesired N-N cleavage. If the cleavage pathway becomes kinetically competitive, yields will plummet.

Solution:

  • Catalyst Choice: Switch to a milder acid catalyst. Polyphosphoric acid (PPA) is often an excellent choice as it acts as both a catalyst and a solvent, promoting the reaction at a controlled rate. Lewis acids such as ZnCl₂ can also be effective and may favor the cyclization pathway over cleavage.[1][5]

  • Temperature Control: Avoid excessive heating. The optimal temperature is one that provides enough energy for the sigmatropic rearrangement without significantly promoting the degradation pathway. A typical range is 80-120 °C, but this must be optimized for your specific substrate and catalyst.

  • One-Pot vs. Two-Step: While convenient, forming the hydrazone in situ can sometimes lead to side reactions. Consider pre-forming the hydrazone from 4-bromo-2-hydrazinopyridine and 3-methyl-2-butanone before subjecting it to the cyclization conditions. This allows for better stoichiometric control and can minimize degradation of the hydrazine starting material.[7]

Q2: I've isolated an unexpected isomer. My analysis suggests it is the 2-isopropyl-1H-pyrrolo[2,3-b]pyridine derivative instead of the desired gem-dimethyl product. How did this happen and how can I prevent it?

A2: This side reaction arises from the use of an unsymmetrical ketone, 3-methyl-2-butanone. The initial condensation with the hydrazine can form two different hydrazones, which can then tautomerize to two different ene-hydrazine intermediates. The regiochemical outcome of the Fischer synthesis is determined by which of these intermediates undergoes the subsequent[3][3]-sigmatropic rearrangement.

While cyclization to form the 2,3,3-trimethyl product is generally favored due to the formation of a more substituted, and thus more stable, enamine intermediate, the alternative pathway can become competitive under certain conditions.

Solution:

  • Thermodynamic Control: Ensure the reaction conditions favor the formation of the more stable intermediate. Allowing the hydrazone to form and equilibrate at a moderate temperature before initiating the final cyclization can improve selectivity.

  • Acid Catalyst: The choice of acid can influence the equilibrium between the two ene-hydrazine intermediates. Experiment with different Brønsted or Lewis acids to find conditions that maximize the desired regioselectivity.[6]

Troubleshooting Summary: Fischer Indolization
ProblemProbable CauseRecommended Solution
Low Yield / Tar Formation N-N bond cleavage due to harsh acid/high temp.Use a milder catalyst (PPA, ZnCl₂); carefully control temperature (80-120 °C); consider a two-step process.[3][4]
Reaction Stalls Insufficient acid strength or low temperature.Increase temperature incrementally; switch to a slightly stronger acid catalyst if milder options fail.
Isomer Formation Lack of regiocontrol with an unsymmetrical ketone.Optimize reaction conditions (time, temp) to favor thermodynamic product; screen different acid catalysts.

Visualizing the Key Side Reaction

fischer_side_reaction cluster_start Key Intermediate cluster_desired Desired Pathway cluster_side Side Reaction Intermediate Protonated Ene-Hydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Favorable Conditions Cleavage Heterolytic N-N Bond Cleavage Intermediate->Cleavage Harsh Acid / High Temp Product 2,3,3-trimethyl-3H- pyrrolo[2,3-b]pyridine Rearrangement->Product Byproducts 2-Aminopyridine + Degradation (Tar Formation) Cleavage->Byproducts

Caption: Desired vs. undesired pathways for the key ene-hydrazine intermediate.

Section 2: Troubleshooting the Electrophilic Bromination

Once the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core is synthesized, the next step is selective bromination. The electron-rich nature of the 7-azaindole system makes it highly susceptible to electrophilic attack, but controlling the position and extent of bromination is critical.

Frequently Asked Questions (FAQs)

Q1: My final product is a mixture containing di- and tri-brominated species. How can I achieve mono-bromination?

A1: Over-bromination is a common issue due to the high reactivity of the pyrrolo[2,3-b]pyridine ring system. Both the pyrrole and pyridine rings are activated towards electrophilic substitution. This problem is almost always a result of incorrect stoichiometry or reaction conditions that are too harsh.[8][9]

Causality: Using a full equivalent or an excess of a powerful brominating agent like liquid bromine can lead to rapid, uncontrolled reactions. Once the first bromine is added at the C5 position, the ring may still be activated enough for a second or third bromine to add, especially at elevated temperatures.

Solution:

  • Stoichiometry is Key: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents). This ensures that the brominating agent is the limiting reagent, minimizing the chance of multiple additions.[9]

  • Controlled Addition: Add the brominating agent slowly, preferably as a solution in a suitable solvent, to the reaction mixture at a low temperature (e.g., 0 to 5 °C). This maintains a low instantaneous concentration of the electrophile, favoring the more selective mono-bromination.

  • Choice of Reagent: N-Bromosuccinimide (NBS) is often a milder and more controllable source of electrophilic bromine compared to Br₂. It is a solid that can be weighed accurately and often provides higher selectivity.[9]

Q2: The bromine has added to the C3 position or another undesired location on the ring. How do I direct it to the C5 position?

A2: The regioselectivity of electrophilic substitution on the 7-azaindole nucleus is governed by the electronic effects of both the pyridine nitrogen and the pyrrole ring. While C3 is an electronically rich position on the pyrrole ring, C5 is often the preferred site for substitution on the overall fused system, analogous to indole chemistry.[8] Incorrect regiochemistry can result from the wrong choice of solvent or brominating agent.

Solution:

  • Solvent Effects: The polarity of the solvent can influence the reaction's regiochemical outcome. Non-polar solvents like CCl₄ or CH₂Cl₂ often favor C5 bromination with NBS.

  • Protecting Groups: While more synthetically intensive, a protecting group on the pyrrole nitrogen (N1), such as a tosyl or BOC group, can alter the electronic distribution of the ring system and further direct bromination to the C5 position. The protecting group can be removed in a subsequent step.

Troubleshooting Summary: Bromination
ProblemProbable CauseRecommended Solution
Over-bromination Excess brominating agent; high temperature.Use ≤1.0 equivalent of brominating agent; add reagent slowly at low temperature (0-5 °C).
Incorrect Regioselectivity Unfavorable reaction conditions (solvent, reagent).Use NBS in a non-polar solvent (CH₂Cl₂); consider N-protection if selectivity remains poor.
Product Degradation Reaction conditions are too harsh.Use a milder reagent like NBS instead of Br₂; ensure the reaction is run at the lowest effective temperature.

Visualizing Bromination Regioselectivity

bromination_regio cluster_products Potential Bromination Products Start 2,3,3-trimethyl-3H- pyrrolo[2,3-b]pyridine Desired 5-Bromo (Desired) Start->Desired Controlled Conditions (NBS, CH₂Cl₂, 0 °C) Side1 3-Bromo (Side Product) Start->Side1 Unselective Conditions Side2 5,X-Dibromo (Side Product) Start->Side2 Excess Br₂ / High Temp

Caption: Controlling regioselectivity during the bromination step.

Section 3: Protocols and Experimental Procedures

The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Optimized Fischer Indolization
  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 4-bromo-2-hydrazinopyridine (1.0 eq) in ethanol.

    • Add 3-methyl-2-butanone (1.1 eq).

    • Add a catalytic amount of acetic acid (3-4 drops).

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the limiting reagent.

    • Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.

  • Cyclization:

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10x the weight of the hydrazone).

    • Heat the mixture with vigorous stirring to 100-110 °C.

    • Maintain this temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or concentrated NaOH until the pH is > 8. Caution: This is highly exothermic.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective C5-Bromination
  • Reaction Setup:

    • Dissolve the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (CH₂Cl₂) in a flask protected from light.

    • Cool the solution to 0 °C using an ice bath.

  • Bromination:

    • In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.95-1.0 eq) in a minimal amount of DMF or acetonitrile.

    • Add the NBS solution dropwise to the cooled substrate solution over 30-60 minutes.

    • Stir the reaction at 0 °C for an additional 1-2 hours after the addition is complete. Monitor progress by TLC.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude material can be purified by column chromatography or recrystallization to yield the final product.

References

Technical Support Center: Optimization of Palladium Catalysis for 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for palladium-catalyzed cross-coupling reactions involving 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine . This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing this unique heteroaromatic scaffold, also known as a 7-azaindole derivative.

The inherent structural features of this substrate—namely the electron-rich pyrrolo-pyridine core and the Lewis basic pyridine nitrogen—present distinct challenges that can impede catalytic efficiency. The pyridine nitrogen, in particular, can coordinate to the palladium center, leading to catalyst inhibition and the formation of inactive species.[1][2] This guide provides structured, field-proven insights to troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Answer: This is the most common issue when working with N-heterocyclic substrates and can be traced to three primary areas:

  • Catalyst Deactivation/Inhibition: The lone pair of electrons on the pyridine nitrogen of your substrate is a prime suspect. It can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2]

    • Solution: Employ sterically bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos , are designed to create a bulky coordination sphere around the palladium. This steric hindrance physically blocks the pyridine nitrogen from binding while the ligand's electron-donating nature promotes the crucial, and often rate-limiting, oxidative addition step.[2][3] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives that offer strong σ-donation and steric bulk.[4]

  • Suboptimal Reagent Quality: Palladium-catalyzed reactions are highly sensitive to impurities.

    • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace oxygen. Phosphine ligands can also be oxidized.[1] Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

    • Water/Protic Impurities: For Suzuki-Miyaura coupling, excess water can lead to the degradation of the boronic acid via protodeboronation.[1] For Buchwald-Hartwig amination, water can hydrolyze the strong bases used. Solution: Use anhydrous solvents. If a co-solvent like water is required for a Suzuki reaction, its ratio must be carefully optimized.[5] Consider using more stable boronic acid surrogates like MIDA boronates or potassium trifluoroborate salts.[2]

    • Hydride Sources: Impurities in solvents or reagents can act as hydride sources, leading to a competitive side reaction called hydrodehalogenation (see Question 2).

  • Ineffective Reaction Conditions:

    • Temperature: Many cross-coupling reactions require heating to overcome activation barriers. However, excessive heat can accelerate catalyst decomposition.[1] Solution: Screen a temperature range, typically from 80 °C to 110 °C for solvents like dioxane or toluene. Monitor the reaction progress by LC-MS or TLC to identify the optimal balance between reaction rate and catalyst stability.

    • Base Insolubility: The base must be at least partially soluble to be effective, particularly in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) steps.[6] Solution: If using bases like K₃PO₄ or K₂CO₃, ensure vigorous stirring. Switching to a more soluble base like Cs₂CO₃ or using a solvent system that better solubilizes the base can be beneficial. For Buchwald-Hartwig aminations, strong, soluble bases like NaOtBu or LHMDS are often required.[6][7]

Question 2: I'm observing a significant amount of the debrominated starting material (2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine). How can I prevent this?

Answer: The formation of this byproduct is due to a side reaction called hydrodehalogenation , where the bromine atom is replaced by a hydrogen. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of your desired coupling partner.[5]

  • Potential Hydride Sources: Solvents (like THF, though less common), impurities in other reagents, or degradation products of the coupling partners themselves.[5] Primary and secondary amines in Buchwald-Hartwig reactions can also sometimes be a source.[6]

  • Prevention Strategies:

    • Choice of Base: For Suzuki couplings, avoid overly strong bases if hydrodehalogenation is an issue. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[5]

    • Ligand Choice: This side reaction can be ligand-dependent. Screening different phosphine ligands may identify one that favors the desired cross-coupling pathway over hydrodehalogenation.[6]

    • Reagent Purity: Ensure all reagents are of high purity and stored correctly to prevent degradation that might introduce hydride impurities.

Troubleshooting Workflow: Low Product Yield

The following diagram outlines a logical workflow for diagnosing and solving issues of low product yield.

G start Low Yield Observed check_conversion Check Reaction Conversion (LC-MS / TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion No, SM consumed catalyst Catalyst System Issue? low_conversion->catalyst conditions Reaction Conditions Issue? catalyst->conditions No optimize_catalyst Optimize Catalyst/Ligand: - Use bulky, e⁻-rich ligands (XPhos, SPhos) - Screen Pd precursors catalyst->optimize_catalyst Yes reagents Reagent Quality Issue? conditions->reagents No optimize_conditions Optimize Conditions: - Screen temperature (80-110°C) - Change base/solvent - Increase reaction time conditions->optimize_conditions Yes check_reagents Verify Reagent Quality: - Use anhydrous, degassed solvents - Check purity of coupling partner - Use fresh base reagents->check_reagents Yes side_products Major Side Products? high_conversion->side_products workup_issue Workup/Purification Issue? side_products->workup_issue No analyze_side_products Analyze Side Products: - Hydrodehalogenation? - Homocoupling? - Protodeboronation? side_products->analyze_side_products Yes optimize_workup Optimize Workup: - Check product solubility - Adjust extraction pH - Re-evaluate chromatography workup_issue->optimize_workup Yes

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Question 3: Which palladium precursor and ligand combination is a good starting point for this substrate?

Answer: There is no single "best" combination, as the optimal choice depends on the specific coupling partner (e.g., boronic acid vs. amine). However, a robust starting point would be a pre-formed palladium(II) precatalyst that readily generates the active Pd(0) species in situ.

Coupling ReactionRecommended Catalyst SystemRationale
Suzuki-Miyaura Pd₂(dba)₃ with XPhos or SPhos A classic combination. The bulky, electron-rich phosphine ligand accelerates oxidative addition and reductive elimination while preventing catalyst inhibition by the pyridine nitrogen.[2][3]
Buchwald-Hartwig XPhos Pd G3 or tBuXPhos Pd G3 These are well-defined precatalysts that are air-stable and ensure a reliable 1:1 ligand-to-palladium ratio. They are highly active for C-N bond formation with challenging heterocyclic substrates.[7]
General Screening (t-Bu₃P)₂Pd The tri(tert-butyl)phosphine ligand is very bulky and electron-rich, making this a versatile catalyst for a range of cross-coupling reactions with challenging substrates.[8]

Question 4: How do I choose the right base and solvent?

Answer: The base and solvent are critically interdependent and crucial for success. The primary goal is to find a combination that facilitates the key steps of the catalytic cycle without degrading your starting materials or the catalyst.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Base K₃PO₄ or Cs₂CO₃ . These are effective inorganic bases. Cs₂CO₃ is often more soluble and can lead to higher yields. Use 2.0–3.0 equivalents.[5]NaOtBu or LHMDS . Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner. Use 1.5–2.5 equivalents.[6][7]
Solvent A mixture of an aprotic organic solvent and water is common (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio). The water aids in dissolving the base and facilitates transmetalation.[5]Anhydrous, aprotic solvents are essential. Toluene , 1,4-Dioxane , or THF are standard choices. Toluene is often preferred for its high boiling point and good solubilizing properties.[6]

Crucially, all solvents must be anhydrous (where specified) and rigorously degassed before use. [1]

Visualizing the Catalytic Cycle: Potential Pitfalls

Understanding the catalytic cycle helps in diagnosing where a reaction might be failing. For the 5-bromo-7-azaindole substrate, specific steps are particularly vulnerable.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Br inhibition Catalyst Inhibition (Pyridine Coordination) pd0->inhibition pd_aryl Ar-Pd(II)(Br)L₂ ox_add->pd_aryl transmetal Transmetalation (Suzuki) pd_aryl->transmetal + R-B(OH)₂ + Base pd_aryl->inhibition hydrodehalogenation Hydrodehalogenation (Reaction with Hydride Source) pd_aryl->hydrodehalogenation + [H⁻] pd_aryl_r Ar-Pd(II)(R)L₂ transmetal->pd_aryl_r red_elim Reductive Elimination pd_aryl_r->red_elim red_elim->pd0 Regeneration product Ar-R (Desired Product) red_elim->product

Caption: Simplified Suzuki catalytic cycle with potential failure points.

Standard Experimental Protocols

Important: These are general starting protocols. Optimization of temperature, concentration, and reagent stoichiometry is likely required. All operations should be performed in a fume hood under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.5-5 mol%), then transfer this solid mixture to the main reaction flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 5:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv.), followed by the amine coupling partner (1.1–1.3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[5]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex purification of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine and its potential regioisomers. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1][2][3] The introduction of a bromine atom and multiple methyl groups can lead to the formation of closely related isomers during synthesis, presenting significant purification challenges. These isomers often exhibit nearly identical physical and chemical properties, making their separation by standard techniques non-trivial.[4][5]

This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing common issues encountered in the laboratory. We will delve into the root causes of these challenges and provide field-proven troubleshooting strategies and detailed protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, acute problems you might be facing during the purification process.

Question 1: My this compound isomers are co-eluting or have very poor separation during silica gel column chromatography. What steps can I take to improve resolution?

Answer: This is the most common challenge, arising from the isomers' similar polarities and molecular weights.[4][5] Achieving separation requires a systematic optimization of your chromatographic conditions to exploit subtle differences in their structure and interaction with the stationary phase.

Causality & Expert Rationale: The separation on silica gel is governed by the polarity of the molecule and its ability to interact with the acidic silanol (Si-OH) groups on the silica surface. The basic nitrogen on the pyridine ring is a primary point of interaction. Subtle differences in the steric hindrance around this nitrogen or minor variations in the overall dipole moment between isomers are the handles we must use to achieve separation.

Troubleshooting Workflow:

G cluster_0 Phase 1: Mobile Phase Optimization cluster_1 Phase 2: Stationary Phase & Column Parameters start Poor Separation on Silica mp_start Analyze TLC Plates start->mp_start mp_solvent Decrease Polarity Gradient (e.g., 1-5% Ether in Hexane) mp_start->mp_solvent Rf values too high or spots streaked mp_additive Add a Basic Modifier (0.1-0.5% Triethylamine or Ammonia) mp_start->mp_additive Significant tailing observed mp_solvent->mp_additive mp_solvent_alt Switch Solvent System (e.g., Toluene/EtOAc, DCM/MeOH) mp_additive->mp_solvent_alt Still poor resolution sp_column Increase Column Length/Diameter Ratio (e.g., >20:1) mp_solvent_alt->sp_column If mobile phase changes fail sp_flow Reduce Flow Rate sp_column->sp_flow sp_loading Use Dry Loading Technique sp_flow->sp_loading end Resolution Improved sp_loading->end

Caption: Troubleshooting flowchart for improving isomer separation in column chromatography.

Actionable Steps:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Isomers with very similar properties often require a shallow polarity gradient for effective separation. Start with a very non-polar mobile phase (e.g., 100% Hexane or Heptane) and slowly increase the polar component (e.g., Ethyl Acetate or Diethyl Ether) in small increments (0.5-1%).

    • Introduce a Basic Modifier: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, causing peak tailing and poor separation. Adding a small amount of a competing base, such as 0.1-0.5% triethylamine (TEA) or ammonia, to your mobile phase can deactivate these sites, leading to sharper peaks and improved resolution.[4]

  • Adjust Column Parameters:

    • Column Dimensions: Use a long, narrow column. A higher length-to-diameter ratio increases the number of theoretical plates, providing more opportunities for the isomers to separate.

    • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can significantly enhance resolution.[4]

    • Sample Loading: Dissolve your crude mixture in a minimal amount of solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method applies the sample in a very concentrated band, preventing band broadening and improving separation from the start.[4]

Question 2: I'm seeing significant peak tailing in my reversed-phase HPLC (RP-HPLC) analysis. How can I get sharp, symmetrical peaks?

Answer: Peak tailing for basic compounds like pyrrolopyridines on standard C18 columns is a classic problem caused by secondary interactions with the stationary phase.

Causality & Expert Rationale: Even on high-quality, end-capped C18 columns, a small population of residual, acidic silanol groups can remain on the silica support. The basic pyridine nitrogen in your molecule can interact with these sites via strong ionic forces, causing a portion of the analyte to lag behind the main band, resulting in a tailed peak.

Solutions:

  • Use a Mobile Phase Additive: Add a competing base like 0.1% triethylamine (TEA) or a volatile buffer like 10-20 mM ammonium formate/bicarbonate to the mobile phase. These additives will bind to the residual silanol groups, masking them from your analyte.

  • Switch to a Specialized Column: Modern HPLC columns are designed specifically for the analysis of basic compounds. Look for columns that are "base-deactivated," have a high degree of end-capping, or utilize a hybrid particle technology.

  • Adjust pH: Ensure the mobile phase pH is well below the pKa of the residual silanols (typically around 3.5-4.5) or in a range that modifies the charge state of your analyte, if compatible with its stability.

ParameterStandard C18 ColumnBase-Deactivated C18
Peak Shape Often shows tailingSymmetrical
Mobile Phase Requirement Often requires additives (TEA)Less dependent on additives
Mechanism of Tailing Analyte-Silanol InteractionMinimized Silanol Interaction
Best For General purposeBasic compounds, Isomers

Caption: Comparison of HPLC column types for analyzing basic pyrrolopyridine isomers.

Question 3: My compound appears to be degrading during purification on silica gel. Is this possible and what can I do?

Answer: Yes, degradation on silica gel is a known issue for certain sensitive heterocyclic compounds.

Causality & Expert Rationale: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups. This acidic environment can catalyze the degradation of acid-sensitive molecules. The 3H-pyrrolo[2,3-b]pyridine (or 7-azaindole) core, while generally stable, can have functionalities that are susceptible to acid-catalyzed hydrolysis or rearrangement.

Solutions:

  • Use Neutralized Silica: You can purchase commercially available deactivated or neutral silica gel. Alternatively, you can prepare it by creating a slurry of standard silica gel in a solution containing 1-2% triethylamine in your starting eluent, then evaporating the solvent before packing the column.

  • Switch to an Alternative Stationary Phase: Consider using alumina (which is available in neutral or basic grades) or a bonded-phase silica like diol or amino-propylated silica, which are less acidic.

  • Minimize Contact Time: Work quickly. Do not let the compound sit on the column for extended periods. Use a slightly more polar solvent system to elute the compound faster, even if it means sacrificing some resolution, and then re-purify the mixed fractions if necessary.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound isomers inherently difficult?

The primary difficulty lies in their very similar physicochemical properties. As positional isomers, they have the same molecular weight and elemental composition.[4] Their polarity, boiling points, and solubility are often so close that standard methods like distillation or simple crystallization are ineffective. Purification, therefore, relies on chromatography to exploit subtle differences in their three-dimensional structure and how they interact with a stationary phase.

Q2: What is the recommended step-by-step protocol for a first attempt at purification?

This protocol outlines a robust starting point for separating a mixture of these isomers using silica gel column chromatography.

Experimental Protocol: Isomer Separation by Column Chromatography

  • TLC Analysis:

    • Dissolve a small sample of the crude mixture in dichloromethane.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system of 5% Diethyl Ether in Hexane, with 0.1% Triethylamine added.

    • Visualize under UV light (254 nm).

    • Aim for Rf values between 0.2 and 0.4 and visible separation between the isomer spots. Adjust the Diethyl Ether concentration as needed.

  • Column Preparation:

    • Select a glass column with a length-to-diameter ratio of at least 20:1.

    • Prepare a slurry of silica gel in the optimized TLC mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to ensure even packing. Add a layer of sand (0.5 cm) on top of the silica bed.[4]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude isomer mixture (e.g., 1 gram) in a minimal amount of dichloromethane.

    • Add 2-3 grams of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the sand layer in the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, ensuring the flow rate is slow and steady (e.g., 1-2 mL/min for a medium-sized column).

    • Collect fractions of a consistent volume (e.g., 10-15 mL).

    • Monitor the elution process by spotting every few fractions on a TLC plate and developing it.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure, separated isomers.

    • Combine the pure fractions for each isomer.

    • Remove the solvent under reduced pressure to yield the purified compounds.

    • Confirm the identity and purity of each isomer using NMR, HPLC, and/or GC-MS.

Q3: Which analytical techniques are best for confirming the identity and purity of my separated isomers?

A combination of techniques is essential for unambiguous confirmation:

  • NMR Spectroscopy (¹H, ¹³C, NOESY): This is the most powerful tool. ¹H NMR will show distinct chemical shifts and coupling constants for the protons on the aromatic rings and methyl groups. For isomers, subtle differences in the chemical environment will lead to unique spectra. A 2D NOESY experiment can be invaluable to confirm through-space proximity of protons, helping to definitively assign the structure of each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for assessing purity due to its high resolving power.[4] While the isomers will have the same molecular ion peak in the mass spectrum, they should have different retention times on the GC column. This confirms you have separated different compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. Developing a robust HPLC method is crucial for quality control.

  • Single Crystal X-ray Diffraction: If you can grow suitable crystals of your separated isomers, this technique provides absolute, unambiguous structural confirmation.[6]

G cluster_fractions cluster_analysis crude Crude Isomer Mixture purification Optimized Column Chromatography crude->purification frac1 Fraction A (Isomer 1) purification->frac1 frac2 Fraction B (Isomer 2) purification->frac2 nmr NMR (¹H, ¹³C, NOESY) frac1->nmr hplc HPLC (Purity %) frac1->hplc gcms GC-MS (Retention Time + Mass) frac1->gcms xray X-Ray Crystallography (Absolute Structure) frac1->xray frac2->nmr frac2->hplc frac2->gcms frac2->xray final Pure, Confirmed Isomers nmr->final hplc->final gcms->final xray->final

Caption: Workflow for the separation and analytical confirmation of pyrrolopyridine isomers.

References

Technical Support Center: Stability of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine and Related Compounds Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine and its structural analogs. This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues encountered under acidic conditions. While specific literature on the acid-catalyzed degradation of this compound is not extensively available, this document leverages established principles of heterocyclic and indolenine chemistry to provide a robust framework for your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses common questions regarding the stability of this compound in acidic environments.

Question 1: Why is my this compound degrading in acidic media?

Answer: The inherent instability of this compound under acidic conditions can be attributed to the presence of the 3H-pyrrolo[2,3-b]pyridine core structure. This moiety is an aza-analogue of an indolenine. The endocyclic nitrogen at position 7 and the imine-like nitrogen at position 1 can be protonated in an acidic medium. This protonation enhances the electrophilicity of the carbon atoms in the pyrrole ring, particularly the C2 and C3 positions, making them susceptible to nucleophilic attack by water. This can initiate a cascade of reactions leading to ring-opening or rearrangement products.

Question 2: What are the likely degradation products?

Answer: Based on the chemistry of related indolenine derivatives, acid-catalyzed hydrolysis is a probable degradation pathway.[1] This would involve the nucleophilic attack of water on the protonated imine, leading to the formation of a carbinolamine intermediate. This intermediate can then undergo ring-opening to yield a substituted aminopyridine derivative. It is also possible that under certain acidic conditions, rearrangement reactions could occur. To definitively identify the degradation products, it is essential to perform a forced degradation study and characterize the resulting impurities using techniques like LC-MS and NMR.

Question 3: At what pH should I expect to see significant degradation?

Answer: The rate of degradation is highly dependent on the specific acidic conditions (e.g., pH, temperature, and the type of acid used). Generally, significant degradation can be expected at a pH below 4. However, even mildly acidic conditions could lead to slow degradation over time. A forced degradation study, as outlined in the ICH guidelines, is the most effective way to determine the pH sensitivity of your compound.[2]

Question 4: Can I use acidic conditions for purification, such as reverse-phase HPLC with TFA?

Answer: Caution is advised when using acidic mobile phases for the purification of this compound. While short exposure times during HPLC may be acceptable, prolonged contact with acids like trifluoroacetic acid (TFA) can lead to on-column degradation or the formation of artifacts. If acidic conditions are necessary, it is recommended to:

  • Keep the run times as short as possible.

  • Maintain low column temperatures.

  • Immediately neutralize the collected fractions.

  • Perform a stability check of the compound in the mobile phase to assess the extent of degradation.

Question 5: Are there any alternative strategies to handle this compound if acidic conditions are unavoidable in my downstream applications?

Answer: If your experimental workflow requires an acidic environment, consider the following strategies:

  • Pro-drug approach: If applicable to your research, you could consider a pro-drug strategy where the sensitive moiety is protected and is only released under specific physiological conditions.

  • Formulation strategies: For drug development professionals, encapsulation or formulation with buffering agents can help protect the compound from a low pH environment.

  • Minimizing exposure: If acidic conditions are required for a reaction, it is crucial to minimize the reaction time and temperature. Quenching the reaction with a suitable base to neutralize the acid promptly is also essential.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the handling and analysis of this compound.

Observed Issue Potential Cause Recommended Action
Appearance of new, unexpected peaks in HPLC analysis after sample preparation in acidic diluent. Acid-catalyzed degradation of the parent compound.1. Prepare the sample in a neutral or slightly basic diluent (e.g., acetonitrile/water or methanol/water). 2. If an acidic diluent is necessary for solubility, perform a time-course study to determine the rate of degradation and analyze the samples as quickly as possible after preparation. 3. Consider using a weaker acid in the diluent.
Low recovery of the compound after purification by preparative HPLC using an acidic mobile phase. On-column degradation.1. Attempt purification using a mobile phase with a higher pH if the compound's retention and peak shape are acceptable. 2. If acidic conditions are required, use a volatile acid like formic acid instead of TFA, which is a stronger acid. 3. Immediately neutralize the collected fractions with a base like ammonium hydroxide.
Inconsistent results in biological assays performed in acidic buffer. Degradation of the compound in the assay medium.1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. If degradation is observed, consider modifying the assay buffer to a more neutral pH. 3. If the pH cannot be changed, account for the degradation kinetics when interpreting the results.
Discoloration or change in the physical appearance of the solid compound upon storage. Potential degradation due to exposure to acidic vapors in the laboratory environment.1. Store the compound in a tightly sealed container. 2. Store in a desiccator with a non-acidic desiccant. 3. Re-analyze the compound to confirm its purity before use.

Section 3: Experimental Protocol - Forced Degradation Study Under Acidic Conditions

This protocol provides a detailed, step-by-step methodology for conducting a forced degradation study to assess the stability of this compound under acidic conditions, in line with ICH guidelines.[3]

Objective: To determine the degradation profile of this compound in response to acid stress and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector or a mass spectrometer

  • A suitable C18 HPLC column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Forced Degradation:

    • Acid Hydrolysis:

      • In a volumetric flask, add an appropriate volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

      • Incubate the solution at a controlled temperature (e.g., 60 °C).

      • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

      • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

      • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Sample Analysis:

    • Analyze the neutralized samples by a suitable, validated HPLC method.

    • A typical starting HPLC method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to elute the parent compound and any degradation products (e.g., 10-90% B over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (determined by UV scan) or MS.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products relative to the parent compound.

    • Determine the peak purity of the parent compound to ensure the analytical method is stability-indicating.

Section 4: Visualizing the Process

Potential Acid-Catalyzed Hydrolysis Pathway

G cluster_0 Acid-Catalyzed Hydrolysis A 5-bromo-2,3,3-trimethyl-3H- pyrrolo[2,3-b]pyridine B Protonated Imine A->B + H+ C Carbinolamine Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Product (Substituted Aminopyridine) C->D Ring Opening

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Forced Degradation Experimental Workflow

G cluster_1 Forced Degradation Workflow prep Prepare 1 mg/mL Stock Solution stress Incubate with 0.1 M HCl at 60°C prep->stress sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize with 0.1 M NaOH sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze data Calculate % Degradation and Identify Products analyze->data

Caption: Workflow for the forced degradation study.

References

common impurities in commercial 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing commercial 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine in their experiments. As a specialized heterocyclic building block, its purity is paramount for the success of downstream applications. This document provides a structured troubleshooting guide in a question-and-answer format to address common impurity-related issues.

The insights herein are based on established principles of heterocyclic synthesis, particularly the Fischer indole synthesis, which represents a highly plausible route for the commercial production of this compound.[1][2][3]

FAQ and Troubleshooting Guide

Q1: What is the most likely synthetic route for commercial this compound, and how does this influence the impurity profile?

The structure of this compound strongly suggests its synthesis via an acid-catalyzed Fischer indole synthesis.[1][4] This reaction involves the condensation of 5-bromo-2-hydrazinopyridine with 3,3-dimethyl-2-butanone (pinacolone), followed by cyclization.[3] The choice of this pathway is critical as it directly predicts the most probable classes of impurities: unreacted starting materials, intermediates, and reaction by-products.

Below is a diagram illustrating the proposed synthetic pathway and the potential entry points for common impurities.

Fischer_Indole_Synthesis SM1 5-Bromo-2-hydrazinopyridine Hydrazone Hydrazone Intermediate SM1->Hydrazone Impurity1 Unreacted SM1 SM1->Impurity1 SM2 3,3-Dimethyl-2-butanone (Pinacolone) SM2->Hydrazone Impurity2 Unreacted SM2 SM2->Impurity2 Catalyst Acid Catalyst (e.g., PPA, H₂SO₄) Catalyst->Hydrazone Condensation Product This compound Catalyst->Product Hydrazone->Product Cyclization [3,3]-Sigmatropic Rearrangement Impurity3 Incomplete Cyclization (Residual Hydrazone) Hydrazone->Impurity3 Impurity4 By-products (e.g., isomers, degradation) Product->Impurity4

Caption: Proposed Fischer indole synthesis pathway and points of impurity introduction.

Q2: My NMR/LC-MS analysis shows unexpected signals. What are the most common impurities I should suspect?

When analyzing a commercial batch of this compound, unexpected signals can typically be attributed to one of the following categories of impurities.

Category 1: Unreacted Starting Materials
  • 5-Bromo-2-hydrazinopyridine: This is a common residual impurity if the initial condensation reaction is incomplete. Its aromatic protons will appear in a different region of the ¹H NMR spectrum compared to the product. It is also readily detectable by LC-MS.

  • 3,3-Dimethyl-2-butanone (Pinacolone): As a volatile ketone, this is more likely to be removed during workup but can persist. It is easily identified by the characteristic sharp singlets for its tert-butyl and methyl groups in the ¹H NMR spectrum.

Category 2: Synthesis-Related By-products
  • Hydrazone Intermediate: Incomplete acid-catalyzed cyclization can leave residual hydrazone. This intermediate lacks the fused ring system and will have a distinct NMR and MS profile.

  • Positional Isomers: While the use of pinacolone limits the possibility of isomers forming from different enamine intermediates, alternative acid-catalyzed rearrangements can sometimes occur, leading to structurally related isomers.[5] These are often difficult to separate and may require advanced chromatographic techniques for resolution.

  • De-brominated Impurity (2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine): Reductive conditions at any stage of the synthesis or starting material preparation can lead to the loss of the bromine atom. This impurity will have a molecular weight 80 Da less than the product and can be identified by mass spectrometry.

  • Di-brominated Impurities: If the bromination of the precursor 2-aminopyridine is not perfectly regioselective, di-brominated hydrazines can be carried through the synthesis, resulting in di-brominated product analogs.[6]

Category 3: Residual Solvents and Reagents
  • Solvents: Common solvents used in synthesis and purification, such as toluene, ethyl acetate, dichloromethane, or hexanes, may be present. These are typically identified by their characteristic peaks in the ¹H NMR spectrum.

  • Acid Catalyst Residues: While less common in final products, residues from catalysts like polyphosphoric acid (PPA) are non-volatile and can interfere with sensitive applications if not properly removed during aqueous workup.

Q3: I suspect my sample contains unreacted 5-bromo-2-hydrazinopyridine. How can I confirm this and remove it?

Confirmation:

  • LC-MS Analysis: This is the most definitive method. Spike a small amount of your sample with an authentic standard of 5-bromo-2-hydrazinopyridine. Co-elution of the suspected peak with the standard confirms its identity.

  • ¹H NMR Spectroscopy: Look for characteristic signals of the 5-bromo-2-hydrazinopyridine that are distinct from the product's spectrum. The presence of N-H protons from the hydrazine moiety may appear as broad signals.

Removal:

  • Column Chromatography: Silica gel chromatography is highly effective. 5-bromo-2-hydrazinopyridine is significantly more polar than the target product due to the free hydrazine group. A gradient elution, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate), will allow the less polar product to elute first, retaining the polar impurity on the column.[7]

  • Acidic Wash: In a liquid-liquid extraction workup, washing the organic layer (containing the product dissolved in a solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl) can protonate the basic hydrazine and extract it into the aqueous phase. Caution: The product itself has a basic pyridine nitrogen and may also have some solubility in the acidic aqueous phase, so this method should be performed carefully to avoid product loss.

Q4: How can I troubleshoot a suspected isomeric impurity?

Isomeric impurities are challenging because they often share similar physical properties with the desired product, making separation difficult.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Suspected Isomeric Impurity (e.g., from LC-MS, complex NMR) Step1 High-Resolution MS (HRMS) Confirm same elemental formula Start->Step1 Step2 2D NMR Spectroscopy (COSY, HSQC, HMBC) Step1->Step2 Step3 Analyze Connectivity Does it match the expected structure? Step2->Step3 Decision Structure Confirmed? Step3->Decision Path_Yes Impurity is Isomeric Decision->Path_Yes Yes Path_No Impurity is Not Isomeric (Re-evaluate other possibilities) Decision->Path_No No Action1 Optimize Chromatography - Try different columns (e.g., chiral, different stationary phase) - Vary solvent system polarity and additives Path_Yes->Action1 Action2 Recrystallization - Screen various solvent systems Path_Yes->Action2

Caption: A logical workflow for identifying and addressing isomeric impurities.

  • Characterization: Use high-resolution mass spectrometry (HRMS) to confirm that the impurity has the same molecular formula as the product. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can help elucidate the exact structure of the isomer by revealing different proton-carbon connectivities.

  • Purification:

    • Preparative HPLC: This is often the most effective method. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve baseline separation.

    • Recrystallization: If the impurity is present in a sufficient quantity, systematic screening of different solvent systems may lead to selective crystallization of either the product or the impurity.

Summary of Potential Impurities and Solutions
Impurity ClassPotential IdentityDetection MethodRecommended Purification
Starting Materials 5-Bromo-2-hydrazinopyridineLC-MS, ¹H NMRSilica Gel Chromatography, Acidic Wash
3,3-Dimethyl-2-butanone¹H NMR, GC-MSEvaporation under vacuum
By-products Hydrazone IntermediateLC-MS, ¹H NMRSilica Gel Chromatography
De-brominated ProductLC-MS (M-80 Da)Preparative HPLC, Recrystallization
Di-brominated ProductLC-MS (M+79 Da)Preparative HPLC, Recrystallization
Residuals Organic Solvents¹H NMRHigh-vacuum drying, Recrystallization

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your scale-up efforts.

The synthesis of pyrrolo[2,3-b]pyridine derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including their potential as anticancer, anti-inflammatory, and GSK-3β inhibitors for treating conditions like Alzheimer's disease.[1][2] The specific compound, this compound, serves as a crucial intermediate for creating more complex molecules.

Scaling up the synthesis of such heterocyclic compounds from the lab bench to pilot or production scale presents a unique set of challenges.[3][4] This guide will address common issues you may encounter, providing explanations for the underlying chemical principles and offering practical solutions.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves two key transformations: the formation of the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core, followed by selective bromination at the C5 position.

Diagram of the General Synthetic Workflow:

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Bromination Precursors Precursors Cyclization Cyclization Precursors->Cyclization Reaction Conditions Core_Compound 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine Cyclization->Core_Compound Formation Bromination_Reaction Bromination_Reaction Core_Compound->Bromination_Reaction Brominating_Agent e.g., NBS, Br2 Brominating_Agent->Bromination_Reaction Final_Product This compound Bromination_Reaction->Final_Product Purification

References

Technical Support Center: Bromination of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic chemistry of pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to work with the bromination of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. The inherent reactivity of this heterocyclic scaffold presents unique challenges, often leading to a complex mixture of products. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Core Concepts: Understanding the Reaction Landscape

The bromination of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, is primarily an electrophilic aromatic substitution (EAS) reaction. The pyrrole moiety of the fused ring system is significantly more electron-rich than the pyridine moiety, making it the primary site for electrophilic attack. However, the reaction's outcome is exquisitely sensitive to the chosen conditions, and several competing pathways can lead to undesired byproducts.

The most common reagent for this transformation is N-Bromosuccinimide (NBS), valued for its ability to provide a low, steady concentration of electrophilic bromine, which can help mitigate over-bromination.[1] NBS can react via two primary mechanisms:

  • Electrophilic (Ionic) Pathway : This is the desired pathway for aromatic substitution. It is typically favored in polar solvents and can be accelerated by acid catalysts. The electrophile (Br+) attacks the electron-rich aromatic ring.[2][3][4]

  • Radical Pathway (Wohl-Ziegler Reaction) : This pathway leads to the bromination of allylic or benzylic positions, such as the methyl groups on the scaffold.[1][5] It is promoted by radical initiators (e.g., AIBN, peroxides), UV light, and non-polar solvents like carbon tetrachloride (CCl₄).[5][6]

The key to a successful and selective bromination lies in carefully controlling the reaction parameters to favor the desired electrophilic pathway while suppressing radical reactions and other side processes.

Troubleshooting Guide: From Byproducts to Pure Product

This section addresses the most common issues encountered during the bromination of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine in a practical question-and-answer format.

Issue 1: Poor Regioselectivity and Formation of Isomeric Mixtures

  • Question: My reaction is yielding a mixture of mono-brominated isomers on the aromatic ring. How can I improve selectivity for a single isomer?

  • Analysis & Causality: The pyrrolo[2,3-b]pyridine core has several activated positions available for electrophilic attack after the substituted C3 position. The electronic nature of the heterocycle makes multiple sites competitive for bromination, leading to isomeric products. The final ratio is a delicate balance of kinetic and thermodynamic control, heavily influenced by reaction conditions.

  • Solutions & Protocols:

    • Temperature Control: Lowering the reaction temperature is the most effective initial step to enhance selectivity. Reactions performed at 0 °C or -30 °C often favor the product formed via the transition state with the lowest activation energy.[7][8]

    • Solvent Selection: The polarity of the solvent plays a critical role. For many electron-rich aromatic compounds, using dimethylformamide (DMF) as the solvent with NBS can promote high levels of para-selectivity.[5] Acetonitrile is another common polar aprotic solvent to consider.

    • Controlled Reagent Addition: Add the NBS (dissolved in the reaction solvent) dropwise to the substrate solution over an extended period. This maintains a very low concentration of the active brominating species, minimizing side reactions.

    • Acid Catalysis: The use of a mild acid catalyst, such as silica gel, can sometimes enhance the electrophilicity of NBS and improve selectivity for aromatic substitution.[7]

Parameter Condition Expected Outcome Rationale
Temperature Low (-30 °C to 0 °C)Increased regioselectivityFavors the kinetically controlled product with the lowest activation energy barrier.[7][8]
High (Room Temp to Reflux)Decreased selectivity, potential for multiple isomersProvides enough energy to overcome various activation barriers, leading to a mixture of products.
Solvent Polar Aprotic (DMF, CH₃CN)Favors electrophilic aromatic substitutionStabilizes ionic intermediates of the EAS pathway. DMF is known to promote para-selectivity.[5]
Non-Polar (CCl₄, Heptane)Favors radical side-chain brominationPromotes the radical chain mechanism of the Wohl-Ziegler reaction.[5][6]
Catalyst Mild Acid (Silica Gel)May improve selectivity for EASActivates NBS towards electrophilic attack.[7]

Issue 2: Over-bromination Resulting in Di- and Poly-brominated Byproducts

  • Question: I am struggling to achieve mono-bromination; my main byproducts are di-brominated species. How can I prevent this?

  • Analysis & Causality: The pyrrolo[2,3-b]pyridine ring system is highly activated. The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second, often faster, electrophilic attack.

  • Solutions & Protocols:

    • Strict Stoichiometry: Use precisely 1.0 equivalent of NBS. Weigh the reagent carefully and consider titrating the NBS if its purity is uncertain.

    • Low Temperature: Conduct the reaction at 0 °C or below. Once TLC or LC-MS analysis shows the consumption of the starting material, quench the reaction immediately.

    • Dilution: Running the reaction at a lower concentration can sometimes disfavor the second bromination event, which is a bimolecular reaction.

Issue 3: Bromination of the C2-Methyl Group

  • Question: My primary byproduct appears to be bromination on the C2-methyl group, not the aromatic ring. Why is this happening?

  • Analysis & Causality: This is a classic sign that the reaction is proceeding via a radical mechanism (the Wohl-Ziegler reaction) instead of the intended electrophilic pathway.[1][5] This is often triggered by impurities in the NBS, exposure to light, or the use of non-polar solvents.

  • Solutions & Protocols:

    • Purify the NBS: Impure NBS, often appearing yellow, can contain radical initiators. It is critical to use freshly recrystallized, pure white NBS.[5] (See Protocol 2 below).

    • Exclude Light: Wrap the reaction flask in aluminum foil to prevent photo-initiation of radical chains.

    • Solvent Choice: Immediately switch from non-polar solvents (like CCl₄) to polar aprotic solvents (like DMF or acetonitrile) to favor the ionic mechanism.

    • Avoid Radical Initiators: Ensure no sources of radical initiation (e.g., AIBN, benzoyl peroxide) are present.

Visual Guide: Competing Bromination Pathways

G cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_products Potential Products Polar Solvent (DMF)\nDark, Low Temp Polar Solvent (DMF) Dark, Low Temp Desired Ring-Brominated Product (Mono-bromo Isomer) Polar Solvent (DMF)\nDark, Low Temp->Desired Favors Non-Polar Solvent (CCl4)\nLight, Initiator Non-Polar Solvent (CCl4) Light, Initiator SideChain Side-Chain Brominated Byproduct (Radical Product) Non-Polar Solvent (CCl4)\nLight, Initiator->SideChain Favors SM Starting Material (2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine) SM->Desired Electrophilic Aromatic Substitution SM->SideChain Radical Substitution Oxidized Oxidized Byproduct (e.g., Oxindole) SM->Oxidized Oxidation NBS NBS OverBrom Over-brominated Byproduct (Di-bromo, etc.) Desired->OverBrom Further EAS

Caption: Logical flow of byproduct formation based on reaction conditions.

Issue 4: Formation of Oxidized Byproducts (e.g., Oxindoles)

  • Question: I am isolating an unexpected byproduct with a mass corresponding to my product + 16 amu, suggesting an oxidation. How can I prevent this?

  • Analysis & Causality: NBS is a potent oxidizing agent, particularly in the presence of nucleophiles like water.[9][10] Indole and azaindole scaffolds are susceptible to oxidation at the electron-rich double bond of the pyrrole ring, which can lead to the formation of oxindole-type byproducts.[11]

  • Solutions & Protocols:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric oxygen and moisture.

    • Quenching: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite solution to destroy any excess active bromine species before workup.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for the first electrophilic bromination on the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine ring? A: In the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system, the C3 position is the most nucleophilic and typically the first site of electrophilic attack.[12] However, in your substrate, this position is blocked by a gem-dimethyl group. Therefore, electrophilic attack will be directed to other positions on the electron-rich pyrrole ring, most likely C5 or C6. The precise outcome will depend on a subtle interplay of electronic effects and steric hindrance from the C3-dimethyl group. Computational studies can help predict the most likely site.[13]

Q2: How should I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 30-50% ethyl acetate in hexanes). Co-spotting your reaction mixture with the starting material is essential. For more definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the mono-, di-, and other brominated species, giving you a complete picture of the product distribution.

Q3: Are there alternative brominating agents I can use if NBS fails? A: Yes. If NBS provides poor selectivity, you might consider:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another source of electrophilic bromine that can sometimes offer different selectivity.

  • Tetrabutylammonium tribromide (TBATB): A solid, stable reagent that can provide excellent regioselectivity for brominating heterocyclic systems.[14]

  • Bromine (Br₂) with a Lewis Acid: This is a more reactive system and can be harder to control, often leading to over-bromination, but it is an option for less reactive substrates.[3][15]

Validated Experimental Protocols

Protocol 1: Recommended Starting Procedure for Selective Aromatic Mono-bromination

This protocol is designed to maximize the chances of selective mono-bromination on the aromatic ring by favoring the electrophilic pathway.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Dissolve 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (or acetonitrile) to a concentration of 0.1 M.

    • In a separate flask, dissolve freshly recrystallized NBS (1.0 eq) in a minimal amount of anhydrous DMF.

  • Reaction:

    • Cool the solution of the starting material to 0 °C in an ice-water bath.

    • Add the NBS solution dropwise to the stirred starting material solution over 30-60 minutes.

    • Monitor the reaction by TLC every 15 minutes.

  • Workup & Purification:

    • Once the starting material is consumed (typically 1-3 hours), pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate solution and ethyl acetate.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)

This procedure is critical for removing impurities that can initiate unwanted radical side reactions.[5]

  • Place 10 g of potentially impure (yellowish) NBS in a 250 mL Erlenmeyer flask.

  • Add 100 mL of deionized water.

  • Heat the mixture on a hot plate with stirring until the temperature reaches 90-95 °C. The NBS should fully dissolve.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the pure white, needle-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals under high vacuum for several hours. Store the purified NBS in a desiccator, protected from light.

Visual Guide: Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common bromination byproducts.

References

Technical Support Center: Investigating the Degradation Pathways of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Application Science Team

Welcome to the technical support guide for investigating the metabolic and chemical degradation pathways of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. The core structure, a pyrrolo[2,3-b]pyridine, is commonly known as a 7-azaindole. This scaffold is of significant interest in medicinal chemistry.[1][2] Understanding a compound's degradation is critical for evaluating its pharmacokinetic profile, potential toxicity, and overall viability as a therapeutic candidate.[3]

This guide is structured to provide both predictive insights and practical, actionable protocols. As there is limited published data on this specific substituted molecule, we will apply established principles of drug metabolism and what is known about structurally related 7-azaindole derivatives to build a robust investigative strategy.[4][5]

Section 1: Predictive Degradation Pathways & Metabolite Profiling

Before initiating experiments, it's crucial to analyze the molecule's structure to predict likely points of metabolic attack, often called "metabolic soft spots." This allows for a more targeted experimental design. The primary engines of metabolic degradation are Phase I (functionalization) and Phase II (conjugation) reactions, predominantly carried out by enzymes like Cytochrome P450s (CYPs) in the liver.

Key Metabolic Hotspots on this compound:

  • Gem-dimethyl Group (C3): The two methyl groups at the C3 position are prime targets for oxidation. CYP enzymes frequently catalyze the hydroxylation of alkyl groups, which can be further oxidized to aldehydes and carboxylic acids.[6]

  • Methyl Group (C2): Similar to the C3 methyls, this group is susceptible to hydroxylation.

  • Pyrrolo[2,3-b]pyridine Ring System: Both the pyrrole and pyridine rings can undergo aromatic hydroxylation. Additionally, the pyridine nitrogen is a potential site for N-oxidation by flavin-containing monooxygenases (FMOs).[6]

  • Bromo Substituent (C5): The carbon-bromine bond can be a site for metabolic activity. While often stable, oxidative debromination can occur, potentially leading to the formation of reactive intermediates. Introducing a bromine atom can also influence the metabolic profile of the entire molecule.[7][8]

Proposed Phase I & Phase II Pathways

Based on these hotspots, we can predict a cascade of potential degradation products.

G cluster_phase1 Phase I Metabolism (CYP450s, FMOs) cluster_phase2 Phase II Metabolism (UGTs) Parent Parent Compound 5-bromo-2,3,3-trimethyl- 3H-pyrrolo[2,3-b]pyridine M1 M1: Methyl Hydroxylation (Primary Alcohol) Parent->M1 +16 Da (O) M3 M3: Aromatic Hydroxylation (Phenolic Metabolite) Parent->M3 +16 Da (O) M4 M4: N-Oxidation (Pyridine N-Oxide) Parent->M4 +16 Da (O) M5 M5: Oxidative Debromination (Phenolic Metabolite) Parent->M5 -79 Da (Br -> OH) M2 M2: Further Oxidation (Carboxylic Acid) M1->M2 +14 Da (O, -2H) M6 M6: Glucuronide Conjugate (on Hydroxylated Metabolite) M1->M6 +176 Da (Glucuronic Acid) M3->M6 +176 Da (Glucuronic Acid) M5->M6 +176 Da (Glucuronic Acid) G cluster_workflow Metabolite Identification Workflow A 1. In Vitro Incubation (HLM + Compound + NADPH, 37°C) B 2. Sample Quench & Process (Acetonitrile precipitation) A->B C 3. LC-MS Full Scan Analysis (High-Resolution MS, e.g., TOF or Orbitrap) B->C D 4. Data Processing (Compare T=60 vs T=0 and -NADPH controls) C->D E 5. Putative Metabolite List (Based on mass shifts and isotope patterns) D->E F 6. LC-MS/MS Analysis (Targeted fragmentation of putative metabolites) E->F G 7. Structure Elucidation (Interpret fragmentation patterns to identify modification site) F->G

References

Validation & Comparative

A Senior Scientist’s Guide to the Spectroscopic Characterization of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, predictive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] As novel derivatives are synthesized, their unambiguous structural elucidation is paramount for advancing drug discovery programs.

While empirical data for this specific molecule is not yet widely published, this document leverages established spectroscopic principles and extensive data from close structural analogs to construct a robust, predictive characterization. This approach serves as a reliable benchmark for researchers working on the synthesis and validation of this compound and its derivatives. We will dissect the expected spectral features, explain the chemical principles that govern them, and provide a comparative analysis against foundational reference compounds.

Section 1: Mass Spectrometry (MS) - Confirming Identity and Composition

Mass spectrometry is the definitive technique for determining a molecule's elemental composition. For a halogenated compound like our target, it provides a particularly distinctive signature. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice to prevent premature fragmentation and obtain a clear molecular ion peak.

Predicted High-Resolution Mass Spectrum

The elemental formula for this compound is C₁₀H₁₂BrN₂. The most critical diagnostic feature in its mass spectrum is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in two prominent molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) separated by two mass units, which is an unmistakable confirmation of a monobrominated compound.

Table 1: Predicted HRMS Data for C₁₀H₁₂BrN₂

Ion Species Calculated m/z Expected Ratio Rationale
[C₁₀H₁₂⁷⁹BrN₂ + H]⁺ 239.0233 ~100% Molecular ion containing the ⁷⁹Br isotope.

| [C₁₀H₁₂⁸¹BrN₂ + H]⁺ | 241.0212 | ~98% | Molecular ion containing the ⁸¹Br isotope. |

Predicted Fragmentation Pathway

Electron Impact (EI) or Collision-Induced Dissociation (CID) in tandem MS/MS experiments reveal the molecule's structural backbone.[4] The most logical fragmentation pathway involves the loss of a methyl radical (•CH₃) from the quaternary C3 position. This is an energetically favorable process as it results in the formation of a stable, aromatic 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridinium cation.

G parent Parent Ion [M+H]⁺ m/z = 239/241 loss - •CH₃ (15 Da) parent->loss fragment Fragment Ion [M - CH₃]⁺ m/z = 224/226 loss->fragment

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Section 2: NMR Spectroscopy - Elucidating the Molecular Framework

NMR spectroscopy provides the precise atomic connectivity and chemical environment of the molecule. Our predictions are grounded in a comparative analysis with two key reference compounds: 5-bromo-1H-pyrrolo[2,3-b]pyridine (the parent scaffold without methyl groups)[5][6] and 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (the scaffold without bromine)[7].

G cluster_0 Target Molecule This compound mol_target

Caption: Numbered structure of the target molecule for NMR assignment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be clean and highly informative, showing two signals in the aromatic region and two in the aliphatic region.

  • Aromatic Protons (H-4, H-6): The chemical shifts of these protons are primarily influenced by the pyridine ring and the C5-bromine substituent. Data from 5-bromo-1H-pyrrolo[2,3-b]pyridine shows H-4 at ~8.20 ppm and H-6 at ~8.30 ppm.[5] The trimethyl substitution on the pyrrole ring should only induce minor upfield or downfield shifts. These protons will appear as doublets due to four-bond (meta) coupling, with a small coupling constant (J ≈ 2.0-2.5 Hz).

  • Methyl Protons (C2-CH₃, C3-(CH₃)₂): The two geminal methyl groups at the C3 position are chemically equivalent and will appear as a sharp singlet integrating to 6 protons, likely in the δ 1.3-1.5 ppm range. The C2-methyl group, being attached to an sp²-hybridized carbon of the imine, will be further downfield, appearing as a singlet integrating to 3 protons, predicted around δ 2.4-2.6 ppm.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton. The assignments are predicted based on substituent effects compared to the parent brominated scaffold.[5][6]

Table 2: Comparative and Predicted NMR Data

Position Ref 1: 5-bromo-1H-pyrrolo[2,3-b]pyridine [5] Predicted: Target Compound Rationale for Prediction
¹H (δ, ppm)
H-4 8.20 (d) ~8.22 (d, J ≈ 2.2 Hz) Minimal change from Ref 1; meta-coupled to H-6.
H-6 8.30 (d) ~8.31 (d, J ≈ 2.2 Hz) Minimal change from Ref 1; meta-coupled to H-4.
C2-CH₃ N/A ~2.50 (s, 3H) Typical shift for a methyl on an imine C=N bond.
C3-(CH₃)₂ N/A ~1.40 (s, 6H) Standard shift for gem-dimethyl on an sp³ carbon.
¹³C (δ, ppm)
C2 128.2 ~175.0 Significant downfield shift due to imine character (C=N).
C3 100.0 ~55.0 Shift from sp² to a quaternary sp³ carbon.
C3a 122.1 ~123.0 Minor shift due to alkyl substitution.
C4 130.3 ~131.0 Minor shift due to altered pyrrole electronics.
C5 111.1 ~112.0 Carbon bearing bromine; minimal expected change.
C6 142.9 ~143.5 Minor shift.
C7a 147.5 ~148.0 Bridgehead carbon; minor shift.
C2-CH₃ N/A ~18.0 Typical sp³ methyl carbon attached to an sp² carbon.

| C3-(CH₃)₂ | N/A | ~25.0 | Typical sp³ methyl carbon attached to a quaternary carbon. |

Section 3: A Self-Validating Analytical Workflow

The true power of modern analytical chemistry lies in combining techniques to create a self-validating system where each piece of data corroborates the others. The proposed structure is confirmed when all spectral data align perfectly with a single, unique chemical structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Validation HRMS Acquire HRMS Data ms_analysis Confirm Elemental Comp. (C₁₀H₁₂BrN₂) Verify Bromine Isotopic Pattern HRMS->ms_analysis NMR Acquire ¹H, ¹³C, 2D NMR nmr_analysis Assign Signals Confirm Connectivity (¹H, ¹³C, HMBC, HSQC) NMR->nmr_analysis validation Data Concordance Check ms_analysis->validation nmr_analysis->validation conclusion Structure Confirmed validation->conclusion Is data consistent with a single structure?

Caption: A self-validating workflow for spectroscopic characterization.

This workflow demonstrates trustworthiness. An accurate mass measurement confirms the elemental formula, the bromine isotope pattern confirms the presence of bromine, the ¹H NMR confirms the number and type of protons, and the ¹³C NMR confirms the carbon skeleton. Any deviation in this data would immediately invalidate the proposed structure, ensuring high fidelity in characterization.

Section 4: Standard Experimental Protocols

The following protocols describe the standard procedures for acquiring the data discussed in this guide.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to ~1-10 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The acid promotes protonation for positive-ion ESI.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument resolution is set to >10,000 to allow for accurate mass determination.

  • Data Analysis: Identify the [M+H]⁺ and [M+2+H]⁺ ion cluster. Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical value for C₁₀H₁₂BrN₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds. Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A typical acquisition may require several hundred to a few thousand scans for adequate signal-to-noise, with a spectral width of ~240 ppm and a relaxation delay of 2 seconds.

  • Data Analysis: Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H and ¹³C). Integrate the ¹H signals and determine the multiplicity and coupling constants. Assign peaks based on chemical shift predictions and, if necessary, 2D correlation experiments like HSQC and HMBC.

References

A Comparative Guide to the Reactivity of 5-Bromo- and 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a privileged core in numerous biologically active molecules. The introduction of substituents at the 5-position via cross-coupling reactions is a key strategy for modulating the pharmacological properties of these compounds. This guide provides an in-depth comparison of the reactivity between 5-bromo- and 5-chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, offering insights into substrate selection and reaction optimization for common palladium-catalyzed transformations.

The Decisive Role of the Halogen: A Fundamental Perspective

The choice between a bromo or chloro substituent on an aromatic or heteroaromatic ring is a critical decision in synthetic planning, directly impacting the compound's reactivity. This difference is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and has a lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. Consequently, bromide is a better leaving group than chloride. This principle is a key determinant in predicting the outcomes of reactions where the carbon-halogen bond is cleaved, such as in nucleophilic aromatic substitutions and, most notably, in palladium-catalyzed cross-coupling reactions.

In the context of widely utilized transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is a crucial step in the catalytic cycle. The weaker C-Br bond facilitates a more facile oxidative addition, generally leading to faster reaction rates and higher yields under milder conditions compared to the corresponding chloro-substituted analog.

Synthesis of 5-Halo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine Scaffolds

The synthesis of the target 5-bromo- and 5-chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine can be approached through established methods for constructing the 7-azaindole core, followed by halogenation, or by utilizing halogenated precursors. A common strategy involves the Fischer indole synthesis. For instance, the synthesis of the analogous 5-bromo-2,3,3-trimethyl-3H-indole is achieved through the reaction of 4-bromophenylhydrazine with 3,3-dimethyl-2-butanone (pinacolone)[1]. A similar approach using the corresponding (4-bromophenyl)hydrazine or (4-chlorophenyl)hydrazine with 3,3-dimethyl-2-butanone in the presence of a suitable acid catalyst would be a logical route to the target compounds.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The general reactivity trend for aryl halides in this reaction is I > Br > OTf >> Cl[2][3]. This trend holds true for heteroaromatic systems like the 7-azaindole core.

Expected Reactivity: 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is expected to exhibit significantly higher reactivity in Suzuki-Miyaura coupling reactions compared to its chloro-counterpart. This translates to the potential for milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.

Data Presentation: Expected Outcomes in Suzuki-Miyaura Coupling
FeatureThis compound5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Relative Reactivity HighModerate to Low
Typical Catalyst Loading 1-5 mol%3-10 mol% or specialized ligands required
Typical Temperature 80-100 °C100-120 °C
Ligand Choice Standard phosphine ligands (e.g., PPh₃) often sufficeBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are generally necessary
Reaction Time Generally shorterTypically longer
Expected Yields Good to excellentFair to good, highly dependent on optimized conditions
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-7-Azaindole Derivative

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromo-7-azaindole derivatives and serves as a robust starting point for the 2,3,3-trimethyl analog[4][5].

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - 5-Bromo-7-azaindole derivative - Arylboronic acid - Base (e.g., K2CO3) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Experimental Workflow for Suzuki-Miyaura Coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines[6]. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor, with the general trend being Br > Cl[7].

Expected Reactivity: this compound is anticipated to undergo Buchwald-Hartwig amination more readily than the 5-chloro analog. The increased reactivity of the C-Br bond allows for the use of a broader range of amines and potentially less forcing reaction conditions. For the less reactive 5-chloro substrate, successful coupling often necessitates the use of more sophisticated catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos)[8].

Data Presentation: Expected Outcomes in Buchwald-Hartwig Amination
FeatureThis compound5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Relative Reactivity HighModerate
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with standard to advanced ligandsPd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., RuPhos, XPhos)
Typical Base NaOt-Bu, K₃PO₄NaOt-Bu, LiHMDS
Typical Temperature 80-110 °C100-130 °C
Amine Scope Broad (primary and secondary aliphatic and aromatic amines)Generally good, but may be more challenging with less nucleophilic amines
Expected Yields Good to excellentModerate to good, highly dependent on ligand and base choice
Experimental Protocol: Buchwald-Hartwig Amination of a 5-Chloro-7-Azaindole Derivative

The following protocol is based on successful aminations of chloro-7-azaindole derivatives and provides a solid foundation for the 5-chloro-2,3,3-trimethyl analog[8].

Materials:

  • 5-chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add 5-chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry reaction tube.

  • Add the amine, followed by anhydrous toluene.

  • Seal the tube and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Pd(II)(Ar)(X)L_n Pd0->OA Oxidative Addition ArX Ar-X ArX->OA Amine R2NH Amine_Complex [Pd(II)(Ar)(NHR2)L_n]X Amine->Amine_Complex Base Base Base->Amine_Complex Product Ar-NR2 OA->Amine_Complex + R2NH Amido_Complex Pd(II)(Ar)(NR2)L_n Amine_Complex->Amido_Complex - HX, + Base Amido_Complex->Pd0 Reductive Elimination Amido_Complex->Product

References

A Comparative Guide to the Biological Activity of Pyrrolo[2,3-b]pyridine Analogs: A Prospective Analysis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of Pyrrolo[2,3-b]pyridines in Drug Discovery

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a versatile framework for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][2][3] This guide provides a comparative analysis of the biological activities of various substituted 1H-pyrrolo[2,3-b]pyridine analogs, drawing upon a wealth of experimental data from published literature. While direct biological data for 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is not currently available in the public domain, this guide will leverage the established structure-activity relationships (SAR) of its analogs to provide a prospective analysis of its potential biological profile. The unique structural features of this particular analog—a bromine atom at the 5-position, a methyl group at the 2-position, and a gem-dimethyl group at the 3-position leading to a 3H-tautomer—suggest that it may possess distinct and potentially valuable biological properties.

This guide is intended for researchers, scientists, and drug development professionals interested in the design and development of novel kinase inhibitors and other therapeutic agents based on the pyrrolo[2,3-b]pyridine scaffold.

Comparative Biological Activities of 1H-Pyrrolo[2,3-b]pyridine Analogs

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of a wide range of protein kinases, demonstrating their potential in treating various cancers and other diseases. The biological activity is highly dependent on the nature and position of substituents on the bicyclic core.

Kinase Inhibition Profile

The primary therapeutic interest in pyrrolo[2,3-b]pyridine derivatives lies in their ability to act as ATP-competitive kinase inhibitors. The nitrogen atom at the 7-position and the pyrrole nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[1]

A diverse array of kinases have been successfully targeted by 1H-pyrrolo[2,3-b]pyridine analogs, including:

  • Fibroblast Growth Factor Receptor (FGFR): Several studies have reported potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. For instance, compound 4h from one study, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited impressive inhibitory activity against FGFR1-4 with IC50 values in the nanomolar range.[1][4] The substitution pattern, particularly at the 5-position, was found to be critical for potency and selectivity.[1][4]

  • Glycogen Synthase Kinase-3β (GSK-3β): Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, a key enzyme implicated in Alzheimer's disease. Certain compounds demonstrated IC50 values in the sub-nanomolar range, highlighting the potential of this scaffold for neurodegenerative disorders.[5]

  • Janus Kinase 1 (JAK1): N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors, which are of interest for treating inflammatory and autoimmune diseases.[6][7]

  • Other Kinases: The versatility of the scaffold is further demonstrated by its activity against other kinases such as FMS kinase, with some analogs showing potent and selective inhibition.[8]

The following table summarizes the kinase inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine analogs from the literature, showcasing the impact of different substitution patterns.

Compound IDSubstituentsTarget Kinase(s)IC50 (nM)Reference
4h Varied substitutionsFGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712[1][4]
Compound 41 Varied substitutionsGSK-3β0.22[5]
Compound 1r Diarylurea moietyFMS kinase30[8]
Compound 31g N-methyl carboxamide and piperidine substitutionsJAK1Potent inhibitor[6][7]
Compound 5k Varied substitutionsEGFR, Her2, VEGFR279, 40, 136[2]
Antiproliferative Activity

Consistent with their kinase inhibitory activity, many 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent antiproliferative effects against various cancer cell lines. The cytotoxic evaluation of a series of novel pyrrolo[2,3-b]pyridine analogues showed significant growth inhibitory action against lung, cervical, and breast cancer cell lines, with some compounds having IC50 values in the sub-micromolar range.[9] The proposed mechanism for some of these compounds involves intercalation into DNA, leading to the blockage of DNA replication.[9]

Prospective Analysis of this compound

While direct experimental data is lacking, we can infer the potential biological activity of this compound by analyzing its unique structural features in the context of the known SAR of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Influence of Substituents:
  • 5-Bromo Group: The presence of a bromine atom at the 5-position is a common feature in many biologically active pyrrolo[2,3-b]pyridine derivatives.[10] Halogen atoms can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the aromatic system, potentially influencing its interaction with target proteins. The 5-position is often directed towards the solvent-exposed region of the ATP-binding pocket, and substitutions here can be tailored to improve potency and selectivity.[1][4]

  • 2-Methyl Group: A methyl group at the 2-position can provide a hydrophobic interaction within the ATP-binding site. Its impact on activity can be target-dependent, either enhancing binding through favorable van der Waals interactions or causing steric hindrance.

  • 3,3-gem-Dimethyl Group and 3H-Tautomerism: This is the most distinguishing feature of the target compound. The presence of two methyl groups at the 3-position disrupts the aromaticity of the pyrrole ring and forces the molecule into a 3H-tautomeric form. This has several significant implications:

    • Altered Geometry: The sp3-hybridized C3 atom will lead to a non-planar geometry of the pyrrole ring, which will significantly alter the overall shape of the molecule compared to the planar 1H-analogs. This could lead to a different binding mode or selectivity profile for certain kinases.

    • Loss of H-bond Donor: The pyrrole NH group, which is a key hydrogen bond donor for hinge binding in 1H-pyrrolo[2,3-b]pyridine kinase inhibitors, is absent in the 3H-tautomer. This suggests that if this compound acts as a kinase inhibitor, it would likely have a different binding orientation that does not rely on this hydrogen bond. It might be a type II or allosteric inhibitor, or it might target other classes of enzymes altogether.

    • Increased Lipophilicity: The three methyl groups will increase the lipophilicity of the molecule, which could affect its solubility, cell permeability, and pharmacokinetic properties.

Hypothesized Biological Potential:

Given the radical structural departure from the typical 1H-pyrrolo[2,3-b]pyridine kinase inhibitors, it is plausible that this compound may exhibit a novel biological activity profile. It might not be a potent ATP-competitive kinase inhibitor in the classical sense due to the lack of the pyrrole NH. However, the pyrrolo[2,3-b]pyridine core is still a versatile pharmacophore, and this analog could potentially:

  • Target other sites on kinases: It might act as an allosteric inhibitor by binding to a pocket distinct from the ATP-binding site.

  • Inhibit other enzyme families: The unique shape and electronic properties could make it a suitable ligand for other enzymes, such as proteases or phosphatases.

  • Exhibit non-enzymatic activity: It could interact with other biomolecules like DNA or ion channels.

Further experimental investigation is crucial to elucidate the actual biological activity of this intriguing compound.

Experimental Methodologies

To facilitate further research on this and related compounds, this section provides detailed protocols for key biological assays commonly used in the evaluation of pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase. The principle is based on the quantification of ATP remaining in the reaction mixture after the kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.[11]

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO

  • Recombinant protein kinase of interest

  • Specific peptide or protein substrate for the kinase

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Known kinase inhibitor as a positive control (e.g., Staurosporine)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: To each well of the 384-well plate, add the kinase, the substrate, and the test compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition).

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add the luminescence-based kinase assay reagent to each well. This will stop the kinase reaction and initiate the generation of a luminescent signal.

  • Signal Stabilization: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Normalize the data using the negative and positive controls. Plot the normalized data against the logarithm of the compound concentration and fit the curve using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Reagents and Compound to Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop_Detect Stop Reaction & Add Detection Reagent Incubate->Stop_Detect Read Read Luminescence Stop_Detect->Read Normalize Normalize Data Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for evaluating the antiproliferative effects of test compounds on cancer cell lines.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with water to remove the TCA.

  • Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathway Context

Pyrrolo[2,3-b]pyridine-based kinase inhibitors often target key nodes in oncogenic signaling pathways. For example, FGFR inhibitors impact the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1] The diagram below illustrates a simplified representation of the FGFR signaling pathway.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis

Simplified FGFR signaling pathway.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-validated and highly versatile platform for the development of potent and selective kinase inhibitors with significant therapeutic potential. The extensive body of research on its analogs provides a strong foundation for understanding the structure-activity relationships that govern their biological activities.

While the biological profile of this compound remains to be experimentally determined, a prospective analysis based on its unique structural features suggests that it may possess a novel mechanism of action compared to its 1H-counterparts. The disruption of the pyrrole aromaticity and the loss of a key hydrogen bond donor point towards the possibility of a different target profile, potentially as an allosteric modulator or an inhibitor of a different class of enzymes.

The synthesis and biological evaluation of this compound are therefore of significant scientific interest. The experimental protocols detailed in this guide provide a clear roadmap for initiating such investigations. Future research in this area will not only elucidate the specific biological activities of this intriguing molecule but also broaden our understanding of the chemical space and therapeutic potential of the broader pyrrolo[2,3-b]pyridine family.

References

A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-Substituted Pyrrolo[2,3-b]pyridines: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. It dictates its physical properties, chemical reactivity, and biological activity. This guide provides a comprehensive analysis of the X-ray crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, a foundational scaffold in medicinal chemistry. While crystallographic data for 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is not publicly available, this guide will use the experimentally determined structure of the parent compound to draw critical comparisons and predict the structural impact of methylation.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] The fusion of a pyridine and a pyrrole ring creates a unique electronic and structural environment that can engage with biological targets. The introduction of a bromine atom at the 5-position can significantly influence the molecule's properties, including its ability to form halogen bonds and its potential as a synthetic handle for further functionalization.

X-ray Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine provides a solid foundation for understanding the molecular geometry and intermolecular interactions of this class of compounds.[2][3]

Molecular Geometry

The fused ring system of 5-bromo-1H-pyrrolo[2,3-b]pyridine is essentially planar.[2][3] This planarity is a key feature, influencing how the molecules pack in the crystal lattice and how they might interact with the planar residues of a biological target.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine form centrosymmetric dimers through N—H···N hydrogen bonds between the pyrrole nitrogen (N1) of one molecule and the pyridine nitrogen (N7) of another.[2][3] These dimers are further connected by C—H···C non-covalent contacts, resulting in the formation of a 2D supramolecular array.[2] This intricate network of non-covalent interactions is crucial for the stability of the crystal lattice.

Crystallographic Data

The following table summarizes the key crystallographic data for 5-bromo-1H-pyrrolo[2,3-b]pyridine.[2][3]

ParameterValue
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4
Temperature (K)100

Comparative Analysis: The Hypothetical Structure of this compound

While an experimental crystal structure for this compound is not available, we can infer the structural consequences of the trimethyl substitution by comparing it to the parent compound.

Predicted Impact on Molecular Geometry

The addition of three methyl groups at the 2 and 3 positions would introduce significant steric bulk. The gem-dimethyl groups at the 3-position would lead to a non-planar geometry of the pyrrole ring, disrupting the overall planarity of the fused ring system observed in the parent compound. This deviation from planarity would have profound implications for the molecule's shape and its ability to participate in π-stacking interactions.

Predicted Impact on Intermolecular Interactions and Crystal Packing

The most significant change in intermolecular interactions would be the absence of the N—H···N hydrogen bonding that dominates the crystal packing of 5-bromo-1H-pyrrolo[2,3-b]pyridine. The substitution of the hydrogen on the pyrrole nitrogen with a methyl group in the tautomeric 3H-pyrrolo[2,3-b]pyridine form eliminates the hydrogen bond donor capability. Consequently, the crystal packing would likely be governed by weaker van der Waals forces and potentially C—H···Br or C—H···π interactions. The steric hindrance from the methyl groups would also likely prevent the close packing observed in the parent compound, leading to a less dense crystal structure.

Visualizing the Structures

The following diagrams illustrate the molecular structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine and the hypothetical structure of its trimethylated counterpart.

cluster_workflow X-ray Crystallography Workflow Start Purified Compound Crystallization Crystallization (e.g., Slow Evaporation) Start->Crystallization Data_Collection Data Collection (X-ray Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

References

A Comparative Guide to the Synthetic Validation of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties. The title compound, 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, is a functionalized derivative poised for further chemical elaboration, making it a valuable building block in the synthesis of novel therapeutic agents and chemical probes. The strategic placement of a bromine atom provides a handle for various cross-coupling reactions, and the gem-dimethyl group at the 3-position can enhance metabolic stability. This guide provides an in-depth validation of a primary synthetic route to this target molecule and compares it with other plausible synthetic strategies.

Primary Validated Route: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for the construction of the indole nucleus and has been successfully adapted for the synthesis of azaindoles. This approach is the most direct and validated pathway to this compound. The synthesis proceeds in two conceptual stages: the formation of the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core, followed by regioselective bromination. Alternatively, a brominated precursor can be utilized from the outset.

Causality Behind Experimental Choices

The choice of the Fischer indole synthesis is predicated on the ready availability of the starting materials: a substituted pyridylhydrazine and an asymmetrical ketone. The reaction is typically carried out under strong acidic conditions, which are necessary to facilitate the key[1][1]-sigmatropic rearrangement of the intermediate hydrazone. Polyphosphoric acid (PPA) is often the acid catalyst and solvent of choice for azaindole synthesis due to its ability to promote the reaction at the required high temperatures while maintaining a relatively non-aqueous environment, which can suppress side reactions.

The starting ketone, 3-methyl-2-butanone (isopropyl methyl ketone), is selected to introduce the desired 2,3,3-trimethyl substitution pattern. The use of an unsymmetrical ketone can sometimes lead to regioisomeric products, but in the case of 2-pyridylhydrazines, the cyclization typically proceeds to give the 7-azaindole.

For the bromination step, N-bromosuccinimide (NBS) is a preferred reagent for the regioselective bromination of electron-rich heterocyclic systems like the pyrrolo[2,3-b]pyridine core. It offers milder reaction conditions compared to elemental bromine and can provide better control over the position of bromination.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of 5-bromo-2-hydrazinopyridine

The precursor, 5-bromo-2-hydrazinopyridine, can be synthesized from commercially available 5-bromo-2-chloropyridine and hydrazine hydrate.

  • Materials: 5-bromo-2-chloropyridine, hydrazine hydrate, dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-bromo-2-chloropyridine in DMF in a reaction vessel.

    • Add an excess of hydrazine hydrate (typically 3-5 molar equivalents).

    • Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • After cooling, the product can be isolated by precipitation or extraction.

Step 2: Fischer Indole Cyclization to form this compound

  • Materials: 5-bromo-2-hydrazinopyridine, 3-methyl-2-butanone, polyphosphoric acid (PPA).

  • Procedure:

    • Combine 5-bromo-2-hydrazinopyridine and a slight excess of 3-methyl-2-butanone. This can be done neat or in a suitable solvent to form the hydrazone, which can be isolated or used in situ.

    • Add the hydrazone to a significant excess of pre-heated polyphosphoric acid (typically 10-20 fold excess by weight) with vigorous stirring.

    • Heat the mixture to 160-180°C. The optimal temperature will depend on the substrate and should be carefully monitored.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

    • Neutralize the acidic solution with a suitable base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 5-bromo-2-hydrazinopyridine 5-bromo-2-hydrazinopyridine Hydrazone Hydrazone Formation 5-bromo-2-hydrazinopyridine->Hydrazone 3-methyl-2-butanone 3-methyl-2-butanone 3-methyl-2-butanone->Hydrazone Cyclization Acid-Catalyzed Cyclization (PPA, 160-180°C) Hydrazone->Cyclization [3,3]-sigmatropic rearrangement Quench Quench on Ice Cyclization->Quench Neutralize Neutralization Quench->Neutralize Extract Extraction Neutralize->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

Comparison with Alternative Synthetic Routes

While the Fischer indole synthesis is a primary choice, other classical indole syntheses could theoretically be adapted for the preparation of the 7-azaindole core. Below is a comparative analysis of these alternatives.

Synthesis MethodStarting MaterialsReaction ConditionsAdvantagesDisadvantages
Fischer Indole Synthesis 2-Hydrazinopyridine derivative, Ketone/AldehydeStrong acid (PPA, H₂SO₄), high temp. (160-180°C)Versatile, readily available starting materials.Harsh conditions, often low yields for azaindoles, potential for tar formation.[2]
Bischler-Möhlau Indole Synthesis α-Halo-ketone, 2-Aminopyridine derivativeExcess aminopyridine, high temp.Milder acid conditions than Fischer.Requires α-halo-ketone, often harsh conditions and poor yields.[3][4]
Madelung Synthesis N-Acyl-2-amino-3-methylpyridineStrong base (alkoxides), very high temp. (200-400°C)Good for 2-alkynylindoles.Extremely harsh conditions, limited functional group tolerance.[5]
Hemetsberger-Knittel Synthesis α-Azido-acrylate derivativeThermal (reflux in high-boiling solvent)Good for 2-ester substituted indoles.Requires synthesis of azido precursor, potential hazards with azides.[1][6][7][8]
Analysis of Alternatives
  • Bischler-Möhlau Synthesis: This method involves the reaction of an α-haloketone with an arylamine.[3][4][9][10][11] For our target, this would require reacting an appropriate α-haloketone with a 5-bromo-2-aminopyridine derivative. While it avoids the strongly acidic conditions of the Fischer synthesis, it still typically requires high temperatures and an excess of the aminopyridine, and yields can be variable.[3]

  • Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[5] Adapting this to our target would necessitate an N-acylated 2-amino-3-picoline derivative. The extremely high temperatures and strongly basic conditions severely limit the compatibility with many functional groups.[5][12]

  • Hemetsberger-Knittel Synthesis: This route provides access to indole-2-carboxylates from α-azidoacrylates.[1][6][7][8] While it has been successfully applied to the synthesis of azaindoles, it would require significant modification to produce the 2,3,3-trimethyl substitution pattern of our target molecule and involves the use of potentially hazardous azide intermediates.[1][6][7][8]

Visualization of Comparative Synthetic Approaches

Comparative_Synthesis cluster_fischer Fischer Indole Synthesis cluster_bischler Bischler-Möhlau cluster_madelung Madelung cluster_hemetsberger Hemetsberger-Knittel F_start 2-Hydrazinopyridine + Ketone F_cond Strong Acid High Temp. F_start->F_cond Target 2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine Core F_cond->Target B_start α-Halo-ketone + 2-Aminopyridine B_cond Excess Amine High Temp. B_start->B_cond B_cond->Target M_start N-Acyl-2-amino- 3-methylpyridine M_cond Strong Base Very High Temp. M_start->M_cond M_cond->Target H_start α-Azido-acrylate H_cond Thermal H_start->H_cond H_cond->Target

Caption: Comparison of starting materials and conditions for azaindole synthesis.

Conclusion and Recommendation

Based on the available literature and established synthetic principles, the Fischer indole synthesis represents the most viable and direct route for the preparation of this compound. Its primary advantages are the straightforward assembly of the core from readily accessible precursors. While the reaction conditions can be harsh, leading to potential challenges with yield and purification, these are well-documented for azaindole systems and can be mitigated through careful optimization of temperature, reaction time, and purification techniques.

The alternative routes, while mechanistically interesting, present significant practical hurdles for the synthesis of the specific target molecule. The Bischler-Möhlau, Madelung, and Hemetsberger-Knittel syntheses would all require more complex starting materials and/or employ reaction conditions that are less compatible with a broader range of functional groups. Therefore, for both laboratory-scale synthesis and potential scale-up, the Fischer indole approach is the recommended and most readily validated pathway.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core, a derivative of 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities have made it a cornerstone in the development of potent kinase inhibitors and other therapeutic agents.[1][2] Functionalization of this core is paramount for tuning its pharmacological properties. The C5-bromo position of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of various catalytic systems for the functionalization of this specific substrate. We will delve into the mechanistic rationale behind catalyst selection and present field-proven protocols to empower researchers in drug discovery and chemical synthesis to make informed decisions for their specific applications. The comparisons are based on a combination of direct experimental data from closely related analogs and established best practices for challenging heterocyclic substrates.

I. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for forging carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl bromide (Ar-Br) adds to the Pd(0) complex to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Base (-HBr) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) Amine Binding & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'') Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) Transmetalation Cu(I)-C≡CR->Cu(I)Br H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base

References

comparing the efficacy of different synthetic methods for 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimal Synthesis.

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of a bromine atom, as in 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, provides a crucial handle for further molecular elaboration through cross-coupling reactions, making its efficient synthesis a topic of significant interest. This guide offers an in-depth comparison of the two most logical synthetic approaches to this target molecule, providing a critical evaluation of their respective merits and challenges, supported by mechanistic insights and detailed experimental protocols.

Introduction to the Synthetic Challenges

The synthesis of substituted 7-azaindoles, such as the target molecule, presents unique challenges primarily due to the electron-deficient nature of the pyridine ring. This inherent electronic property can deactivate the system towards certain electrophilic reactions and often necessitates harsher reaction conditions compared to the synthesis of their indole counterparts. Consequently, the choice of synthetic strategy can significantly impact the overall efficiency, yield, and scalability of the process. This guide will dissect two primary strategies: a direct construction of the brominated scaffold via the Fischer indole synthesis (Strategy A) and a two-step approach involving the synthesis of the parent heterocycle followed by regioselective bromination (Strategy B).

Strategy A: Direct Construction via Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful method for the construction of indole and azaindole cores.[1] This one-pot or two-step reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[1]

Mechanistic Rationale

The reaction proceeds through the formation of a hydrazone from 5-bromo-2-hydrazinopyridine and 3-methyl-2-butanone. Under strong acidic conditions, typically with polyphosphoric acid (PPA) at elevated temperatures, the hydrazone undergoes a[2][2]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole ring. The high temperatures are necessary to overcome the energy barrier for the rearrangement and cyclization steps, which are disfavored by the electron-withdrawing nature of the pyridine nitrogen.[3]

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Cyclization 5-bromo-2-hydrazinopyridine 5-bromo-2-hydrazinopyridine Hydrazone Hydrazone 5-bromo-2-hydrazinopyridine->Hydrazone + 3-methyl-2-butanone 3-methyl-2-butanone 3-methyl-2-butanone Di-imine Intermediate Di-imine Intermediate Hydrazone->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement (PPA, Δ) Target_Molecule_A This compound Di-imine Intermediate->Target_Molecule_A Cyclization & -NH3

Caption: Workflow for Strategy A: Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

Materials:

  • 5-bromo-2-hydrazinopyridine

  • 3-methyl-2-butanone (isopropyl methyl ketone)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Concentrated ammonium hydroxide or sodium hydroxide solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, combine 5-bromo-2-hydrazinopyridine (1.0 eq) and 3-methyl-2-butanone (1.1-1.2 eq) in a minimal amount of ethanol. Stir the mixture at room temperature for 30-60 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Carefully add polyphosphoric acid (10-20 fold excess by weight) to the reaction mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture with vigorous stirring to 160-180 °C. The optimal temperature will depend on the substrate and should be monitored.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. This can take several hours.

  • Work-up: After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Evaluation of Strategy A
ParameterAssessmentRationale
Plausible Yield ModerateThe Fischer indole synthesis of 7-azaindoles is often plagued by low to moderate yields due to the harsh reaction conditions required.[3] The formation of tar and polymeric byproducts is a common issue.
Number of Steps 1 or 2The reaction can be performed in a single pot or with the isolation of the intermediate hydrazone.
Scalability ChallengingThe use of large quantities of viscous polyphosphoric acid and the high reaction temperatures can make scaling up this process difficult and potentially hazardous. The work-up involving quenching a large volume of hot, viscous acid also presents challenges.
Reagent Availability Good5-bromo-2-hydrazinopyridine and 3-methyl-2-butanone are commercially available.
Key Advantage DirectnessThis route directly assembles the desired brominated heterocyclic core.
Key Disadvantage Harsh Conditions & Low YieldsThe high temperatures and strong acid can lead to decomposition and difficult purification.

Strategy B: Two-Step Synthesis via Direct Bromination

This strategy involves the initial synthesis of the unfunctionalized 7-azaindole core, 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, followed by selective bromination at the 5-position.

Step 1: Synthesis of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Step 2: Regioselective Bromination

The bromination of the 7-azaindole ring system is a classic electrophilic aromatic substitution. The position of bromination is directed by the electronic properties of the heterocyclic system. While the pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring, the precise position of substitution can be influenced by the reaction conditions and the brominating agent employed. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of such heterocyclic systems.[7] For 7-azaindole, electrophilic substitution typically occurs at the C3 position. However, with the C3 position blocked in our precursor, the substitution is directed to the next most activated position on the pyrrole ring, followed by positions on the pyridine ring. The 5-position is a likely site for bromination.

Direct_Bromination cluster_0 Precursor Synthesis cluster_1 Bromination 2-hydrazinopyridine 2-hydrazinopyridine Precursor 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine 2-hydrazinopyridine->Precursor + 3-methyl-2-butanone (Fischer Indole Synthesis) Target_Molecule_B This compound Precursor->Target_Molecule_B + NBS

Caption: Workflow for Strategy B: Two-Step Synthesis via Direct Bromination.

Experimental Protocol: Direct Bromination

Materials:

  • 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Addition of NBS: Cool the solution to 0 °C and add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system.

Evaluation of Strategy B
ParameterAssessmentRationale
Plausible Overall Yield Moderate to GoodThe Fischer indole synthesis of the precursor is expected to have a moderate to good yield. The subsequent bromination with NBS is typically a high-yielding reaction. The overall yield is likely to be comparable to or better than Strategy A.
Number of Steps 2This is a two-step process involving the synthesis of the precursor and its subsequent bromination.
Scalability More FavorableWhile the first step still involves a Fischer indole synthesis, the subsequent bromination step is generally straightforward to scale up. The milder conditions of the bromination reaction are more amenable to large-scale production.
Reagent Availability Good2-hydrazinopyridine and NBS are readily available.
Key Advantage Milder Final Step & Potentially Higher Overall YieldThe bromination step is typically high-yielding and proceeds under mild conditions, avoiding the harsh conditions of the one-pot Fischer indole synthesis of the brominated product.
Key Disadvantage Additional Synthetic StepThis route requires an additional synthetic transformation and purification step compared to the direct approach.

Comparative Summary and Recommendation

FeatureStrategy A: Fischer Indole SynthesisStrategy B: Two-Step Direct Bromination
Core Reaction Fischer Indole SynthesisFischer Indole Synthesis & Electrophilic Bromination
Starting Materials 5-bromo-2-hydrazinopyridine, 3-methyl-2-butanone2-hydrazinopyridine, 3-methyl-2-butanone, NBS
Number of Steps 1-22
Reaction Conditions Harsh (High temp., strong acid)Step 1: Harsh; Step 2: Mild
Plausible Yield ModerateModerate to Good
Scalability ChallengingMore Favorable
Purification Potentially difficult due to byproductsGenerally more straightforward

Recommendation:

For laboratory-scale synthesis and rapid access to the target molecule, Strategy A (Fischer Indole Synthesis) offers the most direct route. However, researchers must be prepared to optimize the reaction conditions to minimize byproduct formation and contend with potentially challenging purification.

For larger-scale synthesis and processes where overall yield and reproducibility are paramount, Strategy B (Two-Step Direct Bromination) is the recommended approach. While it involves an additional step, the milder conditions of the bromination reaction and the potential for a higher overall yield make it a more robust and scalable strategy. The purification of the final product is also likely to be more straightforward, which is a significant advantage in process development.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development program, including the desired scale, available resources, and timeline. Both strategies offer viable pathways to the valuable intermediate, this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.